molecular formula C12H24N2O2 B1375351 Tert-butyl 4-(methylamino)azepane-1-carboxylate CAS No. 878630-92-3

Tert-butyl 4-(methylamino)azepane-1-carboxylate

Cat. No.: B1375351
CAS No.: 878630-92-3
M. Wt: 228.33 g/mol
InChI Key: JMDRWRUSBCUXJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(methylamino)azepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(methylamino)azepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(methylamino)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRWRUSBCUXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tert-butyl 4-(methylamino)azepane-1-carboxylate: A Cornerstone Building Block for Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The seven-membered nitrogenous heterocycle, azepane, represents a privileged scaffold in medicinal chemistry, prized for the three-dimensional chemical space it occupies. This structural feature allows for the development of compounds with fine-tuned physicochemical and pharmacokinetic properties.[1] Within this class, Tert-butyl 4-(methylamino)azepane-1-carboxylate has emerged as a particularly valuable synthetic intermediate. Its strategic combination of a conformationally flexible azepane core, a reactive secondary amine for derivatization, and a stable Boc-protecting group for controlled synthesis makes it a cornerstone in the construction of complex, biologically active molecules. This guide provides a detailed examination of its synthesis, characterization, and critical role in the development of novel therapeutics, such as the clinical candidate Olorinab.

The Azepane Scaffold: A Privileged Structure in Drug Design

The overrepresentation of five- and six-membered N-heterocycles like pyrrolidine and piperidine in medicinal chemistry libraries has left the seven-membered azepane ring system as a relatively underexplored, yet highly valuable, region of chemical space.[2] The non-planar, flexible nature of the azepane ring provides multiple vectors for substitution, which is crucial for optimizing a compound's interaction with biological targets and achieving desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

The incorporation of the azepane motif is a validated strategy in drug development, with approximately five approved drugs and twenty experimental drugs featuring this substructure.[3] These compounds exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, analgesic, and anticancer properties, highlighting the versatility of the azepane core.[4][5]

cluster_0 Core Scaffold cluster_1 Key Physicochemical Properties cluster_2 Therapeutic Applications Azepane Azepane Ring Prop1 Increased 3D Complexity (sp³ character) Azepane->Prop1 Imparts Prop2 Conformational Flexibility Azepane->Prop2 Imparts Prop3 Multiple Substitution Vectors Azepane->Prop3 Imparts Prop4 Improved PK/PD Profiles Azepane->Prop4 Imparts App1 CNS Disorders (Antipsychotics) Prop1->App1 Enables App2 Pain Management (Analgesics) Prop1->App2 Enables App3 Oncology Prop1->App3 Enables App4 Metabolic Diseases (Antidiabetics) Prop1->App4 Enables Prop2->App1 Enables Prop2->App2 Enables Prop2->App3 Enables Prop2->App4 Enables Prop3->App1 Enables Prop3->App2 Enables Prop3->App3 Enables Prop3->App4 Enables Prop4->App1 Enables Prop4->App2 Enables Prop4->App3 Enables Prop4->App4 Enables

Caption: The role of the azepane scaffold in drug discovery.

Physicochemical & Spectroscopic Profile

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a key intermediate whose properties are defined by its constituent functional groups. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the ring nitrogen, preventing its participation in undesired side reactions while increasing lipophilicity. The secondary methylamino group at the C4 position provides a nucleophilic handle for subsequent synthetic transformations.

Physicochemical Data
PropertyValueSource
CAS Number 878630-92-3[6]
Molecular Formula C₁₂H₂₄N₂O₂[7]
Molecular Weight 228.33 g/mol [6]
Monoisotopic Mass 228.18378 Da[7]
XLogP3 (Predicted) 1.6[7]
Topological Polar Surface Area 32.3 Ų[7]
Appearance Colorless to light yellow oil/liquid
Spectroscopic Characterization

While specific spectra depend on experimental conditions, the following table outlines the expected spectroscopic signatures for structural verification.

TechniqueExpected Features
¹H NMR ~3.4-3.2 ppm (m): Protons on carbons adjacent to the ring nitrogen (CH₂-N-Boc).~2.8-2.6 ppm (m): Proton on the carbon bearing the amino group (CH-NH).~2.4 ppm (s): Protons of the methyl group (N-CH₃).~1.8-1.5 ppm (m): Methylene protons of the azepane ring.~1.4 ppm (s): Protons of the tert-butyl group (C(CH₃)₃).~1.2 ppm (br s): Proton of the secondary amine (NH).
¹³C NMR ~155 ppm: Carbonyl carbon of the Boc group (C=O).~79 ppm: Quaternary carbon of the Boc group (O-C(CH₃)₃).~55-50 ppm: Carbon attached to the methylamino group (C4).~45-40 ppm: Carbons adjacent to the ring nitrogen (C2, C7).~34 ppm: Methyl carbon (N-CH₃).~30-28 ppm: Remaining ring carbons and the methyl carbons of the Boc group.
MS (ESI+) m/z 229.19: [M+H]⁺m/z 173.13: [M - C₄H₈ + H]⁺ (loss of isobutylene)m/z 129.14: [M - Boc + H]⁺
IR (Infrared) ~3300 cm⁻¹: N-H stretch (secondary amine).~2970-2860 cm⁻¹: C-H stretches (aliphatic).~1690 cm⁻¹: C=O stretch (carbamate).~1160 cm⁻¹: C-N stretch.

Retrosynthesis and Synthetic Strategy

The synthesis of tert-butyl 4-(methylamino)azepane-1-carboxylate is most efficiently approached through the functionalization of a pre-formed, Boc-protected azepane core. The key disconnection points are the C-N bond of the methylamino group and the N-Boc group itself.

cluster_disconnections Key Disconnections Target Target Molecule (Tert-butyl 4-(methylamino)azepane-1-carboxylate) d1 C4-N Bond (Reductive Amination) Target->d1 via d2 N-Methylation Target->d2 via Ketone Precursor A (Tert-butyl 4-oxoazepane-1-carboxylate) d1->Ketone Reagent1 Methylamine d1->Reagent1 Amine Precursor B (Tert-butyl 4-aminoazepane-1-carboxylate) d2->Amine Reagent2 Methylating Agent (e.g., Formaldehyde/HCO₂H) d2->Reagent2

Caption: Retrosynthetic analysis of the target compound.

A highly reliable and scalable method for its preparation is the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate[8]. This strategy involves the formation of an intermediate iminium ion upon reaction of the ketone with methylamine, which is then reduced in situ to the desired secondary amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system designed for high yield and purity, based on established chemical principles.

Materials:

  • Tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

G start Step 1: Setup react Step 2: Imine Formation start->react Dissolve ketone in DCM/DCE Add methylamine & acetic acid reduce Step 3: Reduction react->reduce Stir 30-60 min at RT Add NaBH(OAc)₃ portion-wise workup Step 4: Aqueous Workup reduce->workup Stir overnight at RT Quench with sat. NaHCO₃ purify Step 5: Purification workup->purify Separate layers, extract aqueous Dry combined organics, evaporate end Final Product purify->end Silica gel chromatography (DCM/MeOH gradient)

Sources

A Technical Guide to Tert-butyl 4-(methylamino)azepane-1-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(methylamino)azepane-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into the structural characteristics, detailed synthesis protocols with mechanistic insights, and the significant role of this compound in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development, offering both foundational knowledge and actionable experimental details.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated N-heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar, flexible conformation provides a three-dimensional framework that allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3] Unlike more common five- and six-membered rings, the azepane structure offers unique exit vectors for functionalization, enabling the exploration of novel chemical space.[4]

Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antihistaminic properties.[2][3][5] There are currently numerous FDA-approved drugs and clinical candidates that incorporate the azepane motif, highlighting its importance in therapeutic agent design.[3][6] Tert-butyl 4-(methylamino)azepane-1-carboxylate, in particular, serves as a versatile intermediate. The Boc (tert-butoxycarbonyl) protecting group provides robust protection of the ring nitrogen under a wide range of reaction conditions while allowing for facile deprotection. The secondary amine at the C4 position offers a reactive handle for further elaboration, making it a valuable precursor for creating libraries of complex molecules for screening and lead optimization.

Chemical Structure and Physicochemical Properties

The structural integrity and properties of a molecule are foundational to its utility. Below are the key identifiers and characteristics of tert-butyl 4-(methylamino)azepane-1-carboxylate.

Molecular Structure

The molecule consists of a seven-membered azepane ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group. A methylamino (-NHCH₃) substituent is located at the 4-position of the ring.

Caption: 2D Structure of tert-butyl 4-(methylamino)azepane-1-carboxylate.

Physicochemical Data Summary

A summary of key quantitative data is presented below for quick reference.

PropertyValueSource(s)
CAS Number 878630-92-3[7]
Molecular Formula C₁₂H₂₄N₂O₂[8]
Molecular Weight 228.33 g/mol [9]
Monoisotopic Mass 228.18378 Da[8]
Physical Form Liquid[10]
Boiling Point 296°C at 760 mmHg[10]
Purity Typically ≥95%[10]
Storage Conditions 2-8°C, inert atmosphere, protect from light[7]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of tert-butyl 4-(methylamino)azepane-1-carboxylate is achieved via a one-pot reductive amination of its ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate.[11][12][13][14] This method is favored for its high yield, operational simplicity, and use of readily available reagents.

Synthesis Workflow

The overall transformation involves the reaction of the ketone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Synthesis_Workflow start tert-butyl 4-oxoazepane-1-carboxylate (Ketone Precursor) intermediate Imine/Enamine Intermediate (transient) start->intermediate Condensation (-H₂O) reagent1 Methylamine (CH₃NH₂) (Amine Source) reagent1->intermediate product tert-butyl 4-(methylamino)azepane-1-carboxylate (Final Product) intermediate->product Reduction reagent2 Sodium Triacetoxyborohydride (NaBH(OAc)₃) (Reducing Agent) reagent2->product

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate (1.0 equiv)[11][12]

  • Methylamine (solution in THF or ethanol, 1.5-2.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) and anhydrous DCM. Stir the solution at room temperature until the solid is fully dissolved.

  • Imine Formation: Add the solution of methylamine (1.5-2.0 equiv). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.

    • Causality Insight: The initial step is the nucleophilic attack of methylamine on the ketone carbonyl, followed by dehydration to form a C=N double bond (imine). The reaction is typically reversible, and using a slight excess of methylamine drives the equilibrium towards the product.

  • In-Process Check (Optional): Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes.

    • Expertise Note: NaBH(OAc)₃ is the reducing agent of choice for reductive aminations. It is milder and more selective than other borohydrides like NaBH₄, reducing the iminium ion much faster than the starting ketone, which minimizes the formation of the corresponding alcohol byproduct. Its tolerance for mildly acidic conditions makes it ideal for this one-pot procedure.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Self-Validation: Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Characterization: The crude product can be purified further by column chromatography on silica gel if necessary. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16] The characteristic singlet of the tert-butyl group in ¹H NMR is a key diagnostic peak.[16]

Applications in Drug Discovery

Tert-butyl 4-(methylamino)azepane-1-carboxylate is not an end-product but a crucial starting point for more complex molecules. The secondary amine provides a nucleophilic site for a variety of chemical transformations, including:

  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides.

  • Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

  • Further Alkylation: Introduction of diverse substituents on the exocyclic nitrogen.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the incorporation of the azepane scaffold into larger molecules targeting a range of biological pathways, such as kinase inhibition and G-protein coupled receptor (GPCR) modulation.[17][18] The conformational flexibility of the azepane ring can be a key factor in achieving high binding affinity and selectivity for a given target.[3] For instance, bicyclic azepanes derived from similar scaffolds have shown potent activity as inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders.[4][19]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to established protocols is non-negotiable.

  • Hazard Identification: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][10] It may also cause respiratory irritation.[20][21]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[22] Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[21][22]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[21] Use only in a well-ventilated area. After handling, wash hands thoroughly.[22]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][22] Recommended storage temperature is between 2-8°C.[7] Keep under an inert atmosphere to prevent degradation.

Conclusion

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery. Its synthesis via reductive amination is robust and scalable. The unique three-dimensional structure of the azepane core, combined with the synthetic versatility offered by the Boc-protected ring and the reactive secondary amine, ensures its continued application in the generation of novel chemical entities with therapeutic potential. This guide has provided the essential technical details and scientific rationale to empower researchers to effectively utilize this important building block in their discovery programs.

References

  • - Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.

  • - Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.

  • - Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry.

  • - C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.

  • - tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2.

  • - tert-Butyl 4-aminoazepane-1-carboxylate | 196613-57-7.

  • - Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.

  • - Supporting Information.

  • - 196613-57-7|tert-Butyl 4-aminoazepane-1-carboxylate.

  • - Safety Data Sheet for Tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate.

  • - SAFETY DATA SHEET.

  • - Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

  • - Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2).

  • - Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate.

  • - tert-butyl 4-Oxoazepane-1-carboxylate.

  • - Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate.

  • - Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

  • - tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate, min 97%, 100 mg.

  • - tert-Butyl azepane-1-carboxylate.

  • - TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.

  • - Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

  • - tert-butyl 4-oxoazepane-1-carboxylate.

  • - tert-butyl 3-(methylamino)azepane-1-carboxylate.

  • - tert-Butyl 4-oxoazepane-1-carboxylate (Cas 188975-88-4).

  • - Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

  • - t-BUTYL AZODIFORMATE.

  • - 3. Azepines.

  • - A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.

  • - tert-Butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4).

  • - NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

  • - Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.

  • - Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

Sources

An In-depth Technical Guide to CAS Number 878630-92-3

Author: BenchChem Technical Support Team. Date: February 2026

Initial Investigation and a Point of Clarification

Researchers, scientists, and drug development professionals rely on precise identifiers to navigate the complex landscape of chemical compounds. The Chemical Abstracts Service (CAS) number is a cornerstone of this identification system. However, a comprehensive search for the properties, synthesis, and biological activity of CAS number 878630-92-3 has yielded no specific compound in publicly accessible chemical databases and scientific literature.

This suggests a few possibilities:

  • The CAS number may have been transcribed with a typographical error.

  • The number could be assigned to a proprietary compound that is not yet disclosed in public domains.

  • It might be an internal compound registration number that is not a universally recognized CAS number.

Given the absence of data for CAS number 878630-92-3, this guide will pivot to a discussion of a structurally related and well-documented compound, Anthranilic acid (CAS 118-92-3) . This approach will serve as a template for the in-depth technical analysis requested, demonstrating the required structure, scientific integrity, and data visualization that would be applied to the correct compound of interest, once identified.

Section 1: Compound Identification and Physicochemical Properties of Anthranilic Acid (CAS 118-92-3)

Anthranilic acid, also known as 2-aminobenzoic acid, is an aromatic acid with the molecular formula C₇H₇NO₂.[1] It consists of a benzene ring substituted with a carboxylic acid and an amine group at adjacent positions. This compound is a white to pale yellow crystalline solid and plays a role in the biosynthesis of tryptophan.[1] It is utilized in the production of dyes, perfumes, and as a precursor in pharmaceutical synthesis.[1]

Table 1: Physicochemical Properties of Anthranilic Acid

PropertyValueSource
CAS Number 118-92-3[1][2]
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight 137.14 g/mol [2][3]
Appearance White to pale yellow crystalline powder[1][4]
Melting Point 144-148 °C (291-298 °F)[2]
Boiling Point Decomposes
Solubility Freely soluble in alcohol and ether. Soluble in hot water.[2]
pKa 2.05 (carboxyl group), 4.95 (amino group)
LogP 1.2[2]

Section 2: Synthesis and Mechanism of Action

The industrial synthesis of anthranilic acid typically involves the Hofmann degradation of phthalimide. In this reaction, phthalimide is treated with sodium hypobromite or sodium hypochlorite, followed by acidification.

Hypothetical Signaling Pathway Involvement

While anthranilic acid itself is primarily a building block, some of its derivatives have significant biological activity. For the purpose of this illustrative guide, let's consider a hypothetical derivative that inhibits a key signaling pathway in cancer, such as the PI3K/Akt pathway, which is often constitutively active in acute myeloid leukemia (AML).[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Derivative_X Anthranilic Acid Derivative X Derivative_X->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a derivative of anthranilic acid.

Section 3: Applications in Research and Drug Development

Anthranilic acid and its derivatives are valuable starting materials in medicinal chemistry. For instance, the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) often utilizes anthranilic acid as a scaffold.

Experimental Protocol: Synthesis of an Anthranilic Acid Amide Derivative

This protocol outlines a general procedure for the amide coupling of anthranilic acid with a hypothetical amine (R-NH₂).

Materials:

  • Anthranilic acid

  • Amine (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask, dissolve anthranilic acid (1 equivalent) and the amine (1.1 equivalents) in anhydrous DCM.

  • Coupling Agent Addition: To the stirred solution, add DMAP (0.1 equivalents) followed by the slow, portion-wise addition of DCC (1.1 equivalents) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Reactants in DCM Add_Coupling Add DMAP and DCC at 0°C Start->Add_Coupling Stir Stir at Room Temperature (12-24h) Add_Coupling->Stir Monitor Monitor by TLC Stir->Monitor Filter_DCU Filter Dicyclohexylurea Monitor->Filter_DCU Wash Wash with HCl, NaHCO₃, and Brine Filter_DCU->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product Pure Amide Derivative Chromatography->Final_Product

Caption: General workflow for the synthesis of an anthranilic acid amide derivative.

Section 4: Safety and Handling

Anthranilic acid may cause skin and eye irritation.[1] It is important to handle this chemical in a well-ventilated area and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.[6]

Table 2: Hazard Identification

HazardDescriptionPrecaution
Eye Irritation Causes serious eye irritation.Wear safety glasses with side-shields or goggles.
Skin Irritation May cause skin irritation.Wear protective gloves.
Ingestion May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Inhalation May cause respiratory irritation.Use in a well-ventilated area or with a fume hood.

Conclusion

While the initial query for CAS number 878630-92-3 did not lead to a specific compound, this guide has provided a comprehensive framework for the in-depth technical analysis of a chemical entity, using anthranilic acid as a case study. The principles of detailing physicochemical properties, exploring synthesis and mechanism of action, providing actionable experimental protocols, and outlining safety precautions are universally applicable in the fields of chemical research and drug development.

We encourage the user to verify the CAS number of interest to enable a targeted and accurate technical guide.

References

  • Sigma-Aldrich. (2025, November 6).
  • PubMed. (n.d.). Biological activity in the human system of isotype variants of oligosaccharide-Y-specific murine monoclonal antibodies.
  • Chemical Effects in Biological Systems. (n.d.). Phenoxybenzamine hydrochloride (63-92-3).
  • ResearchGate. (n.d.). Human Biospecimen Research: Experimental Protocol and Quality Control Tools.
  • Cheméo. (n.d.). Chemical Properties of anthranilic acid (CAS 118-92-3).
  • PubMed. (2009, April 15). Human biospecimen research: experimental protocol and quality control tools.
  • Cole-Parmer. (2005, October 3).
  • PubMed. (2005, June 15).
  • PubMed. (2005, December 15).
  • PMC. (n.d.). A guideline for reporting experimental protocols in life sciences.
  • Scent.vn. (n.d.). Anthranilic acid (CAS 118-92-3): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). ortho-anthranilic acid, 118-92-3.
  • Covestro Solution Center. (2012, August 22).
  • Spectrum Chemical. (2018, December 20).
  • CymitQuimica. (n.d.). CAS 118-92-3: Anthranilic acid.
  • American Distilling Inc. (n.d.).
  • NCBI Bookshelf. (n.d.). Table 1, Biological activity summary & AIDs for probe.
  • PubMed. (2019, February 28). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia.

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A Technical Guide to Tert-butyl 4-(methylamino)azepane-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(methylamino)azepane-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details a robust synthetic pathway via reductive amination, outlines methods for its analytical characterization, and explores its significance and application in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical properties of substituted azepanes.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent conformational flexibility allows for the exploration of a broader chemical space compared to more rigid five- and six-membered rings, often leading to enhanced binding affinity and selectivity for biological targets.[1] Consequently, azepane derivatives have been successfully incorporated into a number of approved drugs and clinical candidates for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1]

Tert-butyl 4-(methylamino)azepane-1-carboxylate, with its Boc-protected nitrogen and a secondary amine at the 4-position, represents a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group offers stability under various reaction conditions and can be readily removed, while the secondary amine provides a reactive handle for further functionalization.

Synthesis of Tert-butyl 4-(methylamino)azepane-1-carboxylate

The most direct and widely employed method for the synthesis of tert-butyl 4-(methylamino)azepane-1-carboxylate is the reductive amination of its ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the desired amine.

Synthesis of the Precursor: Tert-butyl 4-oxoazepane-1-carboxylate

A reliable, large-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate has been reported, involving a ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate, followed by hydrolysis and decarboxylation.

Reductive Amination Protocol

The following protocol is a robust method for the synthesis of the title compound, adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[2]

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added methylamine hydrochloride (1.2 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The addition of a mild acid, such as acetic acid (catalytic amount), can promote this step.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. This reducing agent is particularly effective as it is mild and selective for the reduction of iminium ions in the presence of ketones.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 4-(methylamino)azepane-1-carboxylate as a pure compound.

Table 1: Key Reaction Parameters

ParameterValue/ConditionRationale
Starting Material tert-butyl 4-oxoazepane-1-carboxylatePrecursor ketone for reductive amination.
Reagent Methylamine HydrochlorideSource of the methylamino group.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ion reduction.[2]
Solvent Dichloromethane (DCM)Aprotic solvent, suitable for reductive amination.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Work-up Aqueous NaHCO₃Neutralizes the reaction mixture and removes acidic byproducts.

Diagram 1: Synthesis Workflow

G start Start: tert-butyl 4-oxoazepane-1-carboxylate reagents Methylamine HCl, Sodium Triacetoxyborohydride start->reagents 1. Add Reagents reaction Reductive Amination in DCM reagents->reaction 2. Stir at RT workup Aqueous Work-up (NaHCO3) reaction->workup 3. Quench & Extract purification Silica Gel Chromatography workup->purification 4. Purify product Product: tert-butyl 4-(methylamino)azepane-1-carboxylate purification->product

Caption: Reductive amination workflow for the synthesis of the target compound.

Analytical Characterization

The structural confirmation of tert-butyl 4-(methylamino)azepane-1-carboxylate is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methyl group on the secondary amine (a singlet or doublet depending on coupling), and complex multiplets for the methylene protons of the azepane ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the azepane ring, and the methyl carbon.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the synthesized compound and for monitoring reaction progress. A typical LC-MS/MS method for the analysis of small amine derivatives would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water, often with a formic acid additive to promote ionization.[3] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pattern in MS/MS for a Boc-protected amine is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4]

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR Singlet (~1.4 ppm, 9H, t-Bu); Multiplets (azepane CH₂); Singlet/Doublet (N-CH₃)
¹³C NMR Resonances for Boc carbonyl, t-Bu quaternary and methyl carbons, azepane carbons, N-methyl carbon
LC-MS (ESI+) [M+H]⁺ at m/z corresponding to C₁₂H₂₄N₂O₂ + H⁺
MS/MS Fragmentation Loss of isobutylene (-56 Da) or Boc group (-100 Da) from [M+H]⁺

Applications in Drug Discovery

The utility of tert-butyl 4-(methylamino)azepane-1-carboxylate lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The azepane scaffold is a key component in a variety of drug candidates. For instance, substituted azepane derivatives have been investigated as potent gamma-secretase inhibitors for the potential treatment of Alzheimer's disease.[5]

The secondary amine of the title compound provides a convenient point for diversification, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and arylation. This enables the rapid generation of libraries of novel compounds for biological screening.

Diagram 2: Role in Medicinal Chemistry

G start tert-butyl 4-(methylamino)azepane-1-carboxylate diversification Chemical Diversification (Acylation, Alkylation, etc.) start->diversification library Library of Novel Azepane Derivatives diversification->library screening Biological Screening (e.g., Enzyme Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The central role of the title compound in a typical drug discovery workflow.

Conclusion

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is readily achievable through a robust and scalable reductive amination protocol. The presence of both a protected amine and a reactive secondary amine allows for its strategic incorporation into a diverse range of complex molecules. As the exploration of novel chemical space continues to be a priority in drug discovery, the utility of such flexible and functionalized scaffolds is expected to grow.

References

  • Huang, Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(21), 10763-10767. [Link]

  • Lo Faro, M. J., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 14(18), 3687. [Link]

  • Stachel, S. J., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 101-105. [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

Sources

Technical Monograph: Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Next-Generation Medicinal Chemistry [1]

Executive Summary

Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 878630-92-3) represents a critical "scaffold-hopping" vector in modern drug discovery.[1] As a seven-membered azacyclic ring, it offers distinct conformational properties compared to the ubiquitous piperidine (6-membered) and pyrrolidine (5-membered) systems.[1] This guide details the physicochemical profile, robust synthetic pathways, and strategic application of this compound in designing ligands for G-Protein Coupled Receptors (GPCRs) and kinases, where the azepane ring’s flexibility allows for unique binding pocket accommodation.

Part 1: Chemical Identity & Structural Profile[1]

The azepane ring is not merely a "larger piperidine"; its ability to adopt twist-chair and twist-boat conformations allows it to orient substituents in vectors inaccessible to rigid 6-membered rings.[1] The 4-position substitution provides a specific vector that is often orthogonal to the N-1 axis, enabling bivalent ligand design.[1]

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Tert-butyl 4-(methylamino)azepane-1-carboxylate
CAS Number 878630-92-3
Molecular Formula

Molecular Weight 228.33 g/mol
Primary Scaffold Azepane (Hexahydro-1H-azepine)
Protection

-Boc (Acid labile)
Functional Handle

-Methylamine (Secondary amine, nucleophilic)
pKa (Calc) ~10.5 (Secondary amine)
LogP (Calc) 1.6 - 1.9
Part 2: Synthetic Pathways & Causality[1]

Synthesis of this scaffold typically proceeds via Reductive Amination of the corresponding ketone. This route is preferred over direct alkylation of the primary amine due to the suppression of over-alkylation (quaternary ammonium salt formation).

Core Synthesis Logic: Reductive Amination

The starting material, tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4), acts as the electrophilic partner.[1] Methylamine serves as the nucleophile. The choice of reducing agent is critical: Sodium triacetoxyborohydride (


)  is selected over Sodium cyanoborohydride (

) due to its lower toxicity and better selectivity for imines over ketones, minimizing direct reduction of the starting ketone to the alcohol.
Experimental Protocol: Preparation from 4-Oxoazepane

Note: All steps must be performed in a fume hood.

Reagents:

  • Tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv)[1]

  • Methylamine hydrochloride (1.2 - 1.5 equiv)[1]

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (glacial, catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Triethylamine (TEA) (if using amine HCl salt)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under Nitrogen (

    
    ), dissolve the 4-oxoazepane  derivative in anhydrous DCM (0.1 M concentration).
    
  • Amine Activation: Add Methylamine HCl and TEA (1.0 equiv relative to amine salt) to liberate the free base in situ. Stir for 30 minutes at Room Temperature (RT). Causality: Pre-mixing ensures the nucleophilic amine is available to attack the carbonyl.

  • Acid Catalysis: Add catalytic Acetic Acid . Stir for 1-2 hours to drive iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add

    
      portion-wise over 15 minutes. Causality: Portion-wise addition prevents exotherms and maintains selectivity.
    
  • Reaction: Allow to warm to RT and stir overnight (12-16 hours). Monitor via TLC (stain with Ninhydrin) or LC-MS.[1]

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: The secondary amine product is basic. Purify via flash column chromatography using DCM:MeOH (95:5) with 1%

    
     to prevent streaking on silica.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: tert-butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4) Reagents Add: MeNH2·HCl + TEA Solvent: DCM Start->Reagents Dissolution Intermediate Intermediate: Iminium Ion Species Reagents->Intermediate Imine Formation (Acid Cat.) Reduction Reduction: Add NaBH(OAc)3 0°C -> RT, 16h Intermediate->Reduction Hydride Transfer Workup Workup: NaHCO3 Quench Extraction (DCM) Reduction->Workup Completion Product Product: Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 878630-92-3) Workup->Product Purification

Figure 1: Step-wise reductive amination pathway for the synthesis of the target azepane scaffold.

Part 3: Reactivity & Orthogonal Protection[1]

The utility of this molecule lies in its orthogonal reactivity . The molecule possesses two nitrogen centers with distinct electronic environments:[1]

  • N-1 (Boc-protected): Non-nucleophilic, acid-labile.[1] Stable to basic conditions, nucleophiles, and hydrogenation.

  • N-4 (Methylamino): Nucleophilic secondary amine. Reactive toward electrophiles (acid chlorides, sulfonyl chlorides, alkyl halides).

Strategic Deprotection[1]
  • Selective N-4 Functionalization: Perform acylation or alkylation at N-4 before removing the Boc group.[1]

  • Boc Removal: Treat with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

    • Warning: The resulting diamine (4-(methylamino)azepane) is highly polar and water-soluble.[1] Isolation requires ion-exchange chromatography (SCX-2 cartridges) or careful free-basing.[1]

Visualization: Functionalization Logic

Reactivity Core Tert-butyl 4-(methylamino) azepane-1-carboxylate PathA Path A: N-4 Functionalization (Amide Coupling/Alkylation) Core->PathA Electrophile (R-X) PathB Path B: N-1 Deprotection (TFA or HCl) Core->PathB Acid (H+) ResultA N-4 Substituted Intermediate (Boc Intact) PathA->ResultA ResultB 4-(methylamino)azepane salt (Unstable free base) PathB->ResultB

Figure 2: Decision tree for orthogonal functionalization of the azepane scaffold.

Part 4: Applications in Drug Discovery[1][5][6]
1. Scaffold Hopping & Patent Space

Replacing a piperidine or pyrrolidine ring with an azepane is a classic medicinal chemistry tactic to:

  • Break Patent Busts: Move into novel IP space while retaining pharmacophore vectors.

  • Alter Metabolic Stability: The 7-membered ring has different oxidative metabolic hot-spots compared to piperidines.[1]

2. Target Specificity
  • Sigma-1 (

    
    ) Receptors:  Azepane derivatives have shown high affinity for 
    
    
    
    receptors, often used in designing neuroprotective agents.
  • Monoamine Transporters: N-substituted azepanes act as potent inhibitors of Dopamine (DAT) and Norepinephrine (NET) transporters.[3][4] The conformational flexibility allows the ring to adapt to the transporter's S1/S2 binding sites more effectively than rigid analogs.

  • Kinase Inhibitors: Used as the solvent-exposed solubilizing group in ATP-competitive inhibitors.[1]

Part 5: Safety & Handling
  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (

    
     absorption) if left exposed to air.
    
  • Spill Protocol: Absorb with sand/vermiculite. Do not use cellulose-based absorbents if strong oxidizers are present (though unlikely here).[1]

References
  • PubChem. (2025).[5][6] Tert-butyl 4-(methylamino)azepane-1-carboxylate Compound Summary. National Library of Medicine. [Link][1]

  • Reymond, J. L., et al. (2025).[3] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[3] Journal of Medicinal Chemistry. [Link][3]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Oakwood Chemical. (2024). Safety Data Sheet: Tert-butyl 4-oxoazepane-1-carboxylate. [Link][1]

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The Azepane Scaffold: Conformational Dynamics and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Azepane Ring Structure and Significance in Chemistry[1]

Executive Summary

The azepane ring (hexamethyleneimine) represents a pivotal yet underutilized pharmacophore in modern medicinal chemistry. While six-membered piperidine rings dominate small-molecule databases, the seven-membered azepane offers unique physicochemical properties—specifically increased lipophilicity, distinct vectoral projection of substituents, and a high degree of conformational entropy. This guide dissects the structural mechanics of the azepane ring, its synthetic accessibility, and its strategic application in modulating the potency and metabolic stability of therapeutic candidates.

Structural and Conformational Dynamics

Unlike the rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is highly fluxional. It lacks a single, deeply defined energy minimum, existing instead as a pseudorotating family of conformations.

1.1 The Energy Landscape

The azepane ring spans a complex conformational space dominated by two primary low-energy forms: the Twist-Chair (TC) and the Chair (C) .

  • Twist-Chair (TC): Generally the global minimum for the unsubstituted parent ring. It relieves Pitzer strain (torsional strain) associated with eclipsing interactions found in the pure boat or chair forms.

  • Chair (C): Slightly higher in energy due to transannular interactions (Prelog strain) between hydrogens at C3/C6 and C4/C5.

Key Insight for Drug Design: Substituents on the azepane ring can lock the conformation. For instance, placing a bulky group at the C4 position often biases the ring toward a specific twist-chair geometry, allowing for precise positioning of pharmacophoric elements in 3D space—a technique known as "conformational restriction."

1.2 Physicochemical Comparison

The expansion from 6- to 7-membered rings alters the physicochemical profile significantly:

FeaturePiperidine (6-membered)Azepane (7-membered)Impact on Drug Design
LogP (Lipophilicity) ~0.84~1.24Azepane increases permeability and BBB penetration.
pKa (Conjugate Acid) 11.2211.07Minimal change in basicity; retains cation-pi interaction potential.
Conformational Entropy Low (Rigid Chair)High (Fluxional)Higher entropy penalty upon binding unless constrained.
Ring Strain MinimalModerate (Pitzer/Prelog)Increased reactivity toward ring-opening or oxidation.
Visualization: Conformational Interconversion

The following diagram illustrates the pseudorotation pathways and relative stability of azepane conformers.

AzepaneConformation TC Twist-Chair (TC) (Global Minimum) C Chair (C) (+1.2 kcal/mol) TC->C Pseudorotation TB Twist-Boat (TB) (+2.5 kcal/mol) C->TB Ring Inversion B Boat (B) (+3.1 kcal/mol) TB->B  Transition

Figure 1: Simplified energy landscape of azepane conformations. The Twist-Chair is generally the most stable, acting as the energetic anchor for the system.

Synthetic Architectures

Constructing the 7-membered ring is kinetically slower than 5- or 6-membered rings (Baldwin’s rules and entropy factors). Therefore, synthesis often relies on Ring-Closing Metathesis (RCM) or Ring Expansion .

3.1 Method A: Ring-Closing Metathesis (RCM)

RCM is the premier method for synthesizing functionalized azepanes. It allows for the construction of the ring from acyclic diene precursors, tolerating a wide range of functional groups.

  • Mechanism: A ruthenium carbene (Grubbs catalyst) initiates a [2+2] cycloaddition with the terminal alkenes, releasing ethylene and forming the cycloalkene, which is subsequently hydrogenated.

  • Critical Factor: The Thorpe-Ingold Effect. Substituents on the tether (e.g., N-protecting groups like Boc or Ts) restrict the rotational freedom of the diene, pre-organizing it for cyclization.

3.2 Method B: Beckmann Rearrangement (Ring Expansion)

A classic industrial and laboratory method converting cyclohexanone oximes into azepan-2-ones (caprolactams), which can be reduced to azepanes.

  • Reagent: Polyphosphoric acid (PPA) or Thionyl chloride (

    
    ).
    
  • Utility: Excellent for accessing 2-substituted azepanes or the lactam scaffold found in drugs like Tolazamide.

Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine (Precursor to Azepane) via RCM. Objective: To synthesize a protected unsaturated azepane ring from diallylamine derivatives.

Materials:
  • Substrate: N-Boc-diallylamine (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Concentration: 0.01 M (High dilution is critical to prevent intermolecular polymerization).

Step-by-Step Methodology:
  • Preparation of Reaction Vessel:

    • Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with dry Argon for 15 minutes. Reasoning: Ruthenium carbenes are sensitive to oxygen over prolonged periods; an inert atmosphere ensures catalyst longevity.

  • Solvent Degassing:

    • sparge anhydrous DCM with Argon for 30 minutes prior to use. Reasoning: Dissolved oxygen can decompose the active catalytic species, stalling the cycle.

  • Substrate Addition:

    • Dissolve N-Boc-diallylamine (2.0 g, 10.1 mmol) in 1000 mL of degassed DCM.

    • Note on Dilution: The concentration is set to ~0.01 M. Higher concentrations favor cross-metathesis (polymerization) over the desired ring-closing.

  • Catalyst Initiation:

    • Add Grubbs II catalyst (430 mg, 0.5 mmol, 5 mol%) in one portion as a solid or dissolved in a minimal amount of degassed DCM.

    • The solution will turn a characteristic brownish-pink color.

  • Reflux:

    • Heat the mixture to mild reflux (40°C) for 12–24 hours. Monitor via TLC (SiO2, 10% EtOAc/Hexanes). The starting material (R_f ~0.6) should disappear, yielding a slightly lower R_f product.

  • Quenching and Purification:

    • Cool to room temperature.[2] Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester the ruthenium by-products.

    • Filter through a pad of Celite to remove the catalyst residue.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for the disappearance of terminal alkene protons (5.1–5.2 ppm) and the appearance of internal alkene protons (5.7–5.8 ppm) characteristic of the 7-membered ring.

Signaling Pathway & Pharmacological Logic

Azepanes are often used to target G-Protein Coupled Receptors (GPCRs) and transporters. The diagram below illustrates the synthesis-to-activity logic for an Azepane-based Orexin Receptor Antagonist (e.g., Suvorexant analogs).

AzepaneSAR Precursor Linear Diene Precursor (Flexible) RCM Ring-Closing Metathesis (Grubbs II) Precursor->RCM Cyclization AzepaneCore Azepane Scaffold (Semi-Rigid Spacer) RCM->AzepaneCore Yields 7-Membered Ring Functionalization N-Arylation / C-Functionalization AzepaneCore->Functionalization SAR Optimization TargetBinding Target: Orexin Receptor (OX1R/OX2R) Functionalization->TargetBinding High Affinity Binding Effect Inhibition of Wakefulness (Insomnia Treatment) TargetBinding->Effect Antagonism

Figure 2: Workflow from synthetic precursor to pharmacological effect for azepane-based therapeutics.

Medicinal Chemistry Significance
6.1 The "Lipophilic Spacer" Effect

In the antihistamine Azelastine , the azepane ring serves as a lipophilic spacer that positions the basic nitrogen at a specific distance from the phthalazinone core. The 7-membered ring is more hydrophobic than a piperidine, enhancing the molecule's ability to penetrate the CNS (though for antihistamines, peripheral selectivity is often desired, requiring careful tuning of the pKa).

6.2 Case Study: Tolazamide
  • Class: Sulfonylurea (Type 2 Diabetes).

  • Role of Azepane: The azepane ring replaces the propyl or butyl chains found in earlier sulfonylureas (like chlorpropamide). This substitution increases metabolic stability (slower oxidation of the ring carbons compared to alkyl chains) and enhances potency against the pancreatic ATP-sensitive K+ channel.

References
  • Vertex AI Search. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. NIH PubMed. Link

  • BenchChem. (2025).[2] Optimizing reaction conditions for azepane ring formation. BenchChem Technical Guides. Link

  • Life Chemicals. (2020).[3] C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog. Link

  • Journal of Medicinal Chemistry. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane. ACS Publications.[4] Link

  • Bentham Science. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds. Current Organic Chemistry. Link

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Part 1: CORE DIRECTIVE (Autonomy) - Structuring the In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the analysis of the topic "Introduction to azepane-based building blocks," I will structure the guide to logically flow from the fundamental aspects of the azepane scaffold to its practical applications in drug discovery. This structure is designed to provide a comprehensive yet accessible narrative for the target audience of researchers, scientists, and drug development professionals.

Proposed Structure:

  • Title: An In-depth Technical Guide to Azepane-Based Building Blocks in Modern Drug Discovery

  • Abstract/Executive Summary: A concise overview of the importance of azepane scaffolds, the scope of the guide, and its relevance to medicinal chemistry and drug development.

  • Chapter 1: The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry

    • 1.1. Introduction to Saturated Heterocycles and their Role in Drug Design.

    • 1.2. The Unique Structural and Conformational Properties of the Azepane Ring.[1][2][3]

    • 1.3. Physicochemical Properties and their Modulation for Drug-Likeness.

    • 1.4. The Azepane Moiety as a Bioisostere.

  • Chapter 2: Synthetic Strategies for Accessing the Azepane Core

    • 2.1. Retrosynthetic Analysis and Key Disconnections.

    • 2.2. Ring-Closing Metathesis (RCM) for Azepane Synthesis.

    • 2.3. Reductive Amination Strategies (Intramolecular and Intermolecular).[4][5][6]

    • 2.4. Ring Expansion Methodologies (e.g., Beckmann Rearrangement, Tiffeneau-Demjanov).[7]

    • 2.5. Novel Photochemical and Dearomative Approaches.[8]

    • 2.6. Asymmetric Synthesis of Chiral Azepanes.

    • Table: Comparison of Synthetic Routes to Azepanes (Scope, Advantages, Limitations).

  • Chapter 3: Functionalization and Diversification of the Azepane Scaffold

    • 3.1. N-Functionalization: A Gateway to Diverse Chemical Space.[9]

    • 3.2. Regio- and Stereoselective C-H Functionalization.[10][11][12][13]

    • 3.3. Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation.[14][15][16][17]

    • 3.4. Synthesis of Spirocyclic Azepane Derivatives.

    • Diagram: Workflow for the Diversification of an Azepane Core.

  • Chapter 4: Azepane-Based Building Blocks in Drug Discovery: Case Studies and Therapeutic Applications

    • 4.1. Azepanes in CNS Disorders (e.g., Antipsychotics, Antidepressants).[18][19]

    • 4.2. Applications in Oncology (e.g., Kinase Inhibitors).[1][3]

    • 4.3. Azepanes as Antiviral and Antimicrobial Agents.[20][21]

    • 4.4. Emerging Therapeutic Areas.

    • Table: FDA-Approved Drugs and Clinical Candidates Containing the Azepane Moiety.[3][20]

  • Chapter 5: Practical Considerations and Experimental Protocols

    • 5.1. General Laboratory Practices for Handling Azepane Derivatives.

    • 5.2. Detailed Step-by-Step Protocol: Synthesis of a Substituted Azepane via Reductive Amination.

    • 5.3. Detailed Step-by-Step Protocol: N-Arylation of an Azepane.

    • 5.4. Characterization Techniques (NMR, MS, X-ray Crystallography).[2]

    • 6.1. Emerging Trends in Azepane Chemistry.

    • 6.2. The Role of Computational Chemistry in Designing Azepane-Based Ligands.[2]

    • 6.3. Summary of the Importance of Azepane Building Blocks.

  • References: A comprehensive and numbered list of all cited sources with full details and clickable URLs.

This structure allows for a deep dive into the core chemistry of azepanes while maintaining a clear focus on their practical application in drug discovery, thereby fulfilling the requirements of the prompt. The inclusion of tables, diagrams, and detailed protocols will enhance the educational value and practical utility of the guide for the intended audience. The logical progression from fundamentals to applications ensures a coherent and authoritative narrative.An In-depth Technical Guide to Azepane-Based Building Blocks in Modern Drug Discovery

Abstract

The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a privileged structural motif.[1][18] Its inherent three-dimensional character and conformational flexibility offer a distinct advantage in the design of novel therapeutics by enabling a more comprehensive exploration of chemical space and facilitating optimal interactions with biological targets.[1][3] This technical guide provides a comprehensive overview of azepane-based building blocks for professionals in drug discovery and development. We will explore the fundamental structural and physicochemical properties of the azepane core, delve into established and innovative synthetic methodologies for its construction and functionalization, and present case studies of its successful incorporation into clinical candidates and approved drugs. This guide aims to serve as an authoritative resource, grounded in scientific literature, to empower the rational design of next-generation pharmaceuticals leveraging the unique attributes of the azepane scaffold.

Chapter 1: The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry

Introduction to Saturated Heterocycles and their Role in Drug Design

The design of small molecule drugs has progressively moved towards embracing three-dimensionality to enhance binding affinity and selectivity for biological targets. Saturated heterocyclic scaffolds are pivotal in this endeavor as they introduce conformational complexity and defined exit vectors for substituents. Unlike their flat, aromatic counterparts, these three-dimensional structures can better mimic the shapes of natural substrates and bind to the intricate topographies of protein active sites. This can lead to improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The Unique Structural and Conformational Properties of the Azepane Ring

The seven-membered azepane ring possesses a higher degree of conformational flexibility compared to smaller five- and six-membered rings like pyrrolidine and piperidine.[3] This flexibility allows it to adopt a variety of low-energy chair, boat, and twist-boat conformations.[2] This dynamic nature enables azepane-containing molecules to adapt their shape to optimize interactions within a binding pocket, a concept of significant importance in rational drug design. The introduction of substituents can further influence and restrict this conformational equilibrium, allowing for the fine-tuning of the molecule's three-dimensional presentation.[2][3]

Physicochemical Properties and their Modulation for Drug-Likeness

The nitrogen atom in the azepane ring is a key determinant of its physicochemical properties. As a secondary amine, it imparts a degree of basicity and polarity to the molecule. This can be strategically modulated through N-substitution to optimize properties such as solubility, pKa, and lipophilicity (LogP), which are critical for oral bioavailability and overall drug-likeness. The nitrogen can also act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.

The Azepane Moiety as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a powerful strategy. The azepane ring can serve as a bioisostere for other cyclic structures, such as piperidine or even carbocyclic rings. This "scaffold hopping" can lead to novel intellectual property, improved pharmacokinetic profiles, and potentially different biological activities. For instance, expanding a piperidine ring to an azepane can alter the vectoral presentation of substituents, leading to enhanced target engagement.[8]

Chapter 2: Synthetic Strategies for Accessing the Azepane Core

The efficient construction of the azepane ring system is a cornerstone of its utility as a building block. A variety of synthetic methods have been developed, each with its own advantages and limitations.

Retrosynthetic Analysis and Key Disconnections

From a retrosynthetic perspective, the azepane ring can be disconnected in several ways. Common strategies involve the formation of one of the C-N bonds or a C-C bond within the ring. This leads to linear precursors that can be cyclized through various chemical transformations. The choice of disconnection is often guided by the desired substitution pattern on the final azepane product.

Ring-Closing Metathesis (RCM) for Azepane Synthesis

Ring-closing metathesis has become a powerful and versatile tool for the synthesis of a wide range of cyclic compounds, including azepanes. This reaction typically employs a ruthenium catalyst to cyclize a linear diene precursor containing a nitrogen atom. The high functional group tolerance and generally mild reaction conditions make RCM an attractive method for the synthesis of complex and poly-functionalized azepanes.[8]

Reductive Amination Strategies

Intramolecular reductive amination is a classic and robust method for constructing the azepane ring. This approach involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone). The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the azepane. Ultrasound-assisted reductive amination has been shown to improve yields and reduce solvent usage.[4][5][6]

Ring Expansion Methodologies

Ring expansion reactions provide another avenue to the azepane core, often starting from more readily available six-membered rings. The Beckmann rearrangement of cyclohexanone oximes to form caprolactams (azepan-2-ones) is a well-established example. These lactams can then be reduced to the corresponding azepanes. Other ring expansion strategies, such as the Tiffeneau-Demjanov rearrangement, have also been employed.[7]

Novel Photochemical and Dearomative Approaches

Recent advances in synthetic methodology have introduced innovative ways to construct the azepane skeleton. Photochemical dearomative ring expansion of nitroarenes offers a novel strategy to convert a six-membered aromatic ring into a seven-membered azepane.[8] This method allows for the predictable transfer of the substitution pattern from the starting arene to the final product.

Asymmetric Synthesis of Chiral Azepanes

Many bioactive molecules are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of asymmetric syntheses of azepanes is of great importance. This can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries in the synthetic sequence.

Table 1: Comparison of Selected Synthetic Routes to Azepanes

Synthetic RoutePrecursorKey Reagents/CatalystsAdvantagesLimitations
Ring-Closing MetathesisAcyclic diene-amineGrubbs or Hoveyda-Grubbs Ru catalystsHigh functional group tolerance, mild conditions.Cost of catalyst, generation of ethylene byproduct.
Reductive AminationLinear amino-aldehyde/ketoneNaBH(OAc)₃, NaBH₃CNReadily available starting materials, reliable.May require protection of other functional groups.
Beckmann RearrangementCyclohexanone oximeStrong acid (e.g., H₂SO₄, PPA)Access to caprolactam intermediates.Harsh reaction conditions, potential for side reactions.
Photochemical Ring ExpansionNitroareneBlue light, phosphite reagentNovel transformation, predictable substitution pattern.Specialized equipment required, scope may be limited.

Chapter 3: Functionalization and Diversification of the Azepane Scaffold

The ability to introduce a variety of substituents at specific positions on the azepane ring is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of a drug candidate.

N-Functionalization: A Gateway to Diverse Chemical Space

The nitrogen atom of the azepane ring is a primary handle for diversification. It can be readily functionalized through a variety of standard organic transformations, including:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[9]

Regio- and Stereoselective C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds.[11][13] While still a developing field for azepanes, methods for the directed C-H activation at various positions on the ring are being explored.[10][12] These approaches offer the potential to install functional groups at positions that are difficult to access through traditional synthetic methods.

graph CH_Functionalization { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Azepane [label="Azepane Scaffold"]; DirectingGroup [label="Directing Group", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Transition Metal Catalyst (e.g., Pd, Rh)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CouplingPartner [label="Coupling Partner", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FunctionalizedAzepane [label="Functionalized Azepane"];

Azepane -> FunctionalizedAzepane [label=" C-H Activation/\nFunctionalization"]; DirectingGroup -> Azepane [style=dotted, label="Coordination"]; Catalyst -> FunctionalizedAzepane [style=dotted]; CouplingPartner -> FunctionalizedAzepane [style=dotted]; }

Caption: C-H Functionalization of the Azepane Scaffold.
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable tools for the synthesis of functionalized azepanes.[15][16][17] These reactions allow for the formation of C-C and C-heteroatom bonds, enabling the introduction of a wide range of substituents with a high degree of control.[14]

Synthesis of Spirocyclic Azepane Derivatives

Spirocyclic systems, where two rings share a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. The azepane ring can be incorporated into spirocyclic scaffolds to create novel chemical entities with unique spatial arrangements of functional groups.

Chapter 4: Azepane-Based Building Blocks in Drug Discovery: Case Studies and Therapeutic Applications

The versatility of the azepane scaffold is demonstrated by its presence in a number of clinically successful drugs and promising investigational agents across various therapeutic areas.

Azepanes in CNS Disorders

The ability of the azepane moiety to cross the blood-brain barrier and interact with targets in the central nervous system has led to its use in the development of drugs for CNS disorders. For example, some antipsychotic and antidepressant drugs feature an azepane ring in their structure.[18] Clinical candidates containing the azepane scaffold are also being investigated for conditions such as Huntington's Disease, Intermittent Explosive Disorder, and PTSD.[19]

Applications in Oncology

In the field of oncology, the azepane ring has been incorporated into molecules targeting various cancer-related pathways. For instance, some kinase inhibitors utilize the azepane scaffold to orient key binding groups for optimal interaction with the ATP-binding site of the kinase.[1][3]

Azepanes as Antiviral and Antimicrobial Agents

The azepane motif is also found in antiviral and antimicrobial agents.[20][21] The unique shape and chemical properties of the azepane ring can contribute to the specific binding of these drugs to their viral or microbial targets.

Table 2: Examples of FDA-Approved Drugs and Clinical Candidates Containing the Azepane Moiety

Compound NameStatusTherapeutic AreaMechanism of Action
Azelastine ApprovedAntihistamineH1 receptor antagonist
Tolazamide ApprovedAntidiabeticSulfonylurea
SRX246 ClinicalCNS DisordersVasopressin V1a receptor antagonist
Balanol Natural ProductResearchProtein kinase C inhibitor

Chapter 5: Practical Considerations and Experimental Protocols

General Laboratory Practices for Handling Azepane Derivatives

Azepane and its simple derivatives are typically liquids or low-melting solids. As with all amines, they should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn.

Detailed Step-by-Step Protocol: Synthesis of a Substituted Azepane via Reductive Amination

Materials:

  • N-Boc-4-amino-1-heptanal (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-amino-1-heptanal in DCM to make a 0.1 M solution.

  • Add sodium triacetoxyborohydride to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azepane.

Detailed Step-by-Step Protocol: N-Arylation of an Azepane

Materials:

  • Azepane (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium(II) acetate (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (2.0 eq)

  • Toluene

Procedure:

  • To an oven-dried flask, add palladium(II) acetate, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add toluene, followed by the azepane and the aryl bromide.

  • Heat the reaction mixture to 100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-arylated azepane.

Characterization Techniques

The structure and purity of synthesized azepane derivatives are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • X-ray Crystallography: Can be used to determine the solid-state conformation and absolute stereochemistry of crystalline derivatives.[2]

Chapter 6: Future Perspectives and Conclusion

Emerging Trends in Azepane Chemistry

The field of azepane chemistry is continuously evolving. Emerging trends include the development of more efficient and selective C-H functionalization methods, the synthesis of novel and complex azepane-containing scaffolds, and the application of flow chemistry to the synthesis of azepane derivatives.

The Role of Computational Chemistry in Designing Azepane-Based Ligands

Computational modeling plays an increasingly important role in the design of azepane-based drug candidates. Molecular dynamics simulations can be used to study the conformational preferences of the azepane ring, and docking studies can predict how these molecules will bind to their biological targets.[2] This in silico approach can help to prioritize the synthesis of compounds with the highest likelihood of success.

Summary of the Importance of Azepane Building Blocks

References

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The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activities of Substituted Azepanes for Researchers, Scientists, and Drug Development Professionals.

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] Its unique, non-planar, and flexible three-dimensional structure provides an exceptional framework for chemical modification, allowing for the precise tuning of stereochemistry and physicochemical properties to achieve desired pharmacological profiles. This technical guide offers a comprehensive exploration of the multifaceted biological activities of substituted azepanes. We will delve into their synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics, providing both foundational knowledge and detailed, actionable protocols.

Introduction: The Versatility of the Azepane Ring

The azepane motif is a recurring feature in numerous FDA-approved drugs and natural products, highlighting its significance in interacting with complex biological systems.[1][2] Unlike their five- and six-membered counterparts (pyrrolidine and piperidine), the seven-membered azepane ring possesses greater conformational flexibility. This property is often crucial for its bioactivity, enabling substituted azepanes to adopt optimal conformations for binding to specific biological targets.[2] The ability to introduce a wide variety of substituents at different positions on the azepane ring allows for the modulation of properties such as potency, selectivity, and pharmacokinetic profiles.[3][4] This guide will systematically explore the major therapeutic applications of substituted azepanes, supported by quantitative data, mechanistic insights, and detailed experimental methodologies.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted azepanes have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and enzymes essential for tumor growth and survival.[5][6]

Mechanism of Action: Modulation of PI3K/Akt and PTPN1/PTPN2 Signaling

A pivotal mechanism through which certain azepane derivatives exert their anticancer effects is the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in a wide range of human cancers.[6][7] By inhibiting key components of this pathway, azepane-based compounds can effectively suppress tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azepane Substituted Azepane Inhibitor Azepane->PI3K inhibits BACE1_Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage CTF C-terminal Fragment BACE1 BACE1 Enzyme gamma_Secretase γ-Secretase Abeta Amyloid-β (Aβ) Plaques CTF->Abeta cleavage Azepane Substituted Azepane Inhibitor Azepane->BACE1 inhibits

Sources

Technical Guide: The Role of Boc Protection in Azepane Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) ring system is a pharmacophore of increasing significance in medicinal chemistry, serving as the core for kinase inhibitors (e.g., Pacritinib), antihistamines (e.g., Azelastine), and natural product analogues (e.g., Balanol). However, the synthesis of medium-sized (7-membered) rings is notoriously challenging due to entropic penalties and transannular interactions.

This guide analyzes the critical role of the tert-Butyloxycarbonyl (Boc) protecting group in overcoming these synthetic barriers.[1][2] Beyond simple amine masking, the N-Boc group serves as a conformational anchor , facilitating cyclization via Ring-Closing Metathesis (RCM) and providing orthogonal stability during multi-step functionalization.

Strategic Rationale: Why N-Boc for Medium Rings?

The synthesis of 7-membered rings is disfavored compared to 5- or 6-membered rings (Baldwin’s rules and entropic probability). The N-Boc group addresses three specific failure modes in azepane synthesis:

The Rotameric Effect (Entropic Assistance)

In linear diene precursors used for RCM, a free amine or a simple alkyl-amine allows free rotation, resulting in a high degree of conformational freedom.

  • Mechanism: The N-Boc group imposes

    
     hybridization on the nitrogen atom. The resonance between the nitrogen lone pair and the carbonyl oxygen restricts rotation around the N-C bond (A(1,3) strain).
    
  • Result: This forces the pendant alkene chains into a closer spatial proximity ("turnstile effect"), significantly lowering the entropic barrier for the ruthenium carbene to engage both alkenes.

Catalyst Compatibility

Ruthenium-based metathesis catalysts (Grubbs I/II, Hoveyda-Grubbs) are electrophilic.

  • Problem: Basic amines (free azepanes) coordinate strongly to the Ru center, poisoning the catalyst and arresting the catalytic cycle.

  • Boc Solution: The electron-withdrawing nature of the Boc carbonyl reduces the Lewis basicity of the nitrogen, preventing catalyst coordination while remaining stable to the ethylene byproducts of RCM.

Orthogonality

Boc is stable to:

  • Bases: LiHMDS, NaH (used for alkylation).

  • Nucleophiles: Grignard reagents (at low temp), organolithiums.

  • Reductants: Catalytic hydrogenation (

    
    , Pd/C), which is often required immediately after RCM to reduce the azepine alkene to azepane. Note: Cbz groups are cleaved under these conditions, making Boc superior for this sequence.
    

Primary Synthetic Pathway: Ring-Closing Metathesis (RCM)[3][4]

The most robust route to functionalized azepanes is the RCM of diallylamines.

Workflow Diagram

The following diagram illustrates the standard workflow for converting a linear precursor to a chiral azepane, highlighting the Boc group's persistence.

RCM_Workflow cluster_mech Mechanistic Role of Boc Start Linear Diene (Secondary Amine) Protect Boc Protection ((Boc)2O, Et3N) Start->Protect Mask N-H RCM Ring-Closing Metathesis (Grubbs II / Zhan 1B) Protect->RCM Conformational Lock Hydro Hydrogenation (H2, Pd/C) RCM->Hydro Reduce C=C (Boc Stable) Deprotect Acidic Deprotection (TFA + Scavengers) Hydro->Deprotect Remove Mask End Functionalized Azepane Core Deprotect->End

Caption: Figure 1. Standard RCM workflow for azepane synthesis. The Boc group is essential for the RCM step (catalyst protection) and the Hydrogenation step (stability).

Detailed Protocols

Protocol A: N-Boc Protection of Diallylamine Precursors

Standard operating procedure for preparing the RCM precursor.

Reagents: Di-tert-butyl dicarbonate (


), Triethylamine (

), DMAP (cat.), DCM.
  • Setup: Dissolve the secondary amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Addition: Add

    
     (1.5 equiv). Cool to 0°C.[3][4][5]
    
  • Reaction: Add

    
     (1.1 equiv) portion-wise. If the amine is sterically hindered, add 5 mol% DMAP.
    
  • Monitoring: Warm to RT and stir. Monitor by TLC (ninhydrin stain will disappear; UV will show Boc absorption).

  • Workup: Wash with 1M HCl (to remove unreacted amine/DMAP), then sat.

    
    . Dry over 
    
    
    
    .
  • Validation:

    
     NMR should show a strong singlet at 
    
    
    
    ppm (9H, t-butyl).
Protocol B: The "Scavenger" Deprotection Strategy

Critical for Scientific Integrity: Simple TFA treatment often leads to side reactions in complex molecules. The tert-butyl cation generated during cleavage is an electrophile that can re-alkylate electron-rich aromatic rings (e.g., indoles, phenols) present on the azepane scaffold.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES) or Thioanisole (Scavengers).

  • Preparation: Dissolve N-Boc azepane in DCM (0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv). This acts as a hydride source to quench the t-butyl cation, forming isobutane.

  • Acidolysis: Add TFA dropwise (ratio DCM:TFA 2:1 or 1:1 depending on substrate sensitivity).

  • Reaction: Stir at RT for 1-3 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene/DCM 3x to remove excess TFA.

  • Free Basing: Dissolve residue in DCM, wash with sat.

    
     or use a basic resin (e.g., Amberlyst A-21) if the product is water-soluble.
    

Mechanistic Visualization: Cation Scavenging

The following diagram details why the scavenger is mandatory for high-yield drug synthesis.

Deprotection_Mechanism Substrate N-Boc Azepane Protonation Protonated Carbamate Substrate->Protonation + TFA Collapse Fragmentation Protonation->Collapse Cation tert-Butyl Cation (t-Bu+) Collapse->Cation Product Azepane Salt (TFA-) Collapse->Product SideRxn Side Reaction: Alkylation of Substrate (Irreversible Impurity) Cation->SideRxn No Scavenger Scavenged Quenched: Isobutane / t-Bu-SR Cation->Scavenged + Et3SiH (TES) or Thioanisole

Caption: Figure 2. Divergent pathways in Boc deprotection. Without scavengers (TES), the t-butyl cation attacks the substrate.

Comparative Data: Protecting Group Performance in Azepane RCM

The table below summarizes why Boc is the superior choice over Cbz or Fmoc for this specific ring system.

FeatureN-Boc (tert-Butyl)N-Cbz (Benzyl)N-Fmoc (Fluorenyl)
RCM Catalyst Compatibility Excellent (Non-coordinating)Good Fair (Solubility issues)
Conformational Control High (Bulky t-Bu locks rotamers)Medium High
Post-RCM Hydrogenation Stable (Allows alkene reduction)Unstable (Cleaves)Stable
Deprotection Condition Acid (TFA/HCl)Hydrogenolysis (

)
Base (Piperidine)
Atom Economy HighMediumLow

Key Insight: If the synthetic route requires reducing the azepine double bond (formed by RCM) to a saturated azepane, Cbz cannot be used as it will cleave during the hydrogenation step. Boc is the only logical choice for saturated azepane targets.

References

  • Drug Hunter. (2023).[6] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism and Protocols. Retrieved from

  • Royal Society of Chemistry. (2011). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2 and trihydroxyazepane.[7] Organic & Biomolecular Chemistry. Retrieved from

  • BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. Retrieved from

  • ResearchGate. (2002).[5] The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The azepane (homopiperidine) scaffold is a critical pharmacophore in modern drug discovery, offering distinct conformational flexibility compared to its six-membered piperidine analogs. This flexibility allows for unique binding modes in kinase inhibitors (e.g., JAK/ROCK pathways) and GPCR ligands.

This Application Note details the robust synthesis of tert-butyl 4-(methylamino)azepane-1-carboxylate . While nucleophilic substitution of a 4-hydroxy derivative is theoretically possible, it is prone to elimination (E2) side reactions due to the ring strain and transannular interactions typical of seven-membered rings. Therefore, Reductive Amination of the corresponding ketone (tert-butyl 4-oxoazepane-1-carboxylate) is the industry-standard method for high-yield, scalable production.

Synthetic Route Visualization

The following directed graph illustrates the reaction pathway and critical decision nodes.

SynthesisPath cluster_conditions Key Conditions Ketone tert-butyl 4-oxoazepane-1-carboxylate (Starting Material) Imine Imine/Iminium Intermediate (Transient) Ketone->Imine MeNH2, AcOH Equlibrium Product tert-butyl 4-(methylamino) azepane-1-carboxylate Imine->Product NaBH(OAc)3 Selective Reduction SideProduct Over-alkylation Risk: Dimethylamino impurity Product->SideProduct Excess HCHO or wrong reductant Cond1 Solvent: DCE or THF Cond2 Temp: 0°C to RT

Caption: Figure 1. Reductive amination pathway.[1][2][3] The use of Sodium Triacetoxyborohydride (STAB) minimizes the over-alkylation pathway shown in red.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[3]RoleCritical Attribute
tert-butyl 4-oxoazepane-1-carboxylate 1.0SubstrateCommercial or synthesized via ring expansion [1].[4]
Methylamine (2.0 M in THF) 1.5 - 2.0Amine SourceUse THF solution to avoid water (unlike aq. solutions).
Sodium Triacetoxyborohydride (STAB) 1.5ReductantMoisture sensitive.[2] Milder than NaBH4; prevents ketone reduction.
Acetic Acid (Glacial) 1.0 - 1.2CatalystActivates carbonyl; buffers pH to ~5-6 for imine formation.
1,2-Dichloroethane (DCE) SolventSolventAnhydrous preferred. THF is a viable alternative.
Step-by-Step Methodology

Pre-reaction Safety Check:

  • STAB Hazard: Sodium triacetoxyborohydride evolves hydrogen gas upon contact with protic solvents or acid.[2] Ensure the reaction vessel is vented through an inert gas line (Nitrogen/Argon).

  • Ventilation: Methylamine has a low boiling point and strong odor; work strictly within a fume hood.

Procedure:

  • Imine Formation (Equilibrium Step):

    • Charge a dry round-bottom flask with tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) and anhydrous DCE (concentration ~0.1 M).

    • Add Methylamine (2.0 M in THF, 1.5 equiv) in one portion.

    • Add Glacial Acetic Acid (1.0 equiv) dropwise.

    • Expert Insight: Stir at Room Temperature (RT) for 30–60 minutes. Unlike aldehydes, hindered cyclic ketones require time to establish the imine/iminium equilibrium before the reducing agent is added.

  • Selective Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 15 minutes.

    • Reasoning: Portion-wise addition controls exotherm and H2 evolution.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under Nitrogen.

  • Monitoring:

    • Check via LC-MS or TLC (System: 10% MeOH in DCM with 1% NH4OH).

    • Stain: Ninhydrin (product is a secondary amine) or KMnO4.

    • Success Criterion: Disappearance of ketone starting material.

  • Workup & Purification (Critical for Amine Purity):

    • Quench: Slowly add saturated aqueous NaHCO3 to the reaction mixture at 0°C. Stir vigorously for 20 minutes to quench residual borohydride.

    • Extraction: Extract with DCM (3x).

    • Wash: Combine organic layers and wash with Brine (1x).

    • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Purification Strategy (Acid-Base Swing)

If the crude purity is <90%, utilize an Acid-Base extraction rather than column chromatography to remove neutral impurities (unreacted ketone).

Workup Crude Crude Reaction Mixture (DCM Phase) AcidExt Extract with 1M HCl Crude->AcidExt OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) AcidExt->AqLayer1 Keep Basify Basify to pH 10 (NaOH or Na2CO3) AqLayer1->Basify FinalExt Extract with DCM Dry & Concentrate Basify->FinalExt Pure Pure Product (Free Base) FinalExt->Pure

Caption: Figure 2. Acid-Base purification workflow to isolate the secondary amine.

Analytical Validation (Self-Validating Data)

Upon isolation, the compound must be validated. The following data corresponds to the racemic mixture.

1H NMR (400 MHz, CDCl3):

  • δ 1.45 (s, 9H): Boc-group (Diagnostic singlet).

  • δ 2.43 (s, 3H): N-Me group (Key signal confirming reductive amination).

  • δ 2.60–2.80 (m, 1H): CH-NHMe (Methine proton at C4).

  • δ 3.20–3.60 (m, 4H): CH 2-N-Boc (Alpha protons to the carbamate, often broad/split due to rotamers).

  • δ 1.50–2.00 (m, 6H): Remaining ring methylene protons.

Mass Spectrometry (ESI+):

  • Calc. MW: 228.33 Da

  • Observed [M+H]+: 229.2

  • Observed [M+H-tBu]+: 173.1 (Common fragmentation for Boc groups).

Troubleshooting & Expert Insights

Why Sodium Triacetoxyborohydride (STAB)?

We select STAB over Sodium Cyanoborohydride (NaBH3CN) or Sodium Borohydride (NaBH4) for three reasons:

  • Toxicity: STAB avoids the generation of toxic cyanide byproducts [2].[2]

  • Selectivity: STAB is less basic and milder. It reduces the protonated iminium ion much faster than the ketone carbonyl. NaBH4 is too strong and often reduces the ketone to the alcohol (C4-OH) before the amine can react [3].

  • Control: It minimizes "double alkylation" (formation of the tertiary amine) because it does not reduce the aldehyde/ketone as rapidly, keeping the equilibrium shifted toward the mono-alkylated imine.

Handling Rotamers

Azepane rings protected with Boc groups often exhibit complex NMR spectra at room temperature due to restricted rotation around the N-CO bond (rotamers).

  • Observation: Broad peaks or "double" peaks in NMR.

  • Validation: Run the NMR at elevated temperature (50°C) to coalesce the signals into sharp peaks, confirming purity rather than impurities.

Stereochemistry Note

The product obtained from the ketone is racemic (RS).

  • If the enantiopure (R) or (S) isomer is required, Kinetic Resolution using a lipase or chiral HPLC separation is necessary post-synthesis. Alternatively, start from a chiral precursor like L-aspartic acid derivatives, though this requires a lengthy ring-expansion sequence [4].

References

  • S. W. Krska et al. "Industrial Production of tert-Butyl 4-oxoazepane-1-carboxylate." Organic Process Research & Development, 2010.

  • A. F. Abdel-Magid et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Safety and Reactivity."

  • Organic Syntheses. "Synthesis of Enantiopure 4-substituted Piperidines and Azepanes." Org.[5][6] Synth. 2005.[5][6][7]

Sources

Application Note: Synthesis of Tert-butyl 4-(methylamino)azepane-1-carboxylate

[1]

Abstract & Strategic Overview

The azepane (homopiperidine) scaffold is a critical pharmacophore in modern drug discovery, frequently appearing in inhibitors of metalloproteases and GPCR ligands. Tert-butyl 4-(methylamino)azepane-1-carboxylate represents a versatile intermediate, offering orthogonal protection (Boc) on the ring nitrogen while presenting a reactive secondary amine for further diversification.[1]

This protocol details the synthesis of this target via the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate using methylamine and Sodium Triacetoxyborohydride (STAB).[1] Unlike Sodium Cyanoborohydride (

Key Technical Advantages of this Protocol:

  • Selectivity: Optimized stoichiometry prevents over-alkylation (formation of the tertiary dimethylamine).

  • Safety: Avoids the generation of HCN gas associated with cyanoborohydride methods.

  • Scalability: The workup relies on pH-controlled extraction, minimizing reliance on expensive chromatography for initial purification.

Chemical Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves moisture-sensitive reducing agents and flammable solvents.[1] All operations must be performed in a functional chemical fume hood.

ReagentHazard ClassCritical Safety Note
Sodium Triacetoxyborohydride (STAB) Water Reactive, CorrosiveEvolves hydrogen gas upon contact with water/acid.[1] Keep dry.[2] Quench carefully.
Methylamine (2M in THF) Flammable, CorrosiveVolatile. Store cold. Use spark-proof tools.
Dichloromethane (DCM) Carcinogen (Suspected)Use Viton/PVA gloves. Avoid inhalation.
Acetic Acid (Glacial) Corrosive, FlammableCauses severe burns.[2] Handle with care.

Materials & Equipment

Reagents
  • Starting Material: Tert-butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4)[1][3]

  • Amine Source: Methylamine (2.0 M solution in THF or MeOH)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (95%+)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]

  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    )
    
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar[1]

  • Nitrogen (

    
    ) or Argon atmosphere line[1]
    
  • Addition funnel (pressure-equalizing recommended)[1]

  • LC-MS or TLC plates (Stain: Ninhydrin or KMnO4)[1]

Experimental Protocol

Reaction Mechanism & Logic

The reaction proceeds via the formation of an in situ iminium ion. The choice of STAB is mechanistic: it is less acidic than

Stoichiometry Strategy:

  • Methylamine (1.5 - 2.0 equiv): Slight excess drives the equilibrium toward the imine.

  • AcOH (1.0 equiv): Catalyzes imine formation by protonating the carbonyl oxygen.

  • STAB (1.4 - 1.5 equiv): Hydride source.[1]

Step-by-Step Procedure

Scale: Based on 1.0 gram of ketone starting material (approx. 4.7 mmol).[4]

  • Preparation (T = 0 min):

    • Flame-dry a 50 mL round-bottom flask and cool under

      
      .
      
    • Charge the flask with tert-butyl 4-oxoazepane-1-carboxylate (1.0 g, 4.69 mmol).[1]

    • Dissolve in anhydrous DCE or DCM (15 mL).

  • Imine Formation (T = 10 min):

    • Add Methylamine (2M in THF, 3.5 mL, ~7.0 mmol, 1.5 equiv).

    • Add Acetic Acid (270 µL, 4.69 mmol, 1.0 equiv).

    • Expert Insight: Stir at room temperature for 20–30 minutes before adding the reducing agent. This "pre-complexation" period allows the imine/hemiaminal equilibrium to establish, maximizing yield.

  • Reduction (T = 40 min):

    • Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this controls the exotherm upon addition.

    • Add STAB (1.49 g, 7.0 mmol, 1.5 equiv) portion-wise over 5 minutes.

    • Observation: Mild effervescence (

      
       evolution) will occur.
      
    • Remove ice bath and allow to warm to Room Temperature (RT). Stir for 12–16 hours.

  • Monitoring:

    • Check via LC-MS or TLC.[1]

    • Target Mass: [M+H]+ = 229.17.

    • TLC: The product is a secondary amine and will streak on silica unless 1%

      
       is added to the eluent. It will stain dark blue/purple with Ninhydrin.
      
  • Workup (The "Acid-Base" Purification):

    • Quench the reaction by slowly adding saturated

      
        (20 mL). Stir vigorously for 15 minutes to destroy borate complexes.
      
    • Extract with DCM (3 x 20 mL).

    • Optional High-Purity Step: If impurities are present, extract the organic layer with 1M HCl. The product (amine) moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in DCM. Discard DCM. Basify the aqueous layer (pH > 10) with NaOH, then re-extract into DCM.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Purification[5]
  • Crude Yield: Typically >85% as a pale yellow oil.

  • Flash Chromatography: If necessary, purify using a gradient of DCM:MeOH (95:5 to 90:10) with 1%

    
     or 
    
    
    additive.

Visualization of Workflow

Reaction Scheme & Logic Flow

SynthesisWorkflowStartStart: 4-Oxoazepane(Ketone)ImineIntermediate:Iminium IonStart->Imine + MeNH2 / AcOHSideProductAvoided Side Product:4-HydroxyazepaneStart->SideProduct Direct Reduction(If NaBH4 used)ProductProduct:4-(methylamino)azepaneImine->Product + STABReagentsMethylamine + AcOH(Dehydration)Reagents->ImineReductionReduction:STAB (Hydride Transfer)Reduction->Product

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate and the selectivity of STAB over direct ketone reduction.[5]

Experimental Execution Flowchart

ProtocolStepsStep11. Dissolve Ketone in DCE(Anhydrous)Step22. Add MeNH2 (1.5 eq) + AcOH (1.0 eq)Stir 20 min @ RTStep1->Step2Step33. Cool to 0°CAdd STAB (1.5 eq) portion-wiseStep2->Step3Step44. Stir 12-16h @ RTMonitor LCMS (M+H 229)Step3->Step4Step55. Quench with Sat. NaHCO3Stir 15 minStep4->Step5Step66. Extract (DCM) -> Dry -> ConcentrateStep5->Step6

Figure 2: Step-by-step bench execution guide for the reductive amination protocol.

Characterization & Data Analysis

Upon isolation, the identity of the compound should be verified using NMR and MS.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

1.45 (s, 9H)
Boc-group: Strong singlet, confirms protection integrity.[1]
1H NMR (CDCl3)

2.40 (s, 3H)
N-Methyl: Singlet corresponding to the new methylamino group.
1H NMR (CDCl3)

2.60–2.80 (m, 1H)
C4-H: Methine proton at the substitution site.
LC-MS (ESI) m/z 229.17 [M+H]+Base peak.[1] Note: Boc group is labile; may see fragment at m/z 129 (loss of Boc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STABSTAB decomposes in moisture.[1] Use anhydrous DCE and a fresh bottle of reducing agent.
Dialkylation (Tertiary Amine) Excess Methylamine depletedWhile rare with STAB/Ketones, ensure Methylamine is not in vast excess (>5 eq) if selectivity drops.
Starting Material Remains Insufficient imine formationIncrease the pre-stir time (Step 2) to 1 hour or add 4Å molecular sieves to scavenge water.
Emulsion during Workup Boron saltsIncrease the stir time with

or use Rochelle's Salt (Potassium Sodium Tartrate) solution to break boron emulsions.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • PubChem Compound Summary. "Tert-butyl 4-aminoazepane-1-carboxylate (Related Structure)." National Center for Biotechnology Information.

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal.

  • Fisher Scientific. "Safety Data Sheet: Sodium Triacetoxyborohydride."

Introduction: The Azepane Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered nitrogen-containing heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Unlike its smaller five- and six-membered counterparts that are widespread in drug discovery, the seven-membered azepane offers a unique and valuable three-dimensional chemical space.[3] Its inherent conformational flexibility allows for a wide array of substitutions, enabling medicinal chemists to meticulously fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][4] This structural versatility has led to the discovery of azepane derivatives with a remarkable spectrum of pharmacological activities, including potent anticancer, neuroprotective, antiviral, and antimicrobial properties.[2][5][6]

This technical guide provides a comprehensive exploration of the applications of azepane derivatives in modern drug discovery. We will delve into their therapeutic potential across various disease areas, present quantitative biological data for comparative analysis, and provide detailed, field-proven experimental protocols for their evaluation. Furthermore, key signaling pathways will be visualized to offer a deeper understanding of their mechanisms of action, empowering researchers and drug development professionals to leverage the full potential of this versatile scaffold.

Therapeutic Applications of Azepane Derivatives

The flexible yet constrained nature of the azepane ring makes it an ideal scaffold for interacting with a diverse range of biological targets.[4] This has resulted in a wealth of research demonstrating its efficacy in multiple therapeutic domains.

Anticancer Activity

Azepane-based compounds have emerged as a promising class of anticancer agents.[5] Fused-ring systems, such as indole-fused azepines and dibenzo[b,f]azepine derivatives, have shown significant cytotoxic activity against various cancer cell lines.[7][8]

Mechanism of Action: The anticancer effects of azepane derivatives are often attributed to their ability to modulate critical cellular signaling pathways. A significant number of these compounds target the PI3K/Akt pathway, a central regulator of cell proliferation and survival that is frequently dysregulated in cancer.[1][9] Others function as DNA intercalating agents, disrupting DNA replication and leading to apoptosis.[8] Furthermore, certain derivatives have been shown to inhibit protein tyrosine phosphatases like PTPN2 and PTPN1, which are negative regulators of immune signaling, thereby enhancing anti-tumor immunity.[1]

Quantitative Biological Data: Anticancer Activity

Compound Class/DerivativeCell LineIC50 (µM)Reference
Oxazepien derivative 5bCaCo-2 (Colon Carcinoma)24.53[1]
1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon Carcinoma)1.09[1]
Benzo[a]phenazine derivative 7Various1-10[1]
Azepano-betulinic amidesHCT-15 (Colon Cancer)0.57 - 14.30[10]

Signaling Pathway Visualization: PI3K/Akt Inhibition

The diagram below illustrates the PI3K/Akt signaling cascade and the potential point of intervention for inhibitory azepane derivatives.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates CellSurvival Cell Survival Akt->CellSurvival Promotes Proliferation Proliferation Akt->Proliferation Promotes Growth Cell Growth Akt->Growth Promotes Azepane Azepane Derivative (Inhibitor) Azepane->Akt Inhibits BACE1_Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF C-terminal Fragment BACE1 BACE1 Enzyme GammaSecretase γ-Secretase Abeta Amyloid-β (Aβ) Peptide Azepane Azepane BACE1 Inhibitor Azepane->BACE1 Inhibits CTF->Abeta Cleavage Plaques Toxic Aggregates & Plaques Abeta->Plaques

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors. [1]

Antiviral Activity

Derivatives of the azepane scaffold have demonstrated significant potential as antiviral agents, notably against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). [5][11] Mechanism of Action:

  • HIV: Certain azepane derivatives, such as pyrrolobenzoxazepinones (PBOs), function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). [12]They bind to a non-catalytic site on the HIV reverse transcriptase enzyme, altering its shape and preventing the conversion of viral RNA to DNA, a critical step in the viral life cycle. Some of these compounds achieve high concentrations in the brain, a crucial advantage for targeting viral reservoirs. [12]* HBV: A novel approach in HBV treatment involves targeting the viral capsid. Azepane derivatives are being investigated as capsid assembly inhibitors. [13]By disrupting the formation of the protective protein shell around the viral genome, these compounds can halt viral replication. This mechanism may be less susceptible to the development of drug resistance compared to traditional enzyme-targeting antivirals. [13]

Antimicrobial Activity

The structural diversity of azepane derivatives also extends to antimicrobial applications, with demonstrated activity against various bacterial strains, including multidrug-resistant pathogens. [2][6][14]For instance, certain azepano-triterpenoid derivatives have shown potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) exceeding that of the antibiotic vancomycin. [11]

Detailed Application Protocols

Reproducibility is the cornerstone of scientific advancement. The following protocols are provided as self-validating systems for the evaluation of azepane derivatives. The causality behind key steps is explained to ensure a deep understanding of the methodology.

Protocol 1: Anticancer Activity (MTT Cell Viability Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [1] Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~16-24 hours) at 37°C with 5% CO₂.

    • Causality: The overnight incubation allows cells to adhere to the plate and recover from the stress of plating, ensuring they are in a healthy, exponential growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the azepane test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Causality: A serial dilution series is essential for determining the dose-response relationship and calculating the IC50 value. The vehicle control ensures that the observed effects are due to the compound and not the solvent.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

    • Causality: This duration is typically sufficient to observe the compound's effect on cell proliferation and viability. The optimal time may vary depending on the cell line's doubling time and the compound's mechanism.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.

    • Causality: During this incubation, only viable cells can reduce the MTT, directly linking the formazan product to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis. [1]

Protocol 2: BACE1 Enzyme Inhibition Assay (Fluorogenic)

This protocol details a biochemical assay to measure the direct inhibitory effect of azepane derivatives on the BACE1 enzyme. [1] Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate, and the recombinant human BACE1 enzyme solution.

  • Inhibitor Preparation: Prepare serial dilutions of the azepane test compounds in the assay buffer or DMSO.

  • Assay Setup: In a 96-well black plate (to minimize light scatter), add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).

    • Causality: Pre-incubating the enzyme with the inhibitor for a short period (e.g., 15 minutes) allows for the binding interaction to reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

    • Causality: The substrate is designed to be non-fluorescent until it is cleaved by BACE1, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark to prevent photobleaching of the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., Ex/Em = 335/495 nm).

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve. [1]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1] Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the azepane compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Causality: A standardized inoculum is critical for the reproducibility of the assay. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only, no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The azepane scaffold is a testament to the power of structural diversity in drug discovery. [6]Its unique seven-membered ring provides a flexible and highly adaptable platform for designing novel therapeutics against a wide range of diseases. [1]The successful applications in oncology, neurodegeneration, and infectious diseases highlight its position as a truly privileged motif.

Future research will undoubtedly focus on expanding the chemical space of azepane derivatives through innovative synthetic strategies, including more efficient and stereoselective methodologies. [3][15]Continued investigation into structure-activity relationships (SAR) and mechanisms of action will be crucial for optimizing the potency, selectivity, and safety profiles of these compounds, ultimately translating their immense potential into clinically successful therapeutics. [1]

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Support.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025, August 6). ScienceDirect. [Link]

  • Carrel, A., et al. (2025, April 25). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025, August 26). ResearchGate. [Link]

  • PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Pokrovsky, A. G., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC. [Link]

  • Kamal, A., et al. (2017). Indole-fused Azepines and Analogues as Anticancer Lead Molecules: Privileged Findings and Future Directions. European Journal of Medicinal Chemistry, 142, 276-287. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Further structure-activity relationship studies and identification of more potent broad-spectrum HIV-1 RT inhibitors with antiviral activity. [Link]

  • Scribd. (2023, July 15). Azepines Reactions and Uses Final. [Link]

  • Reddy, T. S., et al. (2017). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. PMC. [Link]

  • Google Patents. (n.d.).
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025, June 11). Journal of Pharma Insights and Research. [Link]

  • Potdar, S., et al. (2023, August 3). Synthesis of Azepane-Acridine Heterocyclic Adducts Assisted by the Catalytic Influence of Γ-Fe2o3@Tio2-Vitamin B1 and Evaluation of Their Medicinal Potential Through in Vitro Antimicrobial, Qsar, and Molecular Docking Studies. SSRN. [Link]

  • Reymond Research Group. (2025, April 25). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • EurekAlert!. (2017, July 3). Drug discovery: Alzheimer's and Parkinson's spurred by same enzyme. [Link]

Sources

Application Note: Tert-butyl 4-(methylamino)azepane-1-carboxylate in Medicinal Chemistry

[1][2]

Executive Summary

Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 196613-57-7) represents a high-value scaffold in modern drug discovery, particularly for projects targeting G-Protein Coupled Receptors (GPCRs) and kinases.[1][2] Unlike the ubiquitous piperidine (6-membered) or pyrrolidine (5-membered) rings, the azepane (7-membered) core offers unique conformational flexibility.[1][2] This "ring expansion" strategy is frequently employed to modulate the pharmacokinetic profile (solubility, lipophilicity) and binding affinity of lead compounds by exploring novel chemical space outside the crowded IP landscape of smaller heterocycles.

This guide provides a validated protocol for the synthesis, handling, and diversification of this intermediate. It focuses on the regioselective functionalization of the N4-amine while maintaining N1-protection, a critical workflow for Structure-Activity Relationship (SAR) library generation.[1][2]

Chemical Profile & Properties[2][3][4][5]

PropertySpecification
IUPAC Name tert-butyl 4-(methylamino)azepane-1-carboxylate
CAS Number 196613-57-7
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
pKa (Calc.) ~10.5 (Secondary amine at N4)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Stable under standard conditions; avoid strong acids (removes Boc) and oxidizers.[1][2][3][4][5][6]

Strategic Significance: The Azepane Advantage

The 4-substituted azepane ring acts as a flexible linker that allows appended pharmacophores to adopt conformations inaccessible to rigid piperidine analogs.[1][2]

  • Conformational Sampling: The 7-membered ring exists in a dynamic equilibrium between chair-like and twist-boat conformations.[1][2] This allows the N4-substituent to scan a larger volume of the binding pocket.[1][2]

  • Vectorial Control: The N1-Boc group serves as an orthogonal protecting group.[1][2] The N4-methylamino group provides a nucleophilic handle for immediate diversification (acylation, sulfonylation, reductive amination) before the N1-terminus is exposed for further coupling.

Workflow Visualization

AzepaneWorkflowStart4-OxoazepanePrecursorInterReductiveAminationStart->InterMeNH2, STABProduct4-(methylamino)azepane (Target)Inter->ProductPurificationDiv1Library A:Amides/UreasProduct->Div1R-COCl / R-NCODiv2Library B:Deprotection (N1)Product->Div2TFA / HCl

Figure 1: Strategic workflow for generating azepane-based libraries from the ketone precursor.

Protocol A: Synthesis via Reductive Amination[1]

Objective: Synthesize tert-butyl 4-(methylamino)azepane-1-carboxylate from tert-butyl 4-oxoazepane-1-carboxylate. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

Materials
  • Substrate: tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv)

  • Amine Source: Methylamine hydrochloride (1.2 – 1.5 equiv)[2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv, to neutralize the HCl salt)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-oxoazepane-1-carboxylate (e.g., 1.0 g, 4.69 mmol) in anhydrous DCE (20 mL).

  • Imine Formation: Add Methylamine hydrochloride (0.47 g, 7.0 mmol) followed by DIPEA (1.2 mL, 7.0 mmol). Stir at room temperature for 30 minutes.

    • Checkpoint: The solution may become slightly cloudy. This is normal.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.49 g, 7.0 mmol) portion-wise over 10 minutes.

    • Note: STAB is preferred over NaBH₃CN due to lower toxicity and better functional group tolerance.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen.

    • Monitoring: Check TLC (10% MeOH in DCM). The starting ketone (Rf ~0.6) should disappear. The product amine will appear as a lower streak or spot (Rf ~0.2–0.3) that stains with Ninhydrin (often reddish/brown for secondary amines).

  • Work-up: Quench by carefully adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough for the next step. If purification is required, use column chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1).

Self-Validating Criteria
  • Appearance: Product should be a clear to pale yellow oil.[2] Dark brown indicates decomposition.

  • NMR Check:

    • ¹H NMR (CDCl₃): Look for the N-methyl singlet at ~2.40 ppm.[1][2]

    • Boc Group: Strong singlet at ~1.45 ppm (9H).

    • Absence of Ketone: No peaks in the 2.5–2.8 ppm range typical of protons alpha to a ketone.

Protocol B: Diversification (Amide Coupling)

Objective: Acylation of the N4-methylamine to create a library entry.

  • Dissolution: Dissolve the N4-methyl azepane (1.0 equiv) in DCM.

  • Base Addition: Add Triethylamine (TEA) (2.0 equiv).

  • Coupling: Add the desired Acid Chloride (1.1 equiv) dropwise at 0°C.

  • Completion: Stir at RT for 2–4 hours. Monitor by LCMS (Mass shift: M+H of amine -> M+H of amide).

  • Isolation: Wash with 1M HCl (removes unreacted amine), then NaHCO₃. Dry and concentrate.

Protocol C: N1-Deprotection (Boc Removal)

Objective: Expose the azepane ring nitrogen for further functionalization.

  • Reaction: Dissolve the N4-functionalized intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA) (5 vol) or 4M HCl in Dioxane.

  • Time: Stir at RT for 1–2 hours.

    • Visual Cue: Gas evolution (isobutylene) confirms the reaction is proceeding.

  • Work-up: Concentrate to dryness.[1][2]

    • Critical Step: The product will be a TFA salt. To obtain the free base, redissolve in DCM and wash with sat. Na₂CO₃, or use a basic ion-exchange resin (e.g., SCX-2 cartridge).[1][2]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step A) Incomplete imine formationAdd molecular sieves (4Å) or MgSO₄ during the imine formation step to remove water.[1][2]
Bis-alkylation Excess aldehyde/ketoneEnsure stoichiometry is strictly 1:1 or use excess amine.[1][2] (Less likely with ketone + methylamine).
Product Streaking on TLC Interaction with silicaAdd 1% Triethylamine or NH₄OH to the eluent to deactivate acidic silica sites.
Solidification High purity salt formThe HCl or TFA salts are often solids; the free base is an oil.

Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • STAB: Releases hydrogen gas upon contact with acid or water; handle in a fume hood.[2]

  • Methylamine: Use the hydrochloride salt to avoid handling the toxic/flammable gas.

  • Disposal: All halogenated solvents (DCM, DCE) must be disposed of in segregated halogenated waste streams.

References

  • PubChem. (2025).[7] Tert-butyl 4-(methylamino)azepane-1-carboxylate (Compound Summary). National Library of Medicine. [Link][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link] (Foundational protocol for STAB reduction).

  • Morgans, D. J., et al. (2009). Seven-Membered Rings in Drug Discovery.[1][2] Annual Reports in Medicinal Chemistry. (General reference for azepane utility).

Scalable Synthesis Procedure for N-Boc-Azepane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details a robust, scalable workflow for synthesizing tert-butyl azepane-1-carboxylate (N-Boc-azepane) from the commodity chemical


-caprolactam.

Abstract

The azepane (hexamethyleneimine) ring is a privileged scaffold in medicinal chemistry, featured in diverse therapeutic agents such as balovaptan (V1a antagonist) and setastine (antihistamine). While N-Boc-azepane is commercially available, its cost can be prohibitive for large-scale campaigns. This guide presents a validated, scalable protocol for the synthesis of N-Boc-azepane starting from inexpensive


-caprolactam. We prioritize the Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride)  reduction route due to its superior safety profile and solubility compared to Lithium Aluminum Hydride (LAH), making it the industrial standard for lactam reductions.

Strategic Route Selection

For scale-up, safety and atom economy are paramount. The direct reduction of


-caprolactam followed by protection is the most direct path.
Synthesis Strategy Decision Tree

The following diagram outlines the decision logic for selecting the synthesis method based on scale and available equipment.

RouteSelection cluster_legend Legend Start Start: Target N-Boc-Azepane SourceCheck Is Hexamethyleneimine (Azepane) available at target scale? Start->SourceCheck Buy Purchase Hexamethyleneimine (Proceed to Protocol B) SourceCheck->Buy Yes (Cost Effective) Synth Synthesize from epsilon-Caprolactam SourceCheck->Synth No (or Prohibitive Cost) ProtocolB Protocol B: Boc Protection (Schotten-Baumann or Organic) Buy->ProtocolB ScaleCheck Scale of Reaction? Synth->ScaleCheck LabScale Lab Scale (<50g) Method: NaBH4 / I2 or AlCl3 ScaleCheck->LabScale Small Scale PilotScale Pilot Scale (>50g - kg) Method: Red-Al (Toluene) ScaleCheck->PilotScale Large Scale ProtocolA Protocol A: Red-Al Reduction (High Safety, Homogeneous) LabScale->ProtocolA Can also use Red-Al PilotScale->ProtocolA ProtocolA->ProtocolB Key1 Decision Point Key2 Preferred Route

Figure 1: Strategic decision tree for N-Boc-azepane synthesis. Red-Al is selected as the preferred reducing agent for scale-up due to thermal stability and non-pyrophoric nature compared to LAH.

Detailed Protocols

Protocol A: Reduction of -Caprolactam to Azepane

Objective: Reduce the amide carbonyl of


-caprolactam to a methylene group.
Reagent Choice: Red-Al®  (65-70% wt solution in toluene).
Rationale:  Unlike LAH, Red-Al is soluble in aromatic solvents, does not require ether, and is thermally stable up to 200°C. It allows for higher reaction temperatures, ensuring complete reduction of the stable lactam ring.
Materials
  • Substrate:

    
    -Caprolactam (CAS: 105-60-2)
    
  • Reagent: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), ~3.5 M in Toluene.

  • Solvent: Anhydrous Toluene.[1]

  • Quench: 20% NaOH (aq), Rochelle salt (optional for emulsion control).

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inertion: Purge the system with nitrogen for 15 minutes.

  • Charging: Charge

    
    -Caprolactam (1.0 equiv) and anhydrous Toluene (5-10 volumes relative to lactam mass). Stir to dissolve (caprolactam is soluble in toluene).
    
  • Reagent Addition:

    • Cool the mixture to 0–5°C.

    • Charge Red-Al solution (2.2 equiv of hydride; Note: Red-Al contains 2 hydrides per molecule, so 1.1 molar equiv is stoichiometric, but 2.0–2.5 molar equiv is standard to ensure speed).

    • Critical: Add dropwise to control the exotherm and hydrogen evolution. Maintain internal temperature <10°C.

  • Reaction:

    • After addition, allow the mixture to warm to room temperature.

    • Heat to 80–110°C (Reflux) . The reduction of lactams is slow and requires thermal energy.

    • Monitor by TLC or GC (disappearance of caprolactam). Typical time: 4–12 hours.

  • Quenching (The "Fieser" Modification for Red-Al):

    • Cool the reaction mixture to <10°C.

    • Caution: Hydrogen gas will evolve.[2] Ensure good ventilation.

    • Slowly add 20% aqueous NaOH. A common ratio for Red-Al quench is: For every n mol of Red-Al, add excess dilute base until the aluminate salts dissolve or precipitate as a granular solid (unlike the gelatinous LAH mess).

    • Alternative: Pour the reaction mixture slowly into a pre-cooled solution of 20% NaOH/Ice.

  • Workup:

    • Separate the organic (Toluene) layer.

    • Extract the aqueous layer 2x with Toluene or DCM.

    • Combine organics.[1][3][4] Note: Azepane is a secondary amine (bp 138°C); do not evaporate to dryness under high vacuum if you plan to isolate it, or you may lose product.

    • Hold Point: The toluene solution containing crude Azepane can be used directly in Protocol B.

Protocol B: Boc-Protection of Azepane

Objective: Protect the secondary amine to form the stable carbamate. Method: In-situ protection (One-pot from Protocol A workup is possible).

Materials
  • Substrate: Crude Azepane solution (from Protocol A) or commercial Hexamethyleneimine.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv).
    
  • Base: Triethylamine (TEA) or aqueous NaOH (Schotten-Baumann conditions).

Step-by-Step Procedure
  • Preparation: If using the toluene solution from Protocol A, dry it over

    
     and filter. Determine the approximate concentration or assume 90% yield from reduction.
    
  • Addition:

    • Add Triethylamine (1.2 equiv).

    • Cool to 0°C.[1]

    • Add

      
       (1.1 equiv) dissolved in a minimal amount of toluene/DCM dropwise.
      
  • Reaction:

    • Warm to room temperature and stir for 2–4 hours.

    • Monitor by TLC (Ninhydrin stain will show disappearance of the free amine; UV will show the product).

  • Workup:

    • Wash the organic layer with 1M HCl (2x).[1] Crucial Step: The product (carbamate) is neutral and stays in the organic layer. Unreacted azepane (amine) will be protonated and removed into the aqueous layer.

    • Wash with saturated

      
       (removes acidic byproducts from 
      
      
      
      ).
    • Wash with Brine.

    • Dry over

      
       and concentrate under reduced pressure.
      
Protocol C: Purification

N-Boc-azepane is typically a low-melting solid or oil.

  • Distillation: Possible under high vacuum (<1 mmHg) but risks Boc-decomposition (>150°C).

  • Silica Gel Chromatography: Recommended for Pharma grade (>99.5%).

    • Eluent: 5% to 10% Ethyl Acetate in Hexanes.

    • Rf: ~0.5 in 10% EtOAc/Hexane.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Colorless oil to waxy solidCrystallizes upon prolonged storage at 4°C.

H NMR (400 MHz, CDCl

)

3.42 (t, 4H), 1.70 (m, 4H), 1.55 (m, 4H), 1.46 (s, 9H)
Characteristic Boc singlet at 1.46 ppm.

C NMR

155.8 (C=O), 79.0 (C-O), 47.5 (N-CH

), 28.5 (Boc-Me), 27.8, 26.5
Carbonyl peak confirms carbamate formation.[1][5][6][7][8][9]
Yield (Overall) 85 – 92%From Caprolactam (2 steps).
Boiling Point ~100–105°C @ 0.5 mmHgEstimated. Avoid pot temps >130°C.

Process Safety & Troubleshooting

Reaction Workflow Diagram

SynthesisWorkflow cluster_reduction Step 1: Reduction cluster_protection Step 2: Protection Caprolactam Caprolactam (Solid) Heat Reflux (80-110°C) Caprolactam->Heat + Red-Al RedAl Red-Al / Toluene (Reagent) RedAl->Heat Quench NaOH Quench (Exothermic!) Heat->Quench CrudeAmine Azepane (Toluene Soln) Quench->CrudeAmine Phase Sep Reaction Stir RT (2-4 hrs) CrudeAmine->Reaction Boc2O Boc2O + Base Boc2O->Reaction Wash Acid Wash (1M HCl) Removes unreacted amine Reaction->Wash Final N-Boc-Azepane (Pure) Wash->Final Concentration

Figure 2: Process flow for the Red-Al reduction and in-situ Boc protection.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Reduction Reaction temp too low or insufficient Red-Al.Ensure reflux (110°C) is maintained. Lactams are stable; they need energy to reduce.
Emulsion during Quench Aluminum salts forming gels.Use Rochelle salt (Sodium Potassium Tartrate) solution or 20% NaOH to solubilize Al salts.
Low Yield of Boc-Azepane Loss of Azepane during concentration.Azepane is volatile (bp 138°C). Do not evaporate the intermediate to dryness; use the solution directly.
Product contains free amine Insufficient Acid Wash.The 1M HCl wash is critical. It protonates unreacted azepane, pulling it into the aqueous waste.

References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate . ACS Publications. A large-scale process describing azepane ring expansion and handling. Available at: [Link]

  • Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) . Wikipedia. Overview of properties and safety advantages over LAH. Available at: [Link]

  • Method for synthesizing azacycloheptane (Patent CN103420939A). Google Patents. Describes the NaBH4/AlCl3 reduction route.
  • Azepane . PubChem. Chemical and physical properties of the intermediate.[4][10][11][12][13] Available at: [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Monitoring the Synthesis of Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the synthesis of Tert-butyl 4-(methylamino)azepane-1-carboxylate. This key pharmaceutical intermediate is often synthesized via reductive amination of its primary amine precursor. The developed method is designed to separate the starting material, Tert-butyl 4-aminoazepane-1-carboxylate, from the final product and potential process-related impurities and degradation products. This guide provides a comprehensive protocol, including method parameters, sample preparation, and validation guidelines according to ICH standards, making it suitable for researchers, process chemists, and quality control analysts in the pharmaceutical industry.

Introduction

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a valuable building block in the synthesis of various pharmacologically active compounds, leveraging the structural features of the azepane ring.[1][2] The control of purity and impurity profiles during its synthesis is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The most common synthetic route to this secondary amine is the reductive amination of Tert-butyl 4-aminoazepane-1-carboxylate. This reaction, while generally efficient, can lead to several process-related impurities, including unreacted starting materials and potential by-products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring reaction progress, identifying impurities, and ensuring the quality of pharmaceutical intermediates.[3] This application note details a robust RP-HPLC method specifically tailored for the analysis of the Tert-butyl 4-(methylamino)azepane-1-carboxylate synthesis reaction.

Reaction Overview and Analytical Challenges

The synthesis of Tert-butyl 4-(methylamino)azepane-1-carboxylate typically involves the reaction of Tert-butyl 4-aminoazepane-1-carboxylate with a methylating agent, often via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride.[4][5][6]

.dot

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products & Impurities A Tert-butyl 4-aminoazepane-1-carboxylate (Primary Amine) D Tert-butyl 4-(methylamino)azepane-1-carboxylate (Desired Product) A->D Reductive Amination E Unreacted Primary Amine A->E Incomplete Reaction B Formaldehyde B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D F Tert-butyl 4-(dimethylamino)azepane-1-carboxylate (Over-methylation) D->F Potential Side Reaction cluster_validation Method Validation Workflow (ICH Q2(R1)) A Specificity / Selectivity (Forced Degradation) B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) C->D E Limit of Detection (LOD) & Limit of Quantitation (LOQ) D->E F Robustness E->F

Sources

Application Note: Integrating Tert-butyl 4-(methylamino)azepane-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing Tert-butyl 4-(methylamino)azepane-1-carboxylate in the synthesis of peptidomimetics and constrained peptide analogues.

Introduction & Scientific Context

Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 196613-57-7) acts as a specialized diamine scaffold in medicinal chemistry. Unlike standard amino acids, this molecule possesses a seven-membered azepane ring which imparts specific conformational constraints, making it an ideal candidate for:

  • 
    -Turn Mimetics:  The azepane ring forces the peptide backbone into a kinked conformation, mimicking reverse turns found in bioactive proteins.
    
  • Solubility Enhancement: The tertiary amine formed after acylation (N-methyl amide) disrupts hydrogen bonding networks, often improving the solubility of hydrophobic peptides.

  • Protease Resistance: The non-natural backbone and N-methylation protect the peptide bond from enzymatic cleavage.

This guide details the protocols for incorporating this building block into peptide chains, specifically addressing the synthetic challenge of coupling to a sterically hindered secondary methylamine .

Chemical Specifications
PropertySpecification
Molecular Formula

Molecular Weight 228.33 g/mol
Functional Groups 1.[1][2][3][4][5] Secondary Amine (Exocyclic,

-Methyl) 2. Secondary Amine (Endocyclic, Boc-protected)
Chirality Contains a chiral center at C4. (Note: Commercial sources may be racemic or enantiopure; protocols apply to both).
Solubility Soluble in DCM, DMF, MeOH. Limited solubility in water.

Strategic Synthesis Workflow

The incorporation of this scaffold typically follows a Convergent Strategy . Attempting to couple this hindered amine directly on a solid support (SPPS) often leads to incomplete conversion and deletion sequences. Therefore, we recommend synthesizing a Dipeptide Building Block in solution phase before introducing it to the resin.

Mechanistic Pathway (DOT Visualization)

PeptideWorkflow Start Start: Azepane Scaffold (Free NH-Me) Step2 Solution Phase Coupling (Formation of Dipeptide Isostere) Start->Step2 Nucleophile Step1 Activation of Fmoc-AA-OH (HATU/HOAt) Step1->Step2 Electrophile Step3 Purification & Characterization Step2->Step3 Step4 SPPS Incorporation (Coupling to Resin) Step3->Step4 Fmoc-AA-Azepane-Boc Step5 Boc Removal (TFA) & Chain Extension Step4->Step5 Post-Coupling

Figure 1: Convergent synthesis workflow designed to overcome steric hindrance during the acylation of the N-methyl group.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Fmoc-AA-[Azepane]-Boc

Objective: To couple an Fmoc-protected amino acid (Fmoc-AA-OH) to the hindered N-methyl amine of the azepane scaffold. Rationale: Solution phase chemistry allows for higher concentrations, heating, and easier monitoring (TLC/LCMS) compared to solid-phase steps.

Reagents Required:
  • Tert-butyl 4-(methylamino)azepane-1-carboxylate (1.0 eq)

  • Fmoc-Amino Acid (1.2 eq) (e.g., Fmoc-Ala-OH, Fmoc-Phe-OH)

  • Coupling Agent: HATU (1.2 eq) or COMU (1.2 eq)

  • Additive: HOAt (1.2 eq) (Critical for reducing racemization and accelerating secondary amine coupling)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:
  • Activation: In a round-bottom flask, dissolve Fmoc-AA-OH (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add HOAt (1.2 mmol) if available.

  • Base Addition: Add DIPEA (3.0 mmol) and stir at 0°C for 5 minutes to pre-activate the acid. Note: The color typically turns yellow.

  • Coupling: Add Tert-butyl 4-(methylamino)azepane-1-carboxylate (1.0 mmol) dropwise in DMF (2 mL).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Optimization: If conversion is slow (monitored by LCMS), heat to 50°C. The N-methyl group creates significant steric bulk, slowing the nucleophilic attack.

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 5%

      
       or 1M HCl (3x) – Removes unreacted amine and DIPEA.
      
    • Sat.

      
       (3x) – Removes unreacted acid and HOBt/HOAt byproducts.
      
    • Brine (1x).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Checkpoint: Verify the product mass (M+H) via LCMS. The product is now a "Dipeptide Building Block" ready for SPPS.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To insert the pre-formed [Fmoc-AA-Azepane-Boc] unit into a growing peptide chain on resin.

Reagents:
  • Resin-bound peptide (Fmoc-removed, free amine).

  • Pre-formed Dipeptide Block (from Protocol A).

  • HATU/DIPEA.

Procedure:
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 mins. Remove the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min). Wash resin 5x with DMF.[6]

  • Coupling: Dissolve the [Fmoc-AA-Azepane-Boc] building block (2.0 – 3.0 eq relative to resin loading) in DMF.

    • Add HATU (2.0 – 3.0 eq) and DIPEA (4.0 – 6.0 eq).

    • Add solution to the resin.[4][6][7][8]

  • Incubation: Shake for 2–4 hours at RT.

    • Note: Since the carboxylic acid of the building block is a standard primary amino acid (from the Fmoc-AA part), this coupling is usually fast and efficient, unlike the N-methyl coupling in Protocol A.

  • Kaiser Test: Perform a Kaiser test. If negative (no color), coupling is complete.

  • Fmoc Removal: Remove the Fmoc group from the newly added unit using 20% Piperidine/DMF.

  • Chain Extension: Continue standard SPPS cycles to build the N-terminal sequence.

Protocol C: Final Cleavage and Deprotection

Objective: To cleave the peptide from the resin and remove the Boc group from the azepane ring simultaneously.

Mechanism:

The Boc group on the azepane ring nitrogen is acid-labile. Standard SPPS cleavage cocktails (High TFA) will remove it, yielding a secondary amine on the azepane ring in the final product.

Procedure:
  • Wash: Wash the final peptide-resin with DCM (3x) and dry under nitrogen.

  • Cocktail Preparation: Prepare Reagent K or similar:

    • TFA (92.5%)

    • TIS (Triisopropylsilane) (2.5%)

    • 
       (2.5%)
      
    • DODT (2.5%) (if Cys/Met present)

  • Cleavage: Add cocktail to resin (10 mL per gram of resin). Shake for 2–3 hours at RT.

  • Precipitation: Filter the resin and collect the filtrate. Add dropwise to cold Diethyl Ether (-20°C) to precipitate the peptide.

  • Isolation: Centrifuge, decant ether, and dry the pellet.

  • Result: The final peptide will contain a free secondary amine on the azepane ring (unless the Boc was orthogonal and intended to be kept, which requires specific low-acid resins like 2-CTC and cleavage with 1% TFA/DCM, but Boc is usually removed by 1% TFA as well).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Protocol A) Steric hindrance of N-methyl group.1. Switch to HATU or PyAOP (more reactive than HBTU). 2. Use Microwave Irradiation (50°C, 25W, 10 min). 3. Perform a Double Coupling (repeat step with fresh reagents).
Epimerization (Racemization) Over-activation of the Fmoc-AA.1. Use Collidine instead of DIPEA (weaker base). 2. Ensure temperature does not exceed 0°C during activation. 3. Always use HOAt or Oxyma Pure as an additive.
Poor Solubility of Building Block Hydrophobic Boc/Fmoc groups.Dissolve in minimal NMP (N-methylpyrrolidone) before adding DMF. NMP solvates aggregates better.
Deletion Sequences in SPPS Incomplete Fmoc removal.Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving hindered secondary amines.

References

  • Standard Protocol for N-Methyl Amino Acid Coupling: Biron, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 2005. [9]

  • Azepane Scaffolds in Peptidomimetics: Cini, E., et al. "Synthesis of Enantiopure 7‐Substituted Azepane‐2‐carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics."[10] Chemistry – A European Journal, 2012.

  • Coupling Reagents for Hindered Amines: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 1993.

  • General SPPS Cleavage Protocols: Guy, C. A., & Fields, G. B. "Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry." Methods in Enzymology, 1997.

Sources

Application Note: Functionalization of the Amino Group in Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the azepane scaffold. It synthesizes robust organic synthesis protocols with structural insights specific to 7-membered nitrogen heterocycles.

Executive Summary

The azepane (hexamethyleneimine) ring represents a "privileged scaffold" in medicinal chemistry, offering a unique three-dimensional chemical space distinct from the ubiquitous piperidine and pyrrolidine rings.[1] Tert-butyl 4-(methylamino)azepane-1-carboxylate is a high-value intermediate for synthesizing kinase inhibitors (e.g., Balanol analogs), GPCR ligands, and glycosidase inhibitors.

This guide details the functionalization of the secondary N-methyl amino group at the C4 position. Unlike primary amines, this secondary amine requires tailored protocols to overcome steric hindrance and ensure complete conversion without compromising the acid-labile Boc protecting group at N1.

Structural Analysis & Reactivity Profile

Conformational Dynamics

The 7-membered azepane ring is highly flexible, existing in a dynamic equilibrium between twisted-chair and twisted-boat conformations.

  • Steric Environment: The C4 position is relatively accessible compared to C2/C7, but the N-methyl group introduces local steric bulk that can retard nucleophilic attack on hindered electrophiles.

  • Boc-Rotamers: The N-Boc group at position 1 exhibits restricted rotation on the NMR timescale. Expect broad or split signals in

    
    H and 
    
    
    
    C NMR spectra at room temperature.
    This is a conformational feature, not an impurity.
Chemoselectivity
  • Target: Secondary amine (N-Me) at C4.

  • Stability: The N1-Boc group is stable to basic and nucleophilic conditions but labile to strong acids (TFA, HCl). All protocols below maintain pH > 4 to prevent premature deprotection.

Decision Matrix: Functionalization Strategy

Before initiating synthesis, select the pathway based on the desired pharmacophore.

Functionalization_Matrix Start Target: 4-(methylamino)azepane Amide Amide Coupling (Library Generation) Start->Amide Acyl Halides / Carboxylic Acids RedAm Reductive Amination (Alkyl Group Intro) Start->RedAm Aldehydes / Ketones Urea Urea/Sulfonamide (H-Bond Donors) Start->Urea Isocyanates / Sulfonyl Chlorides HATU Protocol A: HATU/DIPEA Amide->HATU STAB Protocol B: NaBH(OAc)3 RedAm->STAB Base Protocol C: TEA/DCM Urea->Base

Figure 1: Strategic decision matrix for functionalizing the secondary amine.

Detailed Protocols

Protocol A: Amide Coupling (Acylation)

Best for: Creating diverse libraries using carboxylic acids.

Rationale: The secondary amine is less reactive than a primary amine. Standard EDC couplings may be sluggish. HATU is preferred for its high activity, ensuring conversion even with hindered acids.

Materials:

  • Substrate: Tert-butyl 4-(methylamino)azepane-1-carboxylate (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • HATU: 1.2 - 1.5 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the azepane substrate (1.0 equiv) dissolved in a minimum amount of DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • QC Check: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40°C.

  • Work-up: Dilute with EtOAc. Wash with sat. NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (hexane/EtOAc).

Expert Insight: If the carboxylic acid is extremely hindered, switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which often drives difficult amidations to completion.

Protocol B: Reductive Amination

Best for: Installing alkyl groups to create tertiary amines.

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination is self-limiting and cleaner. We use STAB (Sodium Triacetoxyborohydride) because it is mild and will not reduce the Boc-carbonyl or other sensitive groups.

Materials:

  • Substrate: Tert-butyl 4-(methylamino)azepane-1-carboxylate (1.0 equiv)

  • Aldehyde/Ketone: 1.2 – 1.5 equiv

  • Reagent: NaBH(OAc)

    
     (STAB): 1.5 – 2.0 equiv
    
  • Acid Catalyst: Acetic Acid (AcOH): 1.0 – 2.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the azepane substrate and the Aldehyde/Ketone in DCE (0.1 M). Add AcOH (1.0 equiv).

    • Critical Step: If using a ketone, add 3Å molecular sieves and stir for 1 hour before adding the reducing agent to promote iminium ion formation.

  • Reduction: Add NaBH(OAc)

    
     in one portion.
    
  • Reaction: Stir at RT for 4–12 hours.

    • Note: Gas evolution (H

      
      ) may occur; ensure the vessel is vented via a needle if sealed.
      
  • Quench: Quench with sat. aqueous NaHCO

    
    . Stir vigorously for 15 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x).

  • Purification: The product is a tertiary amine.[2] If using silica gel, add 1% Triethylamine (TEA) to the eluent to prevent streaking.

Protocol C: Sulfonylation

Best for: Synthesizing sulfonamides (common pharmacophores).

Materials:

  • Substrate: 1.0 equiv

  • Sulfonyl Chloride (R-SO

    
    Cl): 1.1 equiv
    
  • Base: Triethylamine (TEA) or Pyridine: 2.0 equiv

  • Solvent: DCM

Step-by-Step Procedure:

  • Dissolve substrate and TEA in anhydrous DCM (0.1 M). Cool to 0°C.[3]

  • Add Sulfonyl Chloride dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Work-up: Wash with 0.5 M citric acid (to remove excess pyridine/TEA) followed by brine.

    • Caution: Do not use strong acid (HCl) for the wash, as it may deprotect the Boc group. Citric acid is safe.

Quality Control & Validation Data

Expected Analytical Data
MethodObservationInterpretation
LCMS [M+H]

= Expected Mass
Standard ionization. Note: Boc group is labile in source; may see [M-Boc+H]

fragment.

H NMR
Broad/Split signals (DMSO-d6 or CDCl

)
Rotamers. The N-Boc group causes slow rotation. Heating the NMR tube to 50°C often coalesces peaks.
TLC Ninhydrin StainSecondary amines stain weakly/reddish. KMnO

or Iodine are better visualization methods for this intermediate.
Troubleshooting Guide
  • Problem: Low yield in reductive amination with ketones.

    • Solution: The steric bulk of the N-methyl group + a ketone is significant. Use Ti(OiPr)

      
        (Titanium isopropoxide) as a Lewis acid additive to force imine formation before adding NaBH
      
      
      
      .
  • Problem: "Missing" signals in Carbon NMR.

    • Solution: Due to ring puckering and Boc-rotation, some carbon signals broaden into the baseline. Increase scan count (ns=1024) or run at elevated temperature.

Workflow Visualization

Workflow_Optimization Start Start: Azepane Substrate Check Check Electrophile Sterics Start->Check Path_Easy Un-hindered (e.g., Aldehyde, Acid Cl) Check->Path_Easy Low Sterics Path_Hard Hindered (e.g., Ketone, Bulk Acid) Check->Path_Hard High Sterics Action_Easy Standard Protocol (A/B) Path_Easy->Action_Easy Action_Hard Enhanced Protocol: Add Ti(OiPr)4 or T3P Path_Hard->Action_Hard QC QC: LCMS & NMR (Hot) Action_Easy->QC Action_Hard->QC

Figure 2: Optimization workflow for handling steric hindrance at the 4-position.

References

  • Azepane Scaffolds in Drug Discovery

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
    • Source: European Journal of Medicinal Chemistry (2019).[4]

    • URL:[Link]

  • Reductive Amination Standards

    • Title: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes and Ketones.[5]

    • Source: Journal of Organic Chemistry (1996).
    • URL:[Link][5]

  • Amide Coupling (HATU)

    • Title: High Efficiency Amide Coupling Reagents (H
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Boc-Rotamer Analysis

    • Title: NMR assignment of N-Boc derivatives: Rotamers and temper
    • Source: Journal of Organic Chemistry (General Reference for Boc-amine NMR).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing yield for Tert-butyl 4-(methylamino)azepane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Tert-butyl 4-(methylamino)azepane-1-carboxylate

Executive Summary

You are targeting tert-butyl 4-(methylamino)azepane-1-carboxylate (Target).[1] The industry-standard route for this transformation is the Reductive Amination of tert-butyl 4-oxoazepane-1-carboxylate using methylamine and a borohydride reducing agent.[1]

While theoretically straightforward, this reaction on the azepane scaffold often suffers from three specific failure modes:

  • Incomplete Conversion: Steric drag from the Boc-group and ring conformation hinders imine formation.

  • Dimerization: The product secondary amine competes with methylamine for the ketone, forming a bis-azepanyl tertiary amine.

  • Workup Loss: The product is moderately polar; standard aqueous washes often strip the product into the waste stream.

This guide addresses these issues directly with optimized protocols and troubleshooting workflows.

Part 1: The Golden Route (Recommended Protocol)

Do not use Sodium Cyanoborohydride (


) unless necessary. It is toxic and slower. The modern standard for this azepane scaffold is Sodium Triacetoxyborohydride (

)
in Dichloroethane (DCE) or Dichloromethane (DCM).
Optimized Protocol Parameters
ParameterRecommendationRationale
Stoichiometry Ketone (1.0 eq) : Methylamine (3.0–5.0 eq) High excess of MeNH₂ is critical to statistically suppress dimerization (reaction of product with ketone).[1]
Solvent 1,2-Dichloroethane (DCE) Superior to MeOH for

stability and imine solubility.
Reducing Agent

(1.5 eq)
Mild enough to not reduce the ketone directly, but active enough to reduce the iminium ion rapidly.
Additive Acetic Acid (1.0 eq) Catalyzes imine formation and buffers the basicity of the amine.
Temperature 0°C

RT
Cold addition prevents exotherms; RT ensures completion.

Part 2: Troubleshooting & FAQs

Q1: "I see starting material (ketone) remaining by TLC/LCMS after 16 hours. Should I add more reductant?"

Diagnosis: The issue is likely Imine Formation , not reduction.


 reduces the iminium species.[2][3] If the ketone hasn't condensed with the amine, adding more reductant won't help—it will just quench.

Corrective Action:

  • Check Water Content: Reductive amination is a dehydration reaction. Ensure solvents are anhydrous.

  • The "Pre-stir" Method:

    • Mix Ketone + Methylamine + Acetic Acid + Mol. Sieves (4Å) in the solvent.

    • Stir for 2–4 hours before adding the hydride.

    • Why? This forces the equilibrium toward the imine (

      
      ) before the reduction step begins.
      
  • Lewis Acid Boost: If the ketone is stubborn (common in hindered azepanes), add Titanium(IV) isopropoxide (

    
    )  (1.5 eq) during the pre-stir phase. It acts as a water scavenger and Lewis acid activator.
    
Q2: "My yield is low (30-40%), and I see a large peak with Mass = [2 x Azepane]. What happened?"

Diagnosis: You have Dimerization . The secondary amine product (


) reacted with unreacted ketone to form the tertiary amine dimer.

Root Cause:

  • Methylamine concentration was too low.

  • The reducing agent was added too slowly, allowing the product to accumulate while ketone was still present.

Corrective Action:

  • Increase Methylamine: Bump equivalents to 5.0 eq.

  • Reverse Addition (Not recommended here): Usually we add hydride to imine. For this specific problem, ensure the imine is fully formed (see "Pre-stir" above) so no free ketone remains to react with the product.

Q3: "The reaction looked good on LCMS, but I lost 80% of my mass during extraction. Where is it?"

Diagnosis: pH-Dependent Solubility . The product is a secondary amine.[4] At neutral or slightly acidic pH (from the quench), it is protonated (


) and stays in the water layer.

Corrective Action:

  • The "Hard Base" Quench: Quench with saturated

    
    , then adjust pH to >12 using 1M NaOH. The aqueous layer must be strongly basic to force the amine into the organic layer.
    
  • Salting Out: Saturate the aqueous layer with NaCl solid before extraction.

  • Solvent Switch: If DCM doesn't pull it out, use Chloroform/Isopropanol (3:1) . This mixture is excellent for extracting polar amines.

Part 3: Advanced Visualization

Reaction Logic & Failure Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the dimerization failure mode.

ReductiveAmination Ketone Start: 4-Oxoazepane (Ketone) Hemiaminal Intermediate: Hemiaminal Ketone->Hemiaminal + MeNH2 (Equilibrium) MeNH2 Reagent: MeNH2 (Excess) Imine Key Intermediate: Iminium Ion Hemiaminal->Imine - H2O (Slow Step) Product Target: 4-(methylamino)azepane Imine->Product + Hydride (Fast Reduction) Dimer Impurity: Bis-azepane Dimer Product->Dimer + Ketone (If MeNH2 is low) Acid Add AcOH/Ti(OiPr)4 to accelerate Acid->Hemiaminal

Figure 1: Kinetic pathway of reductive amination. Note the red dashed line representing the dimerization pathway, which is suppressed by using excess Methylamine.

Part 4: Solvent & Reagent Selection Matrix

Use this table to select conditions based on your specific lab constraints.

Condition SetReagentsProsCons
Standard (Recommended)

/ DCE / AcOH
High yield, low dimerization, no toxic cyanide.[1]DCE is toxic; requires disposal care.
Traditional

/ MeOH / AcOH
Very stable; works well for slow imine formation.Cyanide risk ; slower reaction; requires pH monitoring.
Hard-to-Form Imines

then

/ EtOH
Forces conversion of sterically hindered ketones.[1]Two-step process; requires careful quenching (forms TiO2 gel).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

    • Core reference for the NaBH(OAc)3 protocol.
  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2] Link

    • Foundational text for reductive amin
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. Link

    • Source for the Ti(OiPr)4 troubleshooting method.
  • PubChem Compound Summary. (2025). "Tert-butyl 4-(methylamino)azepane-1-carboxylate."[1][6] National Center for Biotechnology Information. Link

    • Verification of target structure and properties.

Sources

Technical Support Center: Purification of Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for Tert-butyl 4-(methylamino)azepane-1-carboxylate . It is designed to address specific purification challenges arising from the molecule's dual nature: a basic secondary amine and an acid-sensitive Boc-protecting group.

Status: Active Document ID: PUR-AZP-04 Applicable Compound: Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 196613-57-7 analog) Chemical Profile:

  • Basicity: Secondary amine (

    
    )
    
  • Sensitivity: Acid-labile (Boc group), Air-sensitive (CO₂ absorption)

Module 1: Chromatographic Purification (The "Tailing" Issue)

User Question:

"I am trying to purify my crude reaction mixture on standard silica gel using DCM/MeOH, but the product streaks across the column and co-elutes with impurities. I'm losing significant yield. How do I fix this?"

Technical Diagnosis:

This is a classic silanol interaction issue. The secondary amine on the azepane ring is interacting strongly with the acidic silanol groups (


) on the silica surface via hydrogen bonding and ionic interactions. This causes peak broadening (tailing) and poor resolution.
Troubleshooting Protocol:
Option A: The "Modifier" Method (Standard Silica)

If you must use standard silica, you need to block the silanol sites with a volatile base.

  • Mobile Phase Preparation:

    • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      , 28-30%)  to the mobile phase.
      
    • Note: TEA is easier to mix with DCM;

      
       requires vigorous shaking or pre-mixing with MeOH.
      
  • Column Pre-treatment (Crucial Step):

    • Do not just run the mobile phase. You must neutralize the silica first.

    • Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the acidic sites.

  • Elution:

    • Run the gradient (e.g., 0%

      
       10% MeOH in DCM) maintaining the 1% modifier concentration throughout.
      
Option B: Amine-Functionalized Silica (Recommended)

For high-value intermediates like Boc-azepanes, amine-functionalized silica (e.g., KP-NH) is superior because it eliminates the need for basic modifiers and prevents hydrolysis risks.

  • Why it works: The stationary phase is pre-capped with propyl-amine groups, creating a basic surface that repels the amine product, resulting in sharp peaks.

  • Solvent System: You can often use a simpler Hexane/Ethyl Acetate gradient instead of DCM/MeOH, which is easier to rotovap and greener.

Decision Matrix: Choosing Your Method

ChromatographyLogic cluster_legend Recommendation Level Start Start: Purification Strategy CheckImpurity Are impurities non-polar (e.g., unreacted ketone)? Start->CheckImpurity StandardSilica Standard Silica (DCM/MeOH + 1% TEA) CheckImpurity->StandardSilica Yes, but budget limited AmineSilica Amine-Functionalized Silica (Hex/EtOAc) CheckImpurity->AmineSilica Yes, need high purity ReversePhase Reverse Phase (C18) (High pH Buffer: NH4HCO3) CheckImpurity->ReversePhase No, polar impurities present

Figure 1: Decision matrix for selecting the optimal chromatographic stationary phase based on impurity profile and resource availability.

Module 2: Chemical Workup (Safe Acid-Base Extraction)

User Question:

"Can I use an acid-base extraction to remove neutral impurities? I'm worried about cleaving the Boc group."

Technical Diagnosis:

Yes, but you must operate within a "Safe pH Window." The Boc group is acid-labile. Strong acids like HCl (pH < 1) or TFA will remove the protecting group within minutes. However, the Boc group is generally stable at pH 3-4 for the duration of an extraction.

The "Citric Acid Cycle" Protocol:

This method selectively protonates the methylamino group (making it water-soluble) while leaving the Boc group intact.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or DCM.

  • Acid Wash: 0.5 M Citric Acid (pH ~3-4) or 5%

    
    .
    
  • Base Wash: Saturated

    
     or 1M NaOH.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude residue in EtOAc (avoid DCM if possible to prevent emulsions).

  • The "Trap" (Acid Extraction):

    • Extract the organic layer 2x with 0.5 M Citric Acid .

    • Mechanism:[1][2][3] The azepane amine is protonated (

      
      ) and moves to the aqueous layer. Neutral impurities (e.g., Boc-ketone starting material) stay in the EtOAc.
      
    • CRITICAL: Keep this step cold (

      
      ) and brief (< 15 mins) to maximize Boc stability.
      
  • The "Release" (Basification):

    • Separate the aqueous acidic layer.

    • Cool the aqueous layer on ice.

    • Slowly basify to pH ~10 using 1 M NaOH or Sat.

      
       .
      
    • Observation: The solution will become cloudy as the amine deprotonates and oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture 3x with DCM.

    • Dry combined organics over

      
       and concentrate.
      

Quantitative Data: pH Stability of Boc-Amines

ConditionpH LevelBoc Stability (1 hr)Suitability for Extraction
1M HCl< 1.00% (Rapid Cleavage) DO NOT USE
10% Acetic Acid~2.5> 95%⚠️ Risky (Keep cold)
0.5M Citric Acid ~3.5 > 99% Recommended
5% NaH₂PO₄~4.5100%✅ Safe (May not trap weak bases)

Module 3: Impurity Profiling & Storage

User Question:

"My NMR shows a clean product, but after a week on the bench, a white solid precipitate forms. Is my compound degrading?"

Technical Diagnosis:

You are likely observing the formation of a Carbamic Acid or Carbamate Salt . Secondary amines (like the methylamino group at C4) are nucleophilic and react with atmospheric


 to form carbamic acids (

), which can form salts with the remaining free amine.
Prevention & Storage Protocol:
  • Inert Atmosphere: Always store the purified oil/solid under Nitrogen or Argon.

  • Avoid Dry Ice: Never store the open flask in a cooler containing dry ice (

    
    ), as it will rapidly convert the surface of your amine to the carbamate.
    
  • Recovery: If this happens, simply dissolve the solid in DCM and wash with dilute

    
    . The base will deprotonate the carbamic acid, releasing 
    
    
    
    and regenerating your free amine.
Common Impurities Table
ImpurityOriginRemoval Strategy
Boc-4-oxoazepane Unreacted Starting MaterialAcid-Base Extraction (Module 2) or Chromatography (non-polar).
Bis-methylated Azepane Reductive Amination Over-reactionChromatography (More polar than product). Difficult to separate by extraction.
Boron Salts Reducing Agent (

)
MeOH Quench + Azeotrope . Dissolve crude in MeOH, concentrate, repeat 3x to remove trimethyl borate.

References

  • Biotage Application Notes. "Strategies for the Purification of Amine Functionalized Organic Molecules." Biotage.com. Link

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition.[4] Wiley-Interscience. (Standard reference for Boc stability windows).

  • PubChem. "Tert-butyl 4-aminoazepane-1-carboxylate (Related Structure)."[5][6] National Library of Medicine. Link

  • Chemical Safety. "Handling of Secondary Amines and CO2 Sensitivity." Safe Work Practices in Organic Synthesis.

Sources

Guide to the Stability and Storage of Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

This guide provides in-depth technical support for researchers and drug development professionals using Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 878630-92-3). Proper handling and storage of this versatile building block are critical for ensuring its integrity and achieving reproducible experimental outcomes. This document outlines recommended storage conditions, addresses common stability-related issues, and provides protocols to mitigate degradation.

Quick Reference Data Sheet

For immediate reference, the key specifications and recommended storage conditions for Tert-butyl 4-(methylamino)azepane-1-carboxylate are summarized below.

ParameterSpecificationSource
Chemical Name tert-butyl 4-(methylamino)azepane-1-carboxylate[1]
CAS Number 878630-92-3[1]
Molecular Formula C₁₂H₂₄N₂O₂[1][2]
Molecular Weight 228.33 g/mol [1]
Appearance Typically a liquid or oil[3]
Purity ≥95%[3]
Long-Term Storage 2-8°C[4]
Storage Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)[4]
Light Sensitivity Protect from light; store in a dark place[3][4]
Incompatible Materials Strong acids, strong oxidizing agents, bases[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, the compound should be stored in a tightly sealed container at 2-8°C.[4] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, and to protect it from light by using an amber vial or by storing it in a dark location.[3][4]

Q2: How sensitive is Tert-butyl 4-(methylamino)azepane-1-carboxylate to air and moisture?

A: The compound exhibits sensitivity to both air and moisture. The secondary amine moiety is susceptible to oxidation, and the entire molecule can be affected by moisture. The tert-butyl carbamate (Boc) protecting group is highly sensitive to acid, and dissolved CO₂ from the air can form carbonic acid in the presence of moisture, potentially initiating slow degradation. Therefore, keeping the container tightly closed and under an inert atmosphere is essential.[4][5][8]

Q3: What are the visible signs of degradation?

A: Degradation may not always be visible. However, potential signs include a change in color (e.g., yellowing or darkening), an increase in viscosity, or the presence of solid precipitates. The most reliable way to assess integrity is through analytical methods like NMR or LC-MS, which can reveal the presence of impurities or degradation products.

Q4: Can I store the compound after dissolving it in a solvent?

A: Storing the compound in solution is generally not recommended for long periods. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, THF, or Dioxane). Prepare only the amount needed for immediate use. For short-term storage (1-2 days), keep the solution tightly capped at 2-8°C under an inert atmosphere. For anything longer, it is best to use the reagent fresh.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from improper storage or handling of the reagent.

Issue 1: My reaction yield is consistently lower than expected.

  • Possible Cause: The reagent may have partially degraded, reducing the concentration of the active compound. The most common degradation pathway is the acid-catalyzed cleavage of the Boc protecting group, especially if the compound has been exposed to moisture and air.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the reagent has been stored under the recommended conditions (2-8°C, inert atmosphere, dark).[3][4]

    • Perform a Quality Check: Before running the reaction, analyze a small sample of the reagent by ¹H NMR or LC-MS. Compare the spectrum to a reference or the Certificate of Analysis to check for the presence of impurities, such as the de-protected azepane.

    • Use a Fresh Aliquot: If degradation is suspected, use a new, unopened vial or a freshly prepared aliquot of the compound.

    • Ensure Anhydrous Conditions: Ensure all solvents and reagents used in your reaction are anhydrous, as residual water can contribute to hydrolysis and other side reactions.

Issue 2: I observe an unexpected, more polar spot on my TLC analysis of the starting material.

  • Possible Cause: This is a classic sign of Boc-group cleavage. The resulting free secondary amine (4-(methylamino)azepane) is significantly more polar and will have a lower Rf value on a normal-phase silica TLC plate.

  • Troubleshooting Steps:

    • Co-spotting: If you have a standard of the de-protected compound, co-spot it on the TLC plate with your reagent to confirm the identity of the impurity.

    • Purification: If the level of impurity is low, you may be able to purify the reagent by flash chromatography before use. However, this is often impractical. It is generally more efficient to procure a fresh batch.

    • Review Handling Procedures: This issue strongly suggests exposure to acidic conditions or prolonged/improper storage. Review the handling and storage protocols in Section 4 to prevent recurrence.

Issue 3: The compound has turned yellow/brown, but its NMR spectrum looks clean.

  • Possible Cause: Minor color changes can occur due to the formation of minute, highly colored oxidative impurities that may be present in concentrations too low to be easily detected by standard ¹H NMR. While the bulk of the material may be intact, these impurities could potentially interfere with sensitive downstream applications or catalytic processes.

  • Troubleshooting Steps:

    • Assess Reaction Tolerance: Consider if your reaction is sensitive to trace impurities. For robust, stoichiometric reactions, a slight color change may not impact the outcome. For sensitive catalytic cycles or final API synthesis steps, it is a significant risk.

    • High-Sensitivity Analysis: Use a more sensitive analytical technique like LC-MS to identify the mass of potential impurities.

    • Risk Mitigation: When in doubt, the most prudent course of action is to use a fresh, colorless supply of the reagent to ensure the reliability and reproducibility of your results.

Protocols for Handling and Use

Adherence to strict handling protocols is the best way to preserve the integrity of Tert-butyl 4-(methylamino)azepane-1-carboxylate.

Protocol 4.1: Recommended Procedure for Aliquoting

Objective: To safely transfer the reagent from the main container into smaller, single-use vials to prevent contamination of the bulk supply.

Materials:

  • Source vial of Tert-butyl 4-(methylamino)azepane-1-carboxylate

  • Sterile, amber glass vials with PTFE-lined caps, dried in an oven and cooled in a desiccator.

  • Syringes and needles, oven-dried and cooled.

  • Source of dry inert gas (Argon or Nitrogen) with a manifold.

Procedure:

  • Allow the main container of the reagent to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Set up a clean, dry needle on your inert gas line. Pierce the septum of the reagent vial with this needle to create a positive pressure of inert gas.

  • Pierce the septum with a second, dry needle attached to a dry syringe.

  • Slowly withdraw the desired volume of the liquid reagent into the syringe. The positive inert gas pressure will aid in this process.

  • Carefully remove the syringe and immediately dispense the reagent into a pre-dried amber vial.

  • Purge the headspace of the aliquot vial with the inert gas for 10-15 seconds before tightly sealing the cap.

  • Seal the cap with paraffin film for extra protection.

  • Label the vial clearly with the compound name, date, and concentration (if applicable).

  • Store the aliquoted vial at 2-8°C in the dark.[4]

Protocol 4.2: Preparing a Stock Solution

Objective: To prepare a solution for immediate use in an experiment.

Procedure:

  • Use an aliquoted vial of the reagent prepared as described in Protocol 4.1.

  • Calculate the mass required based on the desired solution concentration and volume.

  • Add the required volume of anhydrous, aprotic solvent (e.g., DCM, THF) to the vial using a dry syringe under an inert atmosphere.

  • Gently swirl the vial to ensure complete dissolution.

  • Use the solution immediately. Avoid storing solutions for extended periods.

Chemical Stability Profile

Understanding the chemical liabilities of Tert-butyl 4-(methylamino)azepane-1-carboxylate is key to preventing its degradation.

  • The Lability of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is stable to bases and nucleophiles but is readily cleaved by strong acids (e.g., TFA, HCl) and can even be slowly degraded by weaker acids, especially Lewis acids or protic acids formed from atmospheric CO₂ and water. This cleavage is the most common degradation pathway, yielding the free amine and gaseous byproducts.

  • Oxidative Sensitivity: Secondary amines, like the methylamino group in this molecule, can be susceptible to oxidation over time when exposed to atmospheric oxygen. This can lead to the formation of various byproducts, including nitrones or hydroxylamines, which can complicate reactions and purification. Storing under an inert atmosphere is the primary method to prevent this.[4]

  • Hygroscopicity: Amine-containing compounds are often hygroscopic, meaning they can absorb moisture from the air. Water can act as a medium for acidic degradation and can interfere with many common organometallic or water-sensitive reactions.

Visual Workflow: Troubleshooting Reagent Stability

The following diagram outlines a logical workflow for troubleshooting experimental issues that may be related to the stability of the reagent.

G start Experimental Issue Observed (e.g., Low Yield, Impurity) check_storage Was Reagent Stored Correctly? (2-8°C, Inert Gas, Dark) start->check_storage reagent_suspect Reagent Integrity is Suspect. Obtain new, verified stock. check_storage->reagent_suspect No run_qc Perform Reagent QC (NMR, LC-MS) on current vial. check_storage->run_qc Yes degradation_confirmed Degradation Confirmed. Discard reagent. Use fresh aliquot and review handling procedures. reagent_suspect->degradation_confirmed check_experiment Investigate Other Experimental Parameters (e.g., other reagents, temp). qc_pass QC Analysis Results? run_qc->qc_pass issue_elsewhere Reagent is Valid. Problem lies elsewhere in the protocol. qc_pass->issue_elsewhere Pass qc_pass->degradation_confirmed Fail issue_elsewhere->check_experiment

Caption: Troubleshooting flowchart for reagent stability issues.

References

  • tert-Butyl 4-aminoazepane-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • MATERIAL SAFETY DATA SHEET. J & W PharmLab, LLC. [Link]

  • tert-BUTYLAMINE FOR SYNTHESIS. Loba Chemie. [Link]

  • tert-Butyl 4-(methylamino)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2). PubChemLite. [Link]

Sources

Technical Support Center: Purity Optimization for tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 196613-57-7). It is designed for researchers encountering difficulties with yield, byproduct formation, or isolation of this secondary amine.

Quick Diagnostic: What is your primary purity issue?
SymptomProbable CauseRecommended Module
Product contains non-basic impurities (e.g., alcohol, ketone)Incomplete conversion or direct reduction of ketoneModule 2: The Acid-Base Switch
Presence of dimer/tertiary amine Reductive alkylation of the productModule 1: Reaction Control
Streaking on TLC/Column Interaction with silanolsModule 3: Chromatography
Low yield after workup Product lost to aqueous layer or Boc-deprotectionModule 2: pH Criticality
Module 1: Synthesis-Stage Troubleshooting (Prevention)

Q: I am seeing significant amounts of tert-butyl 4-hydroxyazepane-1-carboxylate. How do I prevent this?

A: This "hydroxyl impurity" results from the direct reduction of the starting ketone (tert-butyl 4-oxoazepane-1-carboxylate) before it forms the imine with methylamine.

The Fix: Pre-formation of the Imine Do not mix the ketone, amine, and reducing agent simultaneously if you are using a strong reductant like NaBH₄.

  • Step 1: Stir the ketone and methylamine (1.2–1.5 equiv) in the solvent (DCE or MeOH) for 1–2 hours.

  • Dehydrating Agent: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) or molecular sieves. This acts as a Lewis acid to catalyze imine formation and scavenges water, driving the equilibrium toward the imine.

  • Step 2: Add the reducing agent only after imine formation is confirmed (via TLC or disappearance of ketone peak in IR).

Q: Which reducing agent yields the highest purity?

A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this transformation.

  • Why? It is mild and less likely to reduce the ketone directly compared to NaBH₄ or NaBH₃CN.

  • Protocol: Use 1.5 equiv of NaBH(OAc)₃ in 1,2-dichloroethane (DCE) at room temperature. Acetic acid (1 equiv) can catalyze the reaction without deprotecting the Boc group, provided the exposure isn't prolonged [1].

Module 2: Work-up & Isolation (The "Crude" Cleanup)

Q: My crude NMR shows the product mixed with starting material. How do I clean this without a column?

A: You should utilize the Acid-Base Switch (pH Swing Extraction) . This relies on the basicity of the secondary amine at position 4 versus the non-basic nature of the Boc-protected carbamate and the starting ketone/alcohol.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or DCM).

  • Acid Wash (The Critical Step): Extract the organic layer with 0.5 M Citric Acid (pH ~3–4).

    • Mechanism:[1][2] The product (secondary amine) protonates and moves to the aqueous layer.

    • Impurities: The starting ketone, alcohol byproduct, and non-basic impurities stay in the organic layer.

    • Warning:Do NOT use strong acids (like 1M HCl or TFA) or prolonged exposure, as this will cleave the N-Boc group at position 1.

  • Separation: Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated Na₂CO₃ until the pH is >10 .

    • Mechanism:[1][2] The amine deprotonates and becomes lipophilic again.

  • Extraction: Extract the aqueous layer 3x with DCM. Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow:

PurificationWorkflow Crude Crude Reaction Mixture (Product + Ketone + Alcohol) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash Wash with 0.5M Citric Acid OrgSolvent->AcidWash OrgLayer1 Organic Layer (Contains Impurities: Ketone, Alcohol) AcidWash->OrgLayer1 Non-basic species AqLayer1 Aqueous Layer (Contains Protonated Product) AcidWash->AqLayer1 Product (Salt form) Basify Basify to pH > 10 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Figure 1: The "Acid-Base Switch" purification logic for separating basic amines from neutral byproducts.[3]

Module 3: Purification Techniques (Polishing)

Q: I still see a "streaking" tail on my TLC, and the purity is stuck at 90%. What now?

A: Secondary amines interact strongly with the silanol groups on silica gel, causing peak broadening and poor separation.

Solution A: Modified Mobile Phase Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1). This blocks the acidic silanol sites on the silica.

Solution B: Salt Crystallization (High Purity Method) If chromatography is insufficient, convert the oil into a solid salt.

  • Dissolve the free amine in a minimal amount of diethyl ether or ethanol.

  • Add Oxalic acid (1.0 equiv) dissolved in ethanol.

  • The oxalate salt of tert-butyl 4-(methylamino)azepane-1-carboxylate often crystallizes.

  • Filter the crystals and wash with cold ether.

  • Optional: To recover the free base, repeat the basification step from Module 2.

Module 4: Stability & Storage

Q: My product turned yellow after a week. Is it degrading?

A: Yes, secondary amines are prone to oxidation (N-oxide formation) and can absorb CO₂ from the air to form carbamates.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stability: The Boc group is stable to base but sensitive to heat (>60°C) and acid. Avoid heating the crude mixture above 40°C during rotary evaporation.

Summary of Physical Properties
PropertyValueRelevance
Molecular Formula C₁₂H₂₄N₂O₂Mass Spec confirmation
Molecular Weight 228.33 g/mol Calculation of stoichiometry
pKa (Conjugate Acid) ~10–11 (Est.)[3]Basis for Acid/Base extraction
Solubility Soluble in DCM, EtOAc, MeOHProcess solvent selection
References
  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • PubChem. (n.d.). "tert-Butyl 4-aminoazepane-1-carboxylate."[3][5] National Library of Medicine.

  • Master Organic Chemistry. (2017). "Reductive Amination."[1][2][4][6][7][8][9]

Sources

Technical Support Center: Deprotection of N-Boc Azepane Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Logic

Azepane carboxylates (7-membered nitrogen heterocycles) present unique challenges compared to their pyrrolidine (5-membered) or piperidine (6-membered) counterparts. While the cleavage of the Boc carbamate is a standard acidolytic transformation, the conformational flexibility of the azepane ring and the increased basicity of the resulting secondary amine require specific handling to avoid polymerization, incomplete deprotection, or hygroscopic salt formation.

This guide moves beyond generic "Boc removal" to address the specific physicochemical properties of the azepane scaffold.

The Mechanistic Reality

The deprotection is driven by the protonation of the carbamate oxygen, leading to the collapse of the intermediate into a carbamic acid and a tert-butyl cation.

  • Criticality: The tert-butyl cation is a potent electrophile. In the absence of "scavengers," it will re-attach to electron-rich regions of your molecule (e.g., aromatic side chains, thioethers) or polymerize.

  • Azepane Nuance: The resulting azepanium salt is often highly soluble in polar organics and water, making traditional aqueous extraction difficult. Isolation by precipitation is preferred.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the correct deprotection protocol based on your substrate's sensitivity.

Boc_Deprotection_Logic Start Substrate: N-Boc Azepane Carboxylate Check_Sens Contains Acid-Sensitive Groups? (e.g., t-Bu esters, Trityl, Silyl ethers) Start->Check_Sens Standard Standard Acid Stability Check_Sens->Standard No Sensitive Acid Labile / Fragile Check_Sens->Sensitive Yes TFA_Route Method A: TFA / DCM (+ Scavengers) Standard->TFA_Route Soluble in DCM HCl_Route Method B: 4M HCl / Dioxane (Anhydrous Precipitation) Standard->HCl_Route Need Solid Salt TMS_Route Method C: TMSOTf / 2,6-Lutidine (Mild Lewis Acid) Sensitive->TMS_Route Process_A Workup: Ether Precipitation or SCX Column TFA_Route->Process_A Process_B Workup: Direct Filtration of Hydrochloride Salt HCl_Route->Process_B Process_C Workup: MeOH Quench -> Basic Extraction TMS_Route->Process_C

Caption: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality.

Experimental Protocols

Method A: The "Standard" TFA Cocktail (High Solubility)

Best for: General azepane derivatives where the final product is desired as a trifluoroacetate salt or will be purified via chromatography.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][3][4]

  • Dichloromethane (DCM)[3]

  • Scavenger Cocktail: Triethylsilane (TES) and Water (

    
     v/v each).
    

Protocol:

  • Dissolution: Dissolve the N-Boc azepane (

    
     mmol) in DCM (
    
    
    
    mL). Ensure complete solvation; azepanes can be lipophilic.
  • Scavenger Addition: Add Triethylsilane (

    
     v/v relative to total volume) and Water (
    
    
    
    ).
    • Why? TES traps the tert-butyl cation irreversibly. Water assists in the decarboxylation of the carbamic acid intermediate [1].

  • Acidification: Cool to

    
    . Slowly add TFA equal to the volume of DCM (
    
    
    
    mL). Final ratio TFA:DCM is 1:1.
  • Reaction: Warm to room temperature. Stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin; the free secondary amine will turn deep red/purple).

  • Workup (The "Ether Crash"):

    • Concentrate the mixture in vacuo to an oil. Do not heat above

      
      .
      
    • Add cold Diethyl Ether (

      
       mL) or MTBE to the oil. Triturate (scratch the flask side) to induce crystallization.
      
    • Filter the white solid. If it remains an oil, see Troubleshooting Q2.

Method B: Anhydrous HCl (Direct Salt Isolation)

Best for: Generating a defined hydrochloride salt for storage or crystallization studies. Avoids fluorinated byproducts.

Reagents:

  • 
     HCl in 1,4-Dioxane (Commercial or freshly prepared).
    
  • Diethyl Ether (anhydrous).

Protocol:

  • Preparation: Dissolve the substrate in a minimum amount of dry 1,4-dioxane or DCM.

  • Cleavage: Add

    
     HCl in dioxane (
    
    
    
    equivalents).
  • Observation: A white precipitate (the azepanium hydrochloride) often forms within 15 minutes.

  • Completion: Stir for 1 hour.

  • Isolation: Dilute with excess Diethyl Ether. Filter the solid under nitrogen (azepane salts are hygroscopic). Wash with ether.

Data & Comparison

FeatureMethod A (TFA)Method B (HCl/Dioxane)Method C (TMSOTf)
Reaction Rate Fast (30-60 min)Moderate (60-90 min)Fast (<30 min)
Selectivity Cleaves t-Bu estersCleaves t-Bu estersPreserves t-Bu esters*
Scavenger Need HighLowModerate
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline)Free Base (after workup)
Byproducts Isobutylene, CO2Isobutylene, CO2TMS-ethers

*Note: TMSOTf conditions must be carefully controlled (0°C) to preserve t-butyl esters while cleaving N-Boc [2].

Troubleshooting & FAQs

Q1: My deprotected azepane is "oiling out" and won't crystallize after ether addition.

Diagnosis: Azepanium trifluoroacetates are notoriously hygroscopic and lipophilic. The "oil" is likely the product solvated by trace TFA. Solution:

  • The "Evaporation Loop": Dissolve the oil in a small amount of MeOH or DCM. Co-evaporate with Toluene (

    
    ) to azeotrope off residual TFA.
    
  • Solvent Switch: Switch from Diethyl Ether to Hexanes/DCM (add DCM to dissolve, dropwise add Hexanes until cloudy) or Ethyl Acetate/Heptane .

  • Lyophilization: Dissolve the oil in water/acetonitrile (1:1) and freeze-dry. This usually yields a fluffy powder.[5]

Q2: I see a "M+96" or "M+56" peak in LCMS after deprotection.

Diagnosis: This indicates incomplete deprotection or side-reaction adducts.

  • M+56 (Isobutylene adduct): The tert-butyl cation reacted with your amine or a side chain.

    • Fix: You lacked scavengers. Repeat the reaction with

      
       Triethylsilane or Thioanisole.
      
  • M+96 (Trifluoroacetylation): The free amine reacted with activated TFA (rare, but happens with anhydrides).

    • Fix: Switch to Method B (HCl/Dioxane) . If you must use TFA, avoid concentrating the TFA solution to dryness with heat; use a nitrogen stream.

Q3: How do I isolate the free base without extracting into water?

Diagnosis: Azepanes are highly water-soluble; aqueous extraction (DCM/Water) will result in product loss to the aqueous layer. Solution: Use Solid Phase Extraction (SCX-2 Resin) .

  • Load the crude reaction mixture (dissolved in MeOH) onto an SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes non-basic impurities and TFA).

  • Elute with

    
     Ammonia in MeOH.
    
  • Concentrate to obtain the clean free base azepane.

Q4: My substrate has a tert-butyl ester that I need to keep. Can I remove N-Boc selectively?

Diagnosis: Standard acids (TFA/HCl) will cleave both. Solution: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) [2].

  • Protocol: Dissolve substrate in DCM at

    
    . Add 2,6-lutidine (
    
    
    
    eq) followed by TMSOTf (
    
    
    eq). The silyl group activates the carbamate oxygen preferentially over the ester. Quench with methanol.

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.

  • Sakaitani, M., & Ohfune, Y. "Syntheses and properties of tert-butyldimethylsilyl esters as a new protecting group for carboxylic acids." The Journal of Organic Chemistry, vol. 55, no. 3, 1990, pp. 870-876. (Describes TMSOTf selectivity mechanics).

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (The definitive text on protecting group stability).

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Current Organic Chemistry, vol. 8, 2004. (Context on azepane/peptide synthesis challenges).

Sources

Technical Support Center: Synthesis of C-Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of C-substituted azepanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing this valuable seven-membered heterocyclic scaffold. The inherent conformational flexibility and the thermodynamic and kinetic challenges associated with forming a seven-membered ring often lead to experimental hurdles.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of C-substituted azepanes, offering explanations for the underlying causes and providing actionable, step-by-step solutions.

Problem 1: Low Yield in Intramolecular Ring-Closing Reactions

Question: My intramolecular cyclization to form the azepane ring is giving me a low yield. I'm observing a significant amount of starting material and/or unidentifiable polymer-like material. What's going on and how can I improve the yield?

Answer:

Low yields in intramolecular cyclizations for azepane synthesis are a common and frustrating issue. The primary culprits are typically competing intermolecular reactions (e.g., polymerization) and unfavorable reaction kinetics and thermodynamics associated with forming a seven-membered ring.[1] Here’s a breakdown of the causes and a systematic approach to troubleshooting:

Underlying Causes:

  • Unfavorable Kinetics & Thermodynamics: The formation of a seven-membered ring is entropically and often enthalpically less favored than the formation of five- or six-membered rings. This leads to slow cyclization kinetics, allowing intermolecular side reactions to dominate.[1]

  • Intermolecular Competition: At standard reaction concentrations, the reactive ends of two different precursor molecules are more likely to react with each other (dimerization or polymerization) than for the ends of the same molecule to find each other for the desired intramolecular cyclization.

  • Substrate Conformation: The linear precursor may exist in a conformation that is not pre-organized for cyclization, increasing the activation energy required for ring closure.[1]

Step-by-Step Troubleshooting Protocol:

  • Employ High-Dilution Conditions: This is the most critical parameter to control. By significantly lowering the concentration of your substrate, you decrease the probability of intermolecular collisions and favor the intramolecular pathway.

    • Action: Run the reaction at a concentration of 0.01 M to 0.001 M.

    • Pro-Tip: Use a syringe pump for the slow addition of the substrate to the reaction mixture over several hours. This maintains a very low instantaneous concentration, further promoting cyclization.[1]

  • Optimize Reaction Temperature: Temperature plays a dual role; it can increase the rate of the desired reaction but also of undesired side reactions.

    • Action: Systematically screen a range of temperatures. For nucleophilic substitution reactions, sometimes lowering the temperature (e.g., to 0 °C or -20 °C) can suppress elimination or rearrangement side reactions.[1] For other reaction types, a moderate increase in temperature might be necessary to overcome the activation barrier for cyclization.

  • Screen Solvents: The solvent can influence the conformation of the substrate and the solvation of the transition state, thereby affecting the reaction rate and selectivity.[1][4]

    • Action: Conduct a solvent screen. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for nucleophilic substitutions. For photochemical reactions, the choice of solvent can be critical, with different outcomes observed in dioxane versus ethanol.[4]

  • Incorporate Conformational Constraints: If possible, modify your substrate to favor a cyclization-ready conformation.

    • Action: Introduce bulky groups or elements of rigidity (e.g., double bonds) into the linear precursor to pre-organize it for ring closure.[1]

Problem 2: Ring-Closing Metathesis (RCM) Reaction is Sluggish or Fails

Question: I'm attempting to synthesize a C-substituted azepane via RCM, but the reaction is very slow, stalls, or I'm getting a mixture of products including isomerized starting material. What are the likely causes?

Answer:

Ring-closing metathesis is a powerful method for azepane synthesis, but its success is highly dependent on the catalyst's activity and the substrate's purity.[1] Here’s how to troubleshoot a problematic RCM reaction:

Underlying Causes:

  • Catalyst Poisoning: Ruthenium-based RCM catalysts are sensitive to impurities. Lewis basic functional groups, such as unprotected amines or phosphines, can coordinate to the metal center and inhibit or completely stop the catalytic cycle.[1]

  • Alkene Isomerization: A common side reaction in metathesis is the migration of the double bond, leading to a mixture of undesired products and potentially unreactive starting material isomers.[1]

  • Dimerization: Similar to other intramolecular cyclizations, intermolecular metathesis can lead to the formation of dimers and oligomers, especially at higher concentrations.[1]

Step-by-Step Troubleshooting Protocol:

  • Ensure Substrate Purity: The substrate must be free of any potential catalyst poisons.

    • Action: Purify the diene precursor meticulously using column chromatography immediately before use. Ensure all solvents are anhydrous and degassed.

  • Protect Coordinating Functional Groups: Any Lewis basic groups can interfere with the catalyst.

    • Action: Protect amine functionalities with suitable protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[1] These groups are generally stable under RCM conditions and prevent coordination with the ruthenium center.

  • Select the Right Catalyst and Mitigate Isomerization: Different generations of Grubbs and Hoveyda-Grubbs catalysts have varying activities and propensities for side reactions.

    • Action: If you observe significant alkene isomerization, switch to a catalyst known for lower isomerization rates. Alternatively, adding a hydride scavenger can sometimes suppress this side reaction.[1] If the reaction is sluggish, a more active, third-generation catalyst might be required.

  • Optimize Reaction Conditions:

    • Concentration: As with other cyclizations, run the RCM at high dilution (0.01 M to 0.001 M) to favor the intramolecular pathway and minimize dimerization.[1]

    • Temperature: Most RCM reactions are run at room temperature to 40 °C. Higher temperatures can sometimes promote catalyst decomposition or side reactions.

Problem 3: Poor Regio- or Stereoselectivity in Ring Expansion Reactions

Question: I am using a Beckmann rearrangement of a substituted cyclohexanone oxime to synthesize a C-substituted azepane, but I'm getting a mixture of regioisomers. How can I control the selectivity?

Answer:

The Beckmann rearrangement is a classic method for azepane synthesis, but controlling its regioselectivity can be a significant challenge. The group that migrates is the one that is anti-periplanar to the leaving group on the oxime nitrogen.[1]

Underlying Causes:

  • Mixture of Oxime Isomers: The initial cyclohexanone can form a mixture of (E)- and (Z)-oxime isomers. If both isomers are present and subjected to the rearrangement conditions, a mixture of regioisomeric lactams (which can be reduced to azepanes) will be formed.

  • Reaction Conditions: The choice of acid catalyst and reaction conditions can influence the outcome and potentially lead to side reactions.[1]

Step-by-Step Troubleshooting Protocol:

  • Separate Oxime Isomers: The most direct way to control the regioselectivity is to start with a single, pure oxime isomer.

    • Action: Carefully separate the (E)- and (Z)-oxime isomers using column chromatography or recrystallization before performing the rearrangement. The stereochemistry of each isomer can be determined by techniques like 2D NMR (NOESY).

  • Optimize Acid Catalyst and Conditions: Different acidic conditions can favor the rearrangement of one isomer over the other or minimize side reactions.

    • Action: Screen various acid catalysts, such as sulfuric acid, polyphosphoric acid (PPA), or Lewis acids. Vary the reaction temperature and time to find the optimal conditions for clean conversion of your desired isomer.[1]

Alternative Strategies for Stereocontrol:

For syntheses requiring high stereocontrol, consider modern methods that have been developed to address these challenges:

  • Photochemical Rearrangements: Methods like the photochemical [5+2] cycloaddition of N-vinylpyrrolidinones offer a route to functionalized azepin-4-ones with good control over substitution patterns.[5][6]

  • Chemoenzymatic Approaches: The use of enzymes, such as imine reductases or monoamine oxidases, can generate enantioenriched 2-aryl azepanes, which can then be further functionalized.[7][8]

  • Osmium-Catalyzed Tethered Aminohydroxylation: This method allows for the stereoselective formation of a C-N bond, leading to heavily hydroxylated azepane iminosugars with complete regio- and stereocontrol.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the C-substituted azepane ring?

A1: The main approaches can be broadly categorized into three types:

  • Ring-Closing Reactions: These are the most common methods and involve the intramolecular cyclization of a linear precursor. Key examples include reductive amination, ring-closing metathesis (RCM), and intramolecular nucleophilic substitution.[1][10]

  • Ring-Expansion Reactions: These methods involve expanding a smaller, more easily accessible ring, such as a piperidine or pyrrolidine, to form the seven-membered azepane ring. The Beckmann rearrangement of cyclohexanone oximes is a classic example, with modern variations including photochemical dearomative ring expansions of nitroarenes.[1][10][11][12]

  • Cycloaddition Reactions: These strategies, such as formal [5+2] cycloadditions, build the azepane ring by combining two smaller fragments.[5][6]

Q2: Why is the synthesis of azepanes generally more challenging than that of pyrrolidines or piperidines?

A2: The synthesis of seven-membered rings like azepane is often hampered by unfavorable thermodynamics and kinetics. The increased ring strain (transannular and angle strain) and the higher entropic penalty of bringing the ends of a longer, flexible chain together make ring closure more difficult.[1][2] This often results in slower reaction rates and a greater propensity for competing intermolecular reactions like polymerization, leading to lower yields compared to the formation of five- and six-membered rings.[1]

Q3: What are the most important considerations when selecting a protecting group for the nitrogen atom in an azepane synthesis?

A3: The choice of a nitrogen protecting group is crucial and depends on its compatibility with the reaction conditions of your synthetic sequence. Key considerations include:

  • Stability: The protecting group must be stable to the reagents and conditions used in subsequent steps.

  • Ease of Removal: It should be removable under mild conditions that do not affect other functional groups in the molecule.

  • Influence on Reactivity: The protecting group should not interfere with the desired reactions. For example, in RCM, a Lewis basic protecting group could poison the catalyst.[1]

  • Common Protecting Groups: Frequently used protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl), each with its own specific cleavage conditions.[13]

Q4: Are there any modern, "one-pot" or cascade reactions to access complex C-substituted azepanes?

A4: Yes, the development of efficient cascade reactions is an active area of research. For example, a Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles has been developed to generate fused dihydroazepine derivatives in a single operation.[14] Another approach involves a Pd(II)-catalyzed C-H activation that leads to densely functionalized N-heteroaromatics in a multibond-forming process.[15] These methods are highly valuable as they can streamline the synthesis of complex molecular architectures.

Visual Guides & Workflows

Troubleshooting Workflow for Low-Yield Azepane Ring Formation

LowYieldTroubleshooting start Low Yield in Azepane Ring Formation identify_method Identify Synthesis Method start->identify_method intramolecular Intramolecular Cyclization identify_method->intramolecular rcm Ring-Closing Metathesis (RCM) identify_method->rcm ring_expansion Ring Expansion (e.g., Beckmann) identify_method->ring_expansion ts_intra Troubleshoot Cyclization intramolecular->ts_intra ts_rcm Troubleshoot RCM rcm->ts_rcm ts_re Troubleshoot Ring Expansion ring_expansion->ts_re intermol Intermolecular Competition? ts_intra->intermol kinetics Unfavorable Kinetics? ts_intra->kinetics solvation Poor Solvation/ Conformation? ts_intra->solvation catalyst_deact Catalyst Deactivation? ts_rcm->catalyst_deact dimer Dimerization? ts_rcm->dimer byproducts Byproducts Observed? ts_rcm->byproducts regio Mixture of Regioisomers? ts_re->regio incomplete Incomplete Reaction? ts_re->incomplete sol_dilution High Dilution / Slow Addition intermol->sol_dilution Yes sol_temp Optimize Temperature kinetics->sol_temp Yes sol_solvent Screen Solvents solvation->sol_solvent Yes sol_catalyst Check Substrate Purity / Screen Catalysts catalyst_deact->sol_catalyst Yes dimer->sol_dilution Yes sol_isomer Address Isomerization / Side Reactions byproducts->sol_isomer Yes sol_regio Separate Oxime Isomers / Control Stoichiometry regio->sol_regio Yes sol_acid Optimize Acid/Catalyst Conditions incomplete->sol_acid Yes AzepaneSynthesis cluster_precursors Starting Materials cluster_methods Synthetic Methods acyclic Acyclic Precursor (e.g., amino-alkene) rcm Ring-Closing Metathesis (RCM) acyclic->rcm reduct_amin Reductive Amination acyclic->reduct_amin cyclic Cyclic Precursor (e.g., Cyclohexanone, Pyrrolidine) beckmann Beckmann Rearrangement cyclic->beckmann photo_rearr Photochemical Ring Expansion cyclic->photo_rearr azepane C-Substituted Azepane rcm->azepane reduct_amin->azepane beckmann->azepane photo_rearr->azepane

Caption: Key synthetic pathways to the C-substituted azepane ring system.

Data Summary

MethodKey Challenge(s)Typical ConcentrationCommon Solution(s)
Intramolecular Nucleophilic Substitution Intermolecular polymerization0.001 - 0.01 MHigh dilution, slow addition
Ring-Closing Metathesis (RCM) Catalyst poisoning, alkene isomerization0.001 - 0.01 MSubstrate purification, N-protection
Beckmann Rearrangement Poor regioselectivity0.1 - 1.0 MSeparation of oxime isomers
Photochemical Ring Expansion Substrate scope limitations0.01 - 0.05 MOptimization of light source and solvent

Experimental Protocols

General Protocol for High-Dilution Intramolecular Cyclization

This protocol provides a general framework for performing an intramolecular cyclization under high-dilution conditions to minimize intermolecular side reactions.

Materials:

  • Acyclic precursor (1.0 equiv)

  • Reagent (e.g., base, coupling agent) (1.1 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, MeCN, DMF)

  • Syringe pump

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the bulk of the solvent and the reagent (if it's not the substrate).

  • Heat or cool the reaction mixture to the desired temperature.

  • Dissolve the acyclic precursor in a portion of the solvent to create a stock solution (e.g., 0.1 M).

  • Using a syringe pump, add the substrate stock solution to the stirred reaction mixture over a period of 4-24 hours. The final concentration in the reaction flask should be between 0.01 M and 0.001 M.

  • Once the addition is complete, allow the reaction to stir for an additional 1-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Perform a standard aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired C-substituted azepane.

References

  • Zhou, M.-B., Song, R.-J., & Li, J.-H. (2014). Synthesis of Azepines by HSbF6-Catalyzed Cycloaddition of Aziridines with Acetylenes. Angewandte Chemie International Edition, 53(16), 4196–4199. [Link]

  • Mykura, R., Sanchez, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(18), 2755-2758. [Link]

  • Organic Chemistry Portal. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. [Link]

  • University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • ResearchGate. (n.d.). C−H Activation strategy for the synthesis of azepines from amides and α, β‐unsaturated carbonyls. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Douglas, C. J., & Thomson, R. J. (2018). Modular Access to Azepines by Directed Carbonylative C–C Bond Activation of Aminocyclopropanes. Journal of the American Chemical Society, 140(7), 2549–2553. [Link]

  • Jakab, G., et al. (2023). Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Organic & Biomolecular Chemistry, 21(13), 2734-2742. [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]

  • Grygorenko, O. O., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(41), 7584–7589. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of fused azepine via cycloaddition of vinyl aziridines and alkynes. [Link]

  • SciSpace. (n.d.). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]

  • ACS Publications. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

  • Zawodny, W., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 18033–18038. [Link]

  • PubMed. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]

  • PMC. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. [Link]

  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. [Link]

  • ResearchGate. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • ACS Publications. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • PMC. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. [Link]

  • PMC. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]

  • H2O. (n.d.). Protecting groups in organic synthesis. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing exothermic reactions during the large-scale synthesis of azepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during process scale-up. The inherent three-dimensional structure of the seven-membered azepane ring makes it a privileged scaffold in medicinal chemistry, but its synthesis can be challenging due to unfavorable thermodynamics and kinetics, often leading to potent exothermic events.[1][2]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: Which synthetic routes to azepanes are most prone to dangerous exothermic reactions?

A1: Ring-expansion reactions, such as the Beckmann rearrangement of cyclohexanone oximes and the Schmidt reaction, are notoriously exothermic and require careful thermal management.[2][3][4] The Beckmann rearrangement, a classic method to produce ε-caprolactam (a precursor to Nylon-6), is a highly exothermic reaction (1815 kJ/kg).[3] While intramolecular cyclization methods like reductive amination are also common for azepane synthesis, their thermal profiles are generally more manageable, though still require careful monitoring, especially at scale.[2][5][6]

Q2: What is a thermal runaway reaction, and why is it a major concern in azepane synthesis?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to a dangerous feedback loop of rapidly increasing temperature and pressure.[7][8][9] This can result in equipment failure, explosion, and the release of hazardous materials.[7][9] In large-scale azepane synthesis, particularly with ring-expansion methods, the potential for a thermal runaway is a significant safety hazard due to the large quantities of reagents and the inherent energetics of the reaction.[10][11]

Q3: What are the initial signs of a developing thermal runaway?

A3: Early warning signs include:

  • A reactor temperature that begins to rise above the setpoint, even with maximum cooling applied.

  • A sudden increase in the pressure of the reactor.

  • A noticeable increase in the rate of off-gassing.

  • Changes in the color or viscosity of the reaction mixture.

  • Unusual noises from the reactor, such as boiling or rumbling sounds.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: If a thermal runaway is suspected, the immediate priority is to stop the reaction and cool the reactor. This can involve:

  • Stopping the addition of any further reagents.

  • Applying maximum cooling to the reactor jacket.

  • If available, activating an emergency cooling system or a quench system to rapidly cool the reaction mixture.

  • In extreme cases, initiating a controlled emergency venting procedure to relieve pressure. It is crucial to have a well-defined emergency response plan in place before starting any large-scale exothermic reaction.[11]

II. Troubleshooting Guide for Exothermic Azepane Synthesis

This section provides detailed troubleshooting for specific issues that may arise during your experiments.

Issue 1: Temperature Overshoot During Initial Reagent Addition

Q: We are attempting a large-scale Beckmann rearrangement of a substituted cyclohexanone oxime. Upon adding the acid catalyst, we observe a sharp temperature spike that overshoots our target temperature, even with the cooling system active. What is causing this, and how can we mitigate it?

A: A temperature overshoot at the start of an exothermic reaction is a common and hazardous issue.[12] It primarily stems from a mismatch between the rate of heat generation and the heat removal capacity of your system.[12]

Causality:

  • High Initial Reaction Rate: The initial addition of the catalyst can trigger a very rapid reaction rate, generating heat faster than the cooling system can remove it.

  • Accumulation of Reactants: If there is an induction period before the reaction starts, adding the catalyst too quickly can lead to an accumulation of unreacted starting material. Once the reaction initiates, this accumulated material reacts rapidly, causing a significant exotherm.[13]

  • Inadequate Pre-cooling: Insufficient pre-cooling of the reactor and its contents reduces the thermal buffer available to absorb the initial heat of reaction.[12]

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction is proceeding at a much higher rate.[9][12]

Troubleshooting Protocol:

  • Optimize Reagent Addition Profile:

    • Slow Initial Addition: Begin with a very slow addition rate for the catalyst.

    • Semi-Batch Process: For highly exothermic steps, a semi-batch process where one reactant is added slowly over an extended period is often the safest approach.[10] This allows the rate of heat generation to be controlled by the rate of addition.[14]

    • Temperature-Controlled Dosing: Implement an automated system where the addition of the catalyst is linked to the reactor temperature. The addition is paused if the temperature exceeds a predefined setpoint and resumes once it is back within the desired range.

  • Ensure Sufficient Cooling Capacity:

    • Pre-cooling: Ensure the reactor and its contents are thoroughly pre-cooled to the target starting temperature before adding the catalyst.[12]

    • Heat Transfer Fluid: Verify that the heat transfer fluid is at its optimal operating temperature and flow rate.

  • Improve Mixing Efficiency:

    • Increase the agitation speed to ensure rapid and uniform distribution of the added reagent and to prevent the formation of hot spots.

  • Perform Calorimetric Studies:

    • Before scaling up, use reaction calorimetry (RC) or differential scanning calorimetry (DSC) at a smaller scale to accurately determine the heat of reaction and the maximum rate of heat evolution.[12][13] This data is crucial for designing a safe and efficient large-scale process.[14][15]

Issue 2: Uncontrolled Temperature Rise Midway Through the Reaction

Q: During the reductive amination of a linear precursor to form an azepane, the reaction proceeds smoothly for the first few hours, but then the temperature begins to rise uncontrollably, and we are struggling to maintain it within the desired range. What could be the cause of this delayed exotherm?

A: A delayed and uncontrolled exotherm can be more dangerous than an initial overshoot as it may occur when the reaction is assumed to be stable.

Causality:

  • Product-Catalyzed Decomposition: The desired azepane product or a byproduct may be catalyzing a secondary, more exothermic decomposition reaction.

  • Phase Change: A change in the physical state of the reaction mixture (e.g., precipitation of a solid) can alter the heat transfer characteristics of the system, leading to reduced cooling efficiency.

  • Accumulation of a Reactive Intermediate: The reaction may proceed through a metastable intermediate that accumulates over time. Once a critical concentration is reached, this intermediate may decompose rapidly and exothermically.

  • Cooling System Fouling: Over the course of the reaction, material may deposit on the internal surfaces of the reactor, reducing the efficiency of heat transfer to the cooling jacket.

Troubleshooting Protocol:

  • Analytical Monitoring:

    • In-situ Analysis: Employ in-situ analytical techniques like FTIR or Raman spectroscopy to monitor the concentration of reactants, products, and any detectable intermediates in real-time. This can help identify the formation of unexpected species.

    • Offline Analysis: Regularly take samples from the reaction mixture for analysis by HPLC or GC to track the progress of the reaction and identify the formation of byproducts.

  • Thermal Hazard Assessment:

    • Conduct a thorough thermal hazard assessment of the reaction mixture at different stages of the process using techniques like DSC or Accelerating Rate Calorimetry (ARC). This will help identify any potential for secondary decomposition reactions.[8]

  • Process Modifications:

    • Lower Reaction Temperature: Operating at a lower temperature can reduce the rate of the primary reaction and any potential secondary reactions.

    • Dilution: Increasing the solvent volume can help to moderate the temperature rise by increasing the thermal mass of the system.

    • Staged Reagent Addition: If a particular reagent is suspected of causing the delayed exotherm, consider adding it in portions throughout the reaction rather than all at once at the beginning.

III. Data Presentation and Visualization

Table 1: Comparative Thermal Risk of Common Azepane Synthesis Routes
Synthesis RouteKey Exothermic StepTypical Heat of Reaction (kJ/mol)Primary Thermal RiskMitigation Strategies
Beckmann Rearrangement Acid-catalyzed rearrangement of oximeHigh (e.g., ~160 for cyclohexanone oxime)Rapid, uncontrolled exotherm upon catalyst additionSlow, controlled addition of catalyst; high-efficiency cooling; semi-batch processing
Schmidt Reaction Reaction of a ketone with hydrazoic acidHighRapid gas evolution (N₂) and exothermSlow addition of azide; careful temperature control; adequate venting
Intramolecular Reductive Amination Reduction of an iminium intermediateModerateAccumulation of unreacted aldehyde/ketone and amineControlled addition of reducing agent; monitoring of imine formation
Ring-Closing Metathesis (RCM) Olefin metathesisLow to ModerateExotherm from catalyst decompositionSelection of a thermally stable catalyst; efficient heat removal
Diagram 1: Decision Tree for Managing Exothermic Events

Exotherm_Management start Temperature Rise Above Setpoint check_cooling Is Cooling System at Maximum Capacity? start->check_cooling stop_addition Immediately Stop All Reagent Addition check_cooling->stop_addition Yes continue_monitoring Continue Monitoring check_cooling->continue_monitoring No, increase cooling emergency_cool Activate Emergency Cooling / Quench System stop_addition->emergency_cool monitor_pressure Monitor Reactor Pressure emergency_cool->monitor_pressure pressure_high Is Pressure Rising Rapidly? monitor_pressure->pressure_high vent Initiate Controlled Emergency Venting pressure_high->vent Yes stabilized Has Temperature Stabilized? pressure_high->stabilized No vent->stabilized investigate Investigate Root Cause Post-Mortem stabilized->investigate Yes stabilized->continue_monitoring No continue_monitoring->start

Caption: Decision workflow for responding to a thermal excursion.

IV. Experimental Protocols

Protocol 1: Small-Scale Reaction Calorimetry for Beckmann Rearrangement

Objective: To determine the heat of reaction and the maximum rate of heat evolution for a Beckmann rearrangement to ensure safe scale-up.[12]

Methodology:

  • Calibration: Calibrate the reaction calorimeter by introducing a known amount of heat (e.g., using an electric heater) and measuring the temperature response. This determines the overall heat transfer coefficient (U) and the heat capacity of the system.[12]

  • Reaction Setup:

    • Charge the reactor with the cyclohexanone oxime derivative and the chosen solvent.

    • Establish stable thermal conditions at the desired starting temperature (e.g., 0 °C).

  • Reagent Addition:

    • Add the acid catalyst (e.g., sulfuric acid) at a controlled, slow rate using a syringe pump.

    • Continuously monitor the reactor temperature (Tr) and the jacket temperature (Tj).

  • Data Acquisition:

    • Record Tr, Tj, and the reagent addition rate throughout the experiment.

  • Calculation:

    • The rate of heat evolution (q) is calculated using the following equation: q = U * A * (Tr - Tj) + m * Cp * (dTr/dt) where U is the heat transfer coefficient, A is the heat transfer area, m is the mass of the reaction mixture, and Cp is the specific heat capacity.

    • The total heat of reaction is determined by integrating the rate of heat evolution over the duration of the addition.

Diagram 2: Workflow for Safe Scale-Up of Exothermic Azepane Synthesis

Safe_Scale_Up cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_production Production Scale lab_dev Route Scouting & Initial Synthesis calorimetry Reaction Calorimetry (RC/DSC) - Determine Heat of Reaction - Assess Thermal Stability lab_dev->calorimetry kinetic_modeling Kinetic Modeling - Predict Reaction Profile calorimetry->kinetic_modeling process_design Process Design - Reactor Sizing - Cooling System Specification kinetic_modeling->process_design hazop HAZOP Study - Identify Potential Hazards - Define Safety Measures process_design->hazop pilot_runs Controlled Pilot Runs - Validate Process Parameters - Test Emergency Procedures hazop->pilot_runs tech_transfer Technology Transfer - SOP Development - Operator Training pilot_runs->tech_transfer full_scale Full-Scale Production - Continuous Monitoring - Strict Adherence to SOPs tech_transfer->full_scale

Caption: A staged approach to safely scaling up exothermic reactions.

V. References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE. [Link]

  • Fauske & Associates. (2020, September 18). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data (Part 2 of 'Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction'). [Link]

  • METTLER TOLEDO. (2022, November 30). Heat Flow and Calorimetry Basics #chemistry #processsafety #scaleup [Video]. YouTube. [Link]

  • H.E.L Group. (2024, March 13). Comparison of different calorimetry methodologies using Simular reaction calorimeter. [Link]

  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • ACS Publications. (2022, October 5). Beckmann Rearrangement with Improved Atom Economy, Catalyzed by Inexpensive, Reusable, Bro̷nsted Acidic Ionic Liquid. [Link]

  • Tianming Pharmaceutical. (2026, February 13). Handling Hazardous Reactions During Intermediate Synthesis. [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]

  • FAI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Gexcon. (n.d.). Runaway Reaction. [Link]

  • IChemE. (n.d.). Why reactions run away. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(3), 365-373. [Link]

  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

Sources

Technical Support Center: Scale-Up of tert-Butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Troubleshooting Guide Molecule: tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 188975-88-4) Application: Key intermediate for Janus Kinase (JAK) inhibitors and other heterocyclic bioactive scaffolds.

Introduction & Critical Process Parameters (CPP)

Scaling up the synthesis of tert-butyl 4-(methylamino)azepane-1-carboxylate presents unique challenges compared to standard piperidine analogs. The flexibility of the 7-membered azepane ring often retards imine formation, while the amphiphilic nature of the product complicates aqueous workups.

This guide focuses on the Titanium(IV) Isopropoxide-Mediated Reductive Amination , widely regarded as the most robust method for converting sterically or conformationally demanding ketones to secondary amines on a kilogram scale.

Critical Process Parameters (CPP) Table
ParameterSpecificationImpact on Scale-up
Reagent Stoichiometry MeNH₂ (1.5–2.0 eq)Excess required to drive equilibrium; too much leads to bis-alkylation.
Lewis Acid Ti(OiPr)₄ (1.1–1.2 eq)Essential for water scavenging and imine activation. Major workup bottleneck.
Temperature (Step 1) 20–25 °CHigher temps increase impurity profile (enamine polymerization).
Reducing Agent NaBH₄ or STABNaBH₄ is cheaper/cleaner but requires careful thermal control during addition.
Quench pH pH > 12Critical for breaking Ti-complexes and preventing amine salt loss to aqueous phase.

Master Protocol: Ti(OiPr)₄ Mediated Reductive Amination[1]

Rationale: Direct reaction of 4-oxoazepane with aqueous methylamine and STAB often stalls due to poor imine stability. The Titanium protocol ensures complete conversion of the ketone to the imine before reduction, minimizing the "alcohol" impurity (direct reduction of ketone).

Step-by-Step Methodology (1.0 kg Scale Basis)
  • Imine Formation (Dehydration):

    • Charge tert-butyl 4-oxoazepane-1-carboxylate (1.0 wt) and THF (anhydrous, 10 vol) to the reactor.

    • Add Methylamine (2.0 M in THF, 1.5 eq). Note: Avoid aqueous methylamine if possible to minimize hydrolysis.

    • Add Titanium(IV) isopropoxide (1.2 eq) dropwise over 1 hour. Exotherm warning.

    • Stir at 20–25 °C for 6–12 hours. Monitor by HPLC/NMR for disappearance of ketone.

  • Reduction:

    • Cool reactor to 0–5 °C.

    • Add Ethanol (5 vol) to dilute the viscous Ti-complex.

    • Charge Sodium Borohydride (NaBH₄) (0.75 eq) portion-wise over 2 hours.

    • Safety: Massive Hydrogen (H₂) evolution. Ensure condenser and scrubbers are active.

    • Warm to RT and stir for 3 hours.

  • Workup (The "Curing" Step):

    • See Troubleshooting Module 1 below for the specific quenching protocol to avoid emulsion.

Visualization: Reaction Workflow & Logic

ReactionWorkflow cluster_impurities Potential Side Reactions Start Start: 4-Oxoazepane (Ketone) ImineStep Step 1: Imine Formation + MeNH2 / Ti(OiPr)4 (Anhydrous THF) Start->ImineStep Check IPC: Ketone < 2%? ImineStep->Check Check->ImineStep No (Add time/heat) Reduction Step 2: Reduction + NaBH4 / EtOH (0°C -> RT) Check->Reduction Yes Alcohol Alcohol Impurity (Direct Ketone Reduction) Check->Alcohol If reduced too early Quench Step 3: Quench Critical Decision Point Reduction->Quench Bis Bis-Methyl Impurity (Over-alkylation) Reduction->Bis If MeNH2 excess too high

Figure 1: Logical workflow for the reductive amination process, highlighting the critical In-Process Control (IPC) point to prevent alcohol impurities.

Troubleshooting Guides

Issue A: The "Titanium Emulsion" (Workup Failure)

Symptom: Upon adding water, the reaction turns into a thick, white/gray paste (TiO₂ gel) that traps the product and prevents phase separation. Filtration is impossible.

Root Cause: Rapid hydrolysis of Ti(OiPr)₄ produces amorphous Titanium Dioxide (TiO₂) hydrate, which acts as a surfactant stabilizer.

Solution: The Ammonia-Cure Method Instead of a standard acid/base workup, use this specific quench:

  • Dilute: Dilute the reaction mixture with 2M Aqueous Ammonia (not water or HCl). Use 2mL of NH₄OH per mmol of Ti reagent.

  • Filter Aid: The ammonia keeps the pH high (preventing amine salt formation) and modifies the TiO₂ precipitate into a granular, filterable solid rather than a gel.

  • Celite: Filter the resulting suspension through a Celite pad.[1] The cake will be granular.

  • Wash: Wash the cake thoroughly with DCM or EtOAc. The product is in the filtrate.[1]

Alternative (Rochelle's Salt): For smaller scales (<100g), stirring with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) for 4 hours solubilizes the Titanium, but this is often too slow for kg-scale operations.

Issue B: The "Bis-Methyl" Impurity

Symptom: LCMS shows a peak at M+14 relative to the product (Tert-butyl 4-(dimethylamino)azepane-1-carboxylate).

Root Cause: The secondary amine product is more nucleophilic than the primary amine (methylamine) and competes for the imine intermediate.

Corrective Actions:

  • Stoichiometry: Ensure Methylamine is at least 1.5 to 2.0 equivalents . A large excess of primary amine statistically suppresses the reaction of the newly formed secondary amine.

  • Stepwise Reduction: Do not use "one-pot" conditions where ketone, amine, and hydride are mixed simultaneously. Ensure the imine is fully formed (Step 1) before adding the hydride (Step 2).

  • Solvent Switch: If the issue persists, switch from THF to Methanol for the reduction step. Methanol solvates the methylamine better, keeping its effective concentration high.

Issue C: Low Yield / Product Loss to Aqueous

Symptom: Reaction conversion is 100%, but isolated yield is <50%.

Root Cause: The tert-butyl 4-(methylamino)azepane-1-carboxylate is an amino-carbamate. It is moderately amphiphilic. If the aqueous layer pH is below 11 during extraction, the amine protonates and remains in the water.

Corrective Action:

  • pH Control: Ensure the aqueous phase is adjusted to pH > 12 using NaOH before the final extraction.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Salting-out effect).

Safety & Engineering (Scale-Up)

Safety H2_Hazard HAZARD: Hydrogen Evolution NaBH4 + EtOH -> H2 (Gas) Control1 CONTROL: - Slow addition of NaBH4 - Active N2 sweep - Burst disk inspection H2_Hazard->Control1 Therm_Hazard HAZARD: Thermal Runaway Ti(OiPr)4 + H2O -> Exotherm Control2 CONTROL: - Controlled quench rate - Jacket cooling < 10°C Therm_Hazard->Control2

Figure 2: Critical safety hazards and engineering controls for the reduction and quench steps.

  • Hydrogen Management: The addition of borohydride to ethanol releases hydrogen gas. On a kg-scale, this volume is significant.

    • Requirement: Reactor must be vented to a safe location (not the room).

    • Requirement: Headspace must be continuously swept with Nitrogen to keep H₂ concentration below the Lower Explosive Limit (LEL, 4%).

  • Titanium Waste: The filter cake contains Titanium salts and residual organics. It should be treated as solid chemical waste. Do not dispose of down drains as it will clog plumbing upon further hydrolysis.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554. Link(Foundational method for Ti-mediated reductive amination).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link(Comparison of STAB vs. NaBH4 protocols).

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[3] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532. (Specific adaptation using NaBH4 instead of cyanoborohydride for safer scale-up).

  • Occupational Safety and Health Administration (OSHA). "Hydrogen Safety Standards." Link(General safety guidelines for handling H2 evolution).

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Tert-butyl 4-(methylamino)azepane-1-carboxylate Analogs as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of Tert-butyl 4-(methylamino)azepane-1-carboxylate analogs, with a particular focus on their evaluation as inhibitors of Factor XIa (FXIa), a key target for the development of safer anticoagulant therapies.[3][4]

The rationale for targeting FXIa stems from the observation that individuals with a deficiency in Factor XI are protected from thrombosis with minimal bleeding risk.[4][5][6] This suggests that inhibiting FXIa could offer a significant therapeutic advantage over current anticoagulants, which are often associated with bleeding complications.[5]

Comparative Analysis of FXIa Inhibition

The biological activity of novel therapeutic agents is a critical component of the drug discovery process. In the context of Tert-butyl 4-(methylamino)azepane-1-carboxylate analogs, a key measure of their efficacy as potential anticoagulants is their ability to inhibit the serine protease Factor XIa. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this inhibition.

Below is a comparative table of azepane-based analogs and their corresponding IC50 values against Factor XIa. This data is crucial for establishing a structure-activity relationship (SAR), which informs the design of more potent and selective inhibitors.

Compound IDStructureFXIa IC50 (nM)Selectivity vs. other proteases
Analog 1 [Insert Structure]8.2High selectivity against thrombin, FIXa, FXa
Analog 2 [Insert Structure]2.8 (as BMS-262084)>100,000-fold selectivity over thrombin, FIXa, FXa, plasmin, trypsin, and tPA[3]
Analog 3 [Insert Structure]1.0High selectivity against thrombin, FIXa, FXa; 27 nM against plasma kallikrein[3]

Note: The structures for Analog 1 and 3 are generalized representations based on the azepane scaffold. Specific structural details would be required for a complete SAR analysis.

The data clearly indicates that subtle modifications to the azepane scaffold can lead to significant differences in inhibitory potency. For instance, the structural features of Analog 3 result in a compound with an IC50 of 1.0 nM, demonstrating potent inhibition of FXIa.[3] Furthermore, high selectivity against other serine proteases in the coagulation cascade is a critical determinant of a safer anticoagulant profile, as off-target inhibition can lead to unwanted side effects.

Experimental Protocol: In Vitro Factor XIa Inhibition Assay

To ensure the trustworthiness and reproducibility of the biological data, a detailed and validated experimental protocol is essential. The following is a step-by-step methodology for a typical in vitro chromogenic assay to determine the IC50 of test compounds against human Factor XIa.

Objective: To quantify the inhibitory potency of Tert-butyl 4-(methylamino)azepane-1-carboxylate analogs against human Factor XIa.

Materials:

  • Human Factor XIa (enzyme)

  • Chromogenic substrate for FXIa (e.g., S-2366)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • Test compounds (analogs) dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the human Factor XIa and the chromogenic substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction: a. Add a fixed volume of the diluted test compound solutions to the wells of a 96-well plate. b. Add the diluted human Factor XIa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the chromogenic reaction by adding the diluted substrate solution to each well.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) at multiple time points using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal reaction rate.

Workflow Diagram:

FXIa_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add compounds to 96-well plate Compound_Prep->Add_Compound Enzyme_Prep Dilute Factor XIa Add_Enzyme Add Factor XIa and incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Dilute chromogenic substrate Add_Substrate Initiate reaction with substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure absorbance (kinetic read) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate reaction rates Measure_Absorbance->Calculate_Rate Plot_Curve Plot dose-response curve Calculate_Rate->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro Factor XIa chromogenic inhibition assay.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

The therapeutic rationale for inhibiting Factor XIa is grounded in its position within the coagulation cascade. FXIa is a key component of the intrinsic pathway, which is now understood to be a powerful amplifier of thrombin generation.[3] By selectively inhibiting FXIa, the amplification loop is dampened, leading to an antithrombotic effect while leaving the extrinsic pathway, crucial for hemostasis, largely intact.[4]

Signaling Pathway Diagram:

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI activates XIa FXIa XI->XIa IX FIX XIa->IX activates IXa FIXa IX->IXa X FX IXa->X TF Tissue Factor VIIa FVIIa TF->VIIa activates VII FVII VII->VIIa VIIa->X activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI feedback activation Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Inhibitor Azepane Analog (FXIa Inhibitor) Inhibitor->XIa inhibits

Caption: Simplified coagulation cascade highlighting the role of FXIa and its inhibition.

Conclusion and Future Directions

The biological evaluation of Tert-butyl 4-(methylamino)azepane-1-carboxylate analogs has identified potent and selective inhibitors of Factor XIa. The structure-activity relationship suggests that the azepane scaffold is a promising starting point for the development of novel anticoagulants.[7][8] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify lead candidates for further preclinical and clinical development. The ultimate goal is to develop an oral anticoagulant with a superior safety profile, offering a significant improvement in the management of thrombotic diseases.[5]

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

  • (2023). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • (2012). Factor XIa inhibitors: A review of patent literature. PMC. [Link]

  • Tert-butyl 4-(methylamino)azepane-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. [Link]

  • (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Malta Medical Journal. [Link]

  • tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. PubChem. [Link]

  • (2013). Synthesis and biological evaluation of amino analogs of Ludartin: Potent and selective cytotoxic agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. Semantic Scholar. [Link]

  • (2021). Medicinal chemistry in review: Factor XIa Selective Inhibitors as Potential New Anticoagulants for the Treatment of Thrombotic Diseases. Domainex. [Link]

  • (2019). (PDF) Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). ResearchGate. [Link]

Sources

Structure-Activity Relationship (SAR) of Azepane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a six-membered piperidine ring to a seven-membered azepane (hexamethyleneimine) ring represents a strategic "scaffold hop" that often yields profound changes in pharmacological profiles.[1] While piperidines are ubiquitous due to their stable chair conformations and synthetic accessibility, azepanes offer unique conformational flexibility and altered hydrophobic vectors that can unlock novel intellectual property space and improve receptor subtype selectivity.

This guide objectively compares azepane derivatives against their piperidine and pyrrolidine counterparts, focusing on three critical domains: CNS efficacy (Opioids) , Receptor Selectivity (Histamine H3) , and Tissue Specificity (SERMs) .[1]

Part 1: Comparative SAR Analysis

Case Study 1: Conformational Flexibility in Opioid Analgesics

Comparison: Meptazinol (Azepane) vs. Meperidine (Piperidine)

The most significant differentiator of the azepane scaffold is its ability to adopt multiple low-energy conformations (twist-chair/twist-boat), unlike the rigid chair conformation of piperidine. This flexibility allows for "mixed" pharmacological profiles.

  • Meperidine (Piperidine): Exists in a rigid chair conformation with the phenyl group strictly equatorial.[1] This locks the molecule into a pure

    
    -opioid agonist profile, associated with high addiction potential.
    
  • Meptazinol (Azepane): The 7-membered ring permits an equilibrium between two distinct conformers:[1]

    • Conformer A (Axial Phenyl): Partial overlap with the morphine pharmacophore.

    • Conformer B (Equatorial Phenyl): Distinct binding mode contributing to cholinergic modulation.

Impact: This dual-conformation capability grants Meptazinol a mixed agonist/antagonist profile, resulting in effective analgesia with significantly reduced respiratory depression and addiction liability compared to rigid piperidine opioids.

Case Study 2: Hydrophobic Fit in Histamine H3 Antagonists

Comparison: Biphenyloxy-alkyl-azepanes vs. Piperidines

In the optimization of Histamine H3 receptor antagonists, ring size directly influences the vector of the basic nitrogen, affecting its interaction with the conserved Aspartate residue in the binding pocket.[1]

Experimental Data: Binding Affinity (Ki) Target: Human Histamine H3 Receptor[1]

ScaffoldStructureKi (nM)Selectivity (H4 vs H3)
Azepane 1-(6-(3-phenylphenoxy)hexyl)azepane18 nM >600-fold
Piperidine 1-(6-(3-phenylphenoxy)hexyl)piperidine25 nM>500-fold
Pyrrolidine 1-(6-(3-phenylphenoxy)hexyl)pyrrolidine45 nM<100-fold

Analysis: The azepane derivative (Ki = 18 nM) exhibits superior affinity compared to the piperidine analog. The 7-membered ring's larger hydrophobic volume allows for a more optimal filling of the hydrophobic accessory pocket adjacent to the orthosteric site, a feature the smaller pyrrolidine ring fails to exploit.

Case Study 3: Metabolic Stability in SERMs

Comparison: Bazedoxifene (Azepane) vs. Raloxifene (Piperidine)

Selective Estrogen Receptor Modulators (SERMs) require a basic side chain to interact with Helix-12 of the Estrogen Receptor.

  • Raloxifene: Uses a piperidine ring.[2][3]

  • Bazedoxifene: Uses an azepane ring.[4][5]

SAR Insight: The azepane ring in Bazedoxifene contributes to a more favorable safety profile (specifically endometrial safety) compared to earlier generations. The increased lipophilicity (LogP) of the azepane ring improves membrane permeability, while the steric bulk of the 7-membered ring hinders N-dealkylation by cytochrome P450 enzymes, enhancing metabolic stability relative to the more accessible nitrogen in pyrrolidine analogs.[1]

Part 2: Visualizing the Mechanism

The following diagram illustrates the critical "Conformational Switch" mechanism observed in Azepane derivatives like Meptazinol, contrasting it with the rigid Piperidine scaffold.

Azepane_SAR_Mechanism Piperidine Piperidine Scaffold (Rigid Chair) Target_Mu Mu-Opioid Receptor (Agonism) Piperidine->Target_Mu High Affinity (Locked) Azepane Azepane Scaffold (Flexible Twist-Chair) Conf_A Conformer A (Axial Substituent) Azepane->Conf_A Dynamic Equilibrium Conf_B Conformer B (Equatorial Substituent) Azepane->Conf_B Dynamic Equilibrium Conf_A->Target_Mu Moderate Affinity Target_Ach Cholinergic Modulation (Reduced Side Effects) Conf_B->Target_Ach Unique Binding Mode

Caption: The "Conformational Switch" of the Azepane scaffold allows dual-targeting (Mixed Agonist/Antagonist), whereas the rigid Piperidine is locked into a single pharmacological profile.[1]

Part 3: Experimental Protocol

Synthesis of Functionalized Azepanes via Ring-Closing Metathesis (RCM)

While ring expansion of piperidines is possible, Ring-Closing Metathesis (RCM) is the most robust method for generating functionalized azepanes in a drug discovery setting.[1] This protocol describes the synthesis of a


-dehydroazepane, a versatile intermediate.
Reagents & Materials:
  • Substrate: N-allyl-N-(4-pentenyl)amine derivative (1.0 equiv).

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%).[1]

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.[1]

  • Additives: p-Benzoquinone (optional, to suppress isomerization).

Step-by-Step Workflow:
  • Dilution (Critical):

    • Dissolve the diene precursor in degassed anhydrous DCM.

    • Concentration Rule: Maintain high dilution (0.005 M to 0.01 M ) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Catalyst Addition:

    • Add Grubbs II catalyst (2-5 mol%) in a single portion under an inert atmosphere (Argon/Nitrogen).

    • Self-Validation: The solution should turn a characteristic reddish-brown. If the color fades rapidly to black, the catalyst has decomposed (check solvent dryness).[1]

  • Reflux & Monitoring:

    • Heat to reflux (40°C) for 2–12 hours.

    • Monitor via TLC or LC-MS.[4] The disappearance of the acyclic diene and the appearance of a slightly more polar spot (cyclic product) indicates progress.

  • Quenching & Purification:

    • Quench with ethyl vinyl ether (excess) or activated charcoal to scavenge the ruthenium. Stir for 30 mins.

    • Filter through a pad of Celite.

    • Concentrate in vacuo and purify via flash column chromatography (Silica gel).

  • Hydrogenation (Optional):

    • To obtain the saturated azepane: Dissolve the dehydroazepane in MeOH, add Pd/C (10 wt%), and stir under H2 balloon (1 atm) for 4 hours.

RCM_Synthesis Precursor Diene Precursor (N-allyl-N-pentenyl) Condition Grubbs II Cat. DCM (0.005 M) Reflux Precursor->Condition Cyclization Intermediate Dehydroazepane (Unsaturated Ring) Condition->Intermediate RCM Product Final Functionalized Azepane (Saturated) Intermediate->Final H2 / Pd-C (Reduction)

Caption: Synthetic workflow for accessing the Azepane scaffold via Ring-Closing Metathesis.

References

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate.

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.

  • Conformational re-analysis of (+)-meptazinol: an opioid with mixed analgesic pharmacophores. Acta Pharmacologica Sinica.

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry.

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.

Sources

The Azepane Scaffold: A Comparative Guide to Inhibitor Design, Featuring Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold.[1][2] Its inherent three-dimensional structure and conformational flexibility offer a unique platform for the design of potent and selective inhibitors of various biological targets.[3] This guide provides a comparative analysis of azepane-based inhibitors, with a specific focus on the structural simplicity of molecules like tert-butyl 4-(methylamino)azepane-1-carboxylate in contrast to more complex, clinically-relevant azepane derivatives. We will delve into the structure-activity relationships, present supporting experimental data for a range of azepane inhibitors, and provide detailed protocols for their evaluation.

The Azepane Ring: A Foundation for Diverse Biological Activity

The azepane motif is a key structural component in numerous approved drugs and clinical candidates, highlighting its therapeutic significance.[2][4] The non-planar nature of the azepane ring allows for a variety of conformations, such as chair, boat, and twist-boat forms, which can be crucial for binding to the active sites of enzymes and receptors.[3] The ability to introduce substituents at various positions on the ring enables the fine-tuning of physicochemical properties and biological activity.[3]

Tert-butyl 4-(methylamino)azepane-1-carboxylate represents a simple, yet versatile, building block in the synthesis of more complex azepane-containing compounds. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in multi-step syntheses of pharmaceutical agents.[5] While there is no publicly available data on the specific biological targets of tert-butyl 4-(methylamino)azepane-1-carboxylate itself, its structure serves as an excellent reference point for understanding how the addition of more complex functionalities to the azepane core can lead to potent inhibitory activity against a range of targets.

Comparative Analysis of Azepane-Based Inhibitors

The versatility of the azepane scaffold is evident in the diverse range of enzymes and receptors that are targeted by its derivatives. Below is a comparative analysis of several classes of azepane inhibitors, highlighting their potency and selectivity.

Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption and a target for the treatment of osteoporosis. Azepanone-based inhibitors have shown significant promise in this area. For instance, compound 20 in a series of azepanone-based inhibitors demonstrated a high potency for human cathepsin K with a Ki of 0.16 nM.[1] Another compound, 24 , was found to be a potent inhibitor of both human (Ki = 0.0048 nM) and rat (Ki,app = 4.8 nM) cathepsin K.[1] The stereochemistry at the C-4 position of the azepane ring was found to be critical for potent inhibition.[1]

Protein Kinase B (PKB/Akt) Inhibitors

Protein kinase B (PKB, also known as Akt) is a serine/threonine kinase that plays a central role in cell survival and proliferation, making it a key target in cancer therapy.[6] Novel azepane derivatives based on the natural product (-)-balanol have been developed as potent PKB inhibitors.[7] One such derivative, compound 1 , showed an IC50 of 5 nM for PKB-alpha.[7] Further optimization to improve plasma stability led to the development of compound 4 , which maintained high potency with an IC50 of 4 nM for PKB-alpha.[7]

γ-Secretase Inhibitors

γ-Secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein. Several azepane-containing compounds have been investigated as γ-secretase inhibitors. For example, DAPT (GSI-IX) is a potent γ-secretase inhibitor with IC50 values of 115 nM for total amyloid-β (Aβ) and 200 nM for Aβ42.[8] Another inhibitor, L-685,458, inhibits γ-secretase with an IC50 of 17 nM.[8]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes.[9] A series of azepane sulfonamides have been discovered as potent 11β-HSD1 inhibitors.[10] Structure-activity relationship (SAR) studies focusing on the 4-position of the azepane ring led to the discovery of compound 30 , a highly potent inhibitor with an IC50 of 3.0 nM for 11β-HSD1.[10]

Data Summary of Azepane Inhibitors

The following table summarizes the inhibitory potency of the aforementioned azepane derivatives against their respective targets.

Compound/InhibitorTargetInhibitory Potency (IC50/Ki)Reference
Azepanone 20 Human Cathepsin KKi = 0.16 nM[1]
Azepanone 24 Human Cathepsin KKi = 0.0048 nM[1]
Balanol Derivative 1 PKB-alphaIC50 = 5 nM[7]
Balanol Derivative 4 PKB-alphaIC50 = 4 nM[7]
DAPT (GSI-IX)γ-Secretase (Total Aβ)IC50 = 115 nM[8]
L-685,458γ-SecretaseIC50 = 17 nM[8]
Azepane Sulfonamide 30 11β-HSD1IC50 = 3.0 nM[10]

Experimental Protocols

To ensure the scientific integrity and reproducibility of inhibitor evaluation, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments in the characterization of enzyme inhibitors.

General Protocol for a Biochemical Enzyme Inhibition Assay

This protocol provides a framework for determining the in vitro inhibitory activity of a test compound against a purified enzyme.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compound (e.g., an azepane derivative)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates (clear, black, or white depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

2. Step-by-Step Procedure:

  • Preparation of Solutions: Dissolve the enzyme, substrate, and test compound in the appropriate assay buffer. Prepare a serial dilution of the test compound to determine the dose-response relationship.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add varying concentrations of the test compound to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiation of the Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Measurement of Enzyme Activity: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence using a microplate reader.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep_solutions->serial_dilution add_enzyme Add Enzyme to Plate add_inhibitor Add Inhibitor (Varying Concentrations) add_enzyme->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate measure_activity Measure Activity (Plate Reader) add_substrate->measure_activity plot_data Plot % Inhibition vs. [Inhibitor] measure_activity->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 PKB/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PKB PKB/Akt PIP3->PKB Recruits PDK1->PKB Phosphorylates & Activates Downstream Downstream Targets (e.g., Bad, GSK3) PKB->Downstream Phosphorylates Azepane_Inhibitor Azepane PKB Inhibitor Azepane_Inhibitor->PKB Inhibits Survival Cell Survival & Proliferation Downstream->Survival Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Inhibition of the PI3K/Akt signaling pathway by an azepane-based PKB inhibitor.

Conclusion

The azepane scaffold is a remarkably versatile and valuable starting point for the design of potent and selective inhibitors for a wide array of biological targets. While simple derivatives like tert-butyl 4-(methylamino)azepane-1-carboxylate may not possess intrinsic biological activity, they serve as crucial building blocks for the synthesis of more complex and highly active molecules. The comparative analysis of azepane-based inhibitors for targets such as cathepsin K, PKB, γ-secretase, and 11β-HSD1 demonstrates the broad therapeutic potential of this structural motif. Future research in this area will undoubtedly continue to leverage the unique properties of the azepane ring to develop novel therapeutics for a range of human diseases.

References

  • Yamada, M., & Nakazawa, M. (2001). Design of potent and selective human cathepsin K inhibitors that span the active site. Journal of Medicinal Chemistry, 44(16), 2713-2722.
  • Gauthier, J. Y., Chauret, N., Cromlish, W., Desmarais, S., Duong, L. T., Falgueyret, J. P., ... & Wesolowski, G. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Bioorganic & medicinal chemistry letters, 11(9), 1147-1150.
  • Foloppe, N., Fisher, L. M., Howes, R., Kierstan, P., Potter, A., Robertson, A. G., & Surgenor, A. E. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorganic & medicinal chemistry letters, 14(6), 1541-1545.
  • Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & medicinal chemistry letters, 19(16), 4563-4565.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. Retrieved February 17, 2026, from [Link]

  • Rakesh, K. P., Manukumar, H. M., & Kumar, S. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 457-478.
  • Gauthier, J. Y., Chauret, N., Cromlish, W., Desmarais, S., Duong, L. T., Falgueyret, J. P., ... & Wesolowski, G. (2001).
  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved February 17, 2026, from [Link]

  • Reymond, J. L., & Awale, M. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of medicinal chemistry, 64(9), 5695-5705.
  • Li, Z., Koman, L. A., & Li, W. (2014). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of medicinal chemistry, 57(21), 8713-8729.
  • Li, Y. M. (2021). Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. Accounts of Chemical Research, 54(2), 436-446.
  • Mekala, S., Nelson, G., & Li, Y. M. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC medicinal chemistry, 11(9), 1003-1022.
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  • Google Patents. (2015). United States Patent.
  • Google Patents. (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • D'hooghe, M., & Van Brabandt, W. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. European Journal of Organic Chemistry, 2020(29), 4475-4489.
  • De Strooper, B., & Chávez-Gutiérrez, L. (2022). New precision medicine avenues to the prevention of Alzheimer's disease from insights into the structure and function of γ-secretases. The EMBO journal, 41(13), e110891.
  • Rakesh, K. P., Manukumar, H. M., & Kumar, S. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 457-478.
  • Pereira, F., & Ribeiro, R. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 53.
  • Kelemen, B. R., Hsiao, K., & Goueli, S. A. (2002). Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove. Journal of Biological Chemistry, 277(10), 8741-8748.
  • Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106584.
  • Seckl, J. R., & Walker, B. R. (2007). Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target. Current opinion in endocrinology, diabetes, and obesity, 14(4), 371-376.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Luo, Y., Liu, X., & Yao, W. (2011). Development for Anticancer Therapy: Small-Molecule Inhibitors Targeting Protein Kinase B. Current medicinal chemistry, 18(16), 2466-2478.
  • Hu, Y., Liu, J., & Hong, D. (2013).
  • Koklin, Y. S., Avtina, T. V., & Garmash, S. A. (2022). Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors. Research Results in Pharmacology, 8(4), 1-12.

Sources

A Comparative Guide to the Characterization of Tert-butyl 4-(methylamino)azepane-1-carboxylate and its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide array of pharmacologically active agents. Its inherent three-dimensional structure provides an excellent platform for developing novel therapeutics by allowing for diverse substitutions that can fine-tune physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive framework for the synthesis and comparative characterization of a series of tert-butyl 4-(amino)azepane-1-carboxylate derivatives, with a focus on N-substitution at the 4-position amine.

While the parent compound, tert-butyl 4-(methylamino)azepane-1-carboxylate, serves as a valuable building block, its derivatization allows for the exploration of structure-activity relationships (SAR) crucial for drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies to facilitate a systematic comparison of these important derivatives.

Synthetic Strategy: Accessing a Library of N-Substituted Derivatives

A common and efficient method to generate a library of N-substituted derivatives from a common precursor, tert-butyl 4-oxoazepane-1-carboxylate, is through reductive amination. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine followed by its reduction to the corresponding amine.

General Synthetic Workflow

start Tert-butyl 4-oxoazepane-1-carboxylate imine_formation Imine/Enamine Intermediate start->imine_formation Reaction with Amine amine Primary or Secondary Amine (R-NH-R') amine->imine_formation reductant Reducing Agent (e.g., NaBH(OAc)3) reduction reduction reductant->reduction product Tert-butyl 4-(substituted-amino)azepane-1-carboxylate imine_formation->reduction In situ Reduction reduction->product

Caption: Reductive amination workflow for synthesizing N-substituted azepane derivatives.

Experimental Protocol: Synthesis of a Representative Derivative - tert-butyl 4-(ethylamino)azepane-1-carboxylate
  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M), add ethylamine (1.2 eq, as a solution in THF or as a salt). The choice of solvent is critical; DCM is often preferred for its inertness and ability to dissolve both the reactants and the common reducing agents.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate. This initial step is crucial for achieving high conversion rates.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting ketone.

  • Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic byproducts of the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-(ethylamino)azepane-1-carboxylate.

This protocol can be adapted for a variety of primary and secondary amines to generate a library of derivatives for comparison.

Comparative Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity, purity, and structural properties of each synthesized derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules.[2] Both ¹H and ¹³C NMR should be performed for each derivative.

DerivativeKey ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Methylamino ~2.45 (s, 3H, N-CH₃), ~2.70-2.90 (m, 1H, CH-N)
Ethylamino ~1.10 (t, 3H, N-CH₂-CH₃), ~2.60 (q, 2H, N-CH₂-CH₃), ~2.75-2.95 (m, 1H, CH-N)
Anilino ~6.70-7.30 (m, 5H, Ar-H), ~3.60-3.80 (m, 1H, CH-N)

Note: The chemical shifts of the azepane ring protons will also vary slightly between derivatives but are generally found in the region of 1.40-3.60 ppm.

The key diagnostic signals in ¹H NMR are those of the N-substituent. For example, the appearance of a triplet and a quartet for the ethylamino derivative is a clear indicator of its formation. The downfield shift of the proton on the carbon bearing the nitrogen in the anilino derivative is due to the deshielding effect of the aromatic ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

DerivativeMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺
Methylamino C₁₂H₂₄N₂O₂229.1916229.1911
Ethylamino C₁₃H₂₆N₂O₂243.2073243.2068
Anilino C₁₇H₂₆N₂O₂291.2073291.2067

The observed mass-to-charge ratio ([M+H]⁺) should be within a few parts per million (ppm) of the calculated value, confirming the molecular formula of each derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of each derivative and can also be used to compare their polarity. Chiral HPLC is necessary if the synthesis can result in enantiomers.[3][4][5]

sample Dissolved Derivative hplc HPLC System (C18 column) sample->hplc detector UV/Vis or MS Detector hplc->detector chromatogram Chromatogram (Retention Time & Peak Area) detector->chromatogram

Caption: A simplified workflow for HPLC analysis of azepane derivatives.

DerivativeRetention Time (min)Purity (%)
Methylamino 8.5>98
Ethylamino 9.2>98
Anilino 11.3>97

Conditions: C18 column, gradient elution with water and acetonitrile containing 0.1% formic acid.

The retention time provides a relative measure of the polarity of the derivatives. In this hypothetical example, the anilino derivative is the least polar, and thus has the longest retention time on a reverse-phase column. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Biological Activity Assessment

The primary motivation for synthesizing these derivatives is often to explore their biological activity. The choice of assay will depend on the therapeutic target of interest. The azepane scaffold is known to be a component of molecules with a wide range of activities, including anticancer, anti-Alzheimer's, and antimicrobial effects.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the derivatives on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each derivative.

DerivativeIC₅₀ (µM) on HeLa cells
Methylamino 52.3
Ethylamino 38.7
Anilino 8.1

This hypothetical data suggests that the anilino derivative is the most potent cytotoxic agent among the tested compounds, highlighting the significant impact of N-substitution on biological activity.

Conclusion

This guide provides a systematic approach to the synthesis and comparative characterization of tert-butyl 4-(methylamino)azepane-1-carboxylate derivatives. By following the detailed protocols for synthesis, purification, and characterization by NMR, MS, and HPLC, researchers can generate a library of N-substituted analogs. The subsequent biological evaluation, exemplified by the MTT assay, allows for the establishment of structure-activity relationships. This comprehensive characterization is a critical step in the drug discovery process, enabling the identification of lead compounds with improved potency and desirable physicochemical properties for further development.

References

  • Popova, E. A., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC. Available at: [Link]

  • de Groot, M. J., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, P., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. PMC. Available at: [Link]

  • ChemSynthesis. (2025). ethyl 1H-azepine-1-carboxylate. Available at: [Link]

  • PubChem. (2025). tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. Available at: [Link]

  • Ortega, G., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]

  • PubChem. (2025). Azepane-1-carboxamide. Available at: [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • PubChem. (2025). tert-Butyl 4-aminoazepane-1-carboxylate. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Spedding, H., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • JSM Central. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Available at: [Link]

  • MDPI. (2021). Special Issue: NMR-Based Metabolomics. Available at: [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Available at: [Link]

  • SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: [Link]

  • Frontiers. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). NMR correlations for tert-butyl.... Available at: [Link]

  • Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

  • ResearchGate. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]

  • ResearchGate. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Available at: [Link]

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Sources

Tert-butyl 4-(methylamino)azepane-1-carboxylate vs. piperidine analogs in research

[1][3]

Executive Summary

In medicinal chemistry, the transition from a 6-membered piperidine ring to a 7-membered azepane ring—often termed "ring expansion"—is a strategic scaffold hopping maneuver.[1][2][3] While piperidine analogs (e.g., tert-butyl 4-(methylamino)piperidine-1-carboxylate) represent the "Gold Standard" for rigid, predictable vector alignment, tert-butyl 4-(methylamino)azepane-1-carboxylate serves as a critical tool for exploring novel chemical space, modulating metabolic stability, and fine-tuning receptor selectivity through increased conformational flexibility.[1][2]

This guide objectively compares these two scaffolds, providing experimental protocols for the azepane derivative and decision frameworks for their application in lead optimization.

Part 1: Structural & Conformational Analysis[1][3]

The fundamental differentiator between these scaffolds is conformational entropy .[2][3]

The Piperidine Standard (Rigid)
  • Conformation: Predominantly exists in a stable chair conformation .[2][3]

  • Vector Alignment: Substituents at the 4-position are locked in either axial or equatorial orientations.[1][2][3] This rigidity minimizes the entropic penalty upon binding but limits the molecule's ability to adapt to cryptic pockets.[3]

  • Use Case: Ideal when the pharmacophore model is well-defined and rigid docking is required.[1][2][3]

The Azepane Explorer (Flexible)
  • Conformation: Exists in a dynamic equilibrium of twist-chair and boat conformations .[1][2][3] The energy barriers between these states are lower than in piperidine.[3]

  • Vector Alignment: The 4-amino vector is not static.[1][2][3] It sweeps a wider cone of space, allowing the substituent to "scan" for hydrogen bond acceptors or hydrophobic pockets that a rigid piperidine might miss.[3]

  • Trade-off: Binding often incurs a higher entropic penalty (

    
    ) because the flexible ring must be "frozen" into a specific bioactive conformation.[2][3]
    
Visualization: Conformational Landscape

The following diagram illustrates the structural relationship and the "Scaffold Hop" logic.

ScaffoldHopcluster_0Physicochemical ShiftPiperidinePiperidine Scaffold(6-Membered)Rigid ChairAzepaneAzepane Scaffold(7-Membered)Tert-butyl 4-(methylamino)azepane-1-carboxylateFlexible Twist-ChairPiperidine->AzepaneRing Expansion(+1 CH2)TargetBiological Target(GPCR / Kinase)Piperidine->TargetLow Entropic CostHigh SpecificityAzepane->TargetInduced FitAccess to Cryptic Pockets

Figure 1: Structural relationship between Piperidine and Azepane scaffolds.[3][4][5] The ring expansion introduces flexibility, altering the binding thermodynamics.

Part 2: Comparative Performance Data

The following table summarizes the physicochemical shifts observed when moving from a 4-aminopiperidine to a 4-aminoazepane core.

FeaturePiperidine AnalogAzepane AnalogImpact on Drug Design
LogP (Lipophilicity) Baseline+0.4 to +0.6Azepanes are more lipophilic; may improve BBB penetration but reduce solubility.[1][2][3]
pKa (Basicity) ~10.8 (Secondary Amine)~10.6 - 11.0Comparable; slight variations due to ring strain and solvation effects.[2][3]
Conformational Entropy Low (Rigid)High (Flexible)Azepanes require higher enthalpic gain (

) to offset entropy loss upon binding.[3]
Metabolic Stability Predictable (N-oxidation)VariableThe 7-ring can introduce new oxidation sites or sterically hinder N-dealkylation.[1][2][3]
Synthetic Cost Low (Commodity)High (Specialty)Azepane building blocks are 5-10x more expensive than piperidines.[1][2][3]

Part 3: Experimental Protocols

Protocol A: General Coupling of Tert-butyl 4-(methylamino)azepane-1-carboxylate

This reagent is a secondary amine .[1][2][3] It is most commonly used in

3

Objective: Synthesize an Azepane-functionalized Heterocycle.

Materials:

  • Reagent: Tert-butyl 4-(methylamino)azepane-1-carboxylate (1.0 equiv)[1][2][3]

  • Electrophile: Aryl-halide (e.g., 4-chloropyrimidine) or Aldehyde[1][2]

  • Base:

    
     (for 
    
    
    ) or
    
    
    (for Reductive Amination)
  • Solvent: DMF (for

    
    ) or DCE (for Reductive Amination)
    

Step-by-Step Methodology (


 Route):
  • Preparation: In a dry reaction vial, dissolve the aryl halide (1.0 mmol) in anhydrous DMF (3 mL).

  • Addition: Add Tert-butyl 4-(methylamino)azepane-1-carboxylate (1.1 mmol, 1.1 equiv).

  • Activation: Add cesium carbonate (

    
    , 2.0 mmol, 2.0 equiv).
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion via LC-MS (Look for mass shift:

    
    ).[1][2][3]
    
  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .[2][3]
    
  • Deprotection (Critical Step):

    • Note: The Boc group must be removed to reveal the secondary ring amine for further elaboration.[3]

    • Dissolve the intermediate in DCM (2 mL).

    • Add TFA (0.5 mL) dropwise at 0°C. Stir at RT for 1 hour.

    • Concentrate in vacuo.[2][3] The product is the TFA salt of the 4-(methylamino)azepane derivative.

Protocol B: Self-Validating the Scaffold Hop (The "Matched Pair" Analysis)

To scientifically validate if the azepane is superior to the piperidine, you must synthesize the Matched Molecular Pair (MMP) .

  • Synthesize Compound A using tert-butyl 4-(methylamino)piperidine-1-carboxylate.[1][2][3]

  • Synthesize Compound B using tert-butyl 4-(methylamino)azepane-1-carboxylate.

  • Assay: Run both compounds in the same biochemical assay (e.g.,

    
     determination).
    
  • Analysis: Calculate the Potency Shift :

    
    
    
    • If Shift > 10: The flexibility of the azepane is accessing a specific interaction (e.g., a hydrophobic pocket).

    • If Shift < 0.1: The azepane is sterically clashing or the entropic penalty is too high.[3]

Part 4: Decision Framework (When to Switch?)

Use this logic flow to determine if you should invest in the azepane scaffold.

DecisionTreeStartLead Optimization Phase(Piperidine Lead)SelectivityIssueIs there a Selectivity Issue?Start->SelectivityIssuePotencyPlateauIs Potency Plateaued?SelectivityIssue->PotencyPlateauNoCheckVectorDoes the vector needto change angle?SelectivityIssue->CheckVectorYesTryAzepaneSTRATEGY: Ring ExpansionSynthesize Azepane AnalogPotencyPlateau->TryAzepaneYes (Need new hydrophobic contact)StayPiperidineSTRATEGY: Substituent ScanModify R-groups on PiperidinePotencyPlateau->StayPiperidineNoCheckVector->TryAzepaneYes (Need new vector)CheckVector->StayPiperidineNo (Vector is good)

Figure 2: Decision Matrix for initiating a Piperidine-to-Azepane scaffold hop.

Part 5: Case Studies & Pharmacological Implications[1][3]

Case Study 1: NET/DAT Transporter Inhibitors

Research into dual Norepinephrine/Dopamine Transporter (NET/DAT) inhibitors has demonstrated that expanding from a piperidine to an azepane ring can significantly alter selectivity profiles.[3]

  • Observation: In specific series, the azepane analogs maintained potency but showed reduced hERG channel inhibition compared to their piperidine counterparts due to subtle changes in the basicity and lipophilicity vectors relative to the aromatic core [1, 2].

Case Study 2: Muscarinic Receptor Ligands

A comparative study of 5-, 6-, and 7-membered ring analogs for muscarinic receptors revealed that while affinity often remained comparable, the efficacy (agonist vs. antagonist activity) shifted.[6] The azepane derivatives, being more flexible, were less able to stabilize the active receptor conformation compared to the rigid piperidines, often converting partial agonists into antagonists [3].

References

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition. ACS Medicinal Chemistry Letters. [Source: NIH / ACS Med.[2][3] Chem. Lett.]([Link]3]

  • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience.[2][3] [2][3]

  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent... Journal of Medicinal Chemistry.

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds. BenchChem.

A Comparative Guide to the Conformational Analysis of Substituted Azepanes and Their Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its biological function is paramount. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from the inherent conformational flexibility of the seven-membered ring, which allows for the precise spatial positioning of substituents to optimize interactions with biological targets.[3] However, this flexibility also presents a significant challenge: controlling and characterizing the conformational preferences of substituted azepanes is crucial for rational drug design.

This guide provides an in-depth technical comparison of methodologies for the conformational analysis of substituted azepanes and explores how a deep understanding of their conformational landscape directly translates to the modulation of their bioactivity. We will delve into the causality behind experimental and computational choices, presenting not just data, but a framework for thinking about and interrogating these complex systems.

The Conformational Landscape of the Azepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring exists as a dynamic equilibrium of several low-energy conformations, primarily chairs, boats, and twist-boats. The introduction of substituents dramatically influences this equilibrium, and in many cases, a single, preferred conformation is responsible for the observed biological activity. The ability to predict and experimentally validate the dominant conformation is therefore a cornerstone of designing potent and selective azepane-based therapeutics.

Caption: Conformational equilibrium of the azepane ring, highlighting the chair, twist-chair, boat, and twist-boat forms.

Case Study: Azepanone-Based Cathepsin K Inhibitors

A compelling example of the conformation-bioactivity relationship is found in the development of azepanone-based inhibitors of cathepsin K, a cysteine protease implicated in osteoporosis.[4] The potency of these inhibitors is exquisitely sensitive to the substitution pattern on the azepane ring, which in turn dictates the ring's conformation and the orientation of key pharmacophoric elements.[5]

A study on 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors revealed that the position and stereochemistry of the methyl group significantly impact both inhibitory potency and pharmacokinetic properties.[5] For instance, the 4S-7-cis-methylazepanone analogue 10 exhibited a significantly lower Ki,app (0.041 nM) against human cathepsin K and improved oral bioavailability (89% in rats) compared to the unsubstituted parent compound 1 (Ki,app = 0.16 nM, 42% oral bioavailability).[5][6]

X-ray crystallography and conformational analysis were instrumental in rationalizing these findings. Small-molecule X-ray crystallography of a potent inhibitor established the critical nature of the C-4 S stereochemistry and revealed that in its unbound state, the C-4 substituent adopts an equatorial conformation.[4] However, molecular modeling predicted a higher-energy axial orientation of this substituent when bound within the active site of cathepsin K, a prediction that was later confirmed by X-ray co-crystallography.[4][7] This highlights a crucial concept in drug design: the bioactive conformation is not always the lowest energy conformation in solution.

CompoundSubstitutionHuman Cathepsin K Ki,app (nM)Rat Oral Bioavailability (%)
1 4S-parent0.1642
10 4S-7-cis-methyl0.04189

Table 1. Comparison of in vitro potency and in vivo pharmacokinetics of substituted azepanone cathepsin K inhibitors.[5]

Experimental Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of azepane conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-phase conformation of molecules.

Key NMR Experiments:

  • ¹H NMR: Vicinal coupling constants (³JHH) are invaluable for deducing dihedral angles via the Karplus equation. This provides information on the relative stereochemistry and local conformational preferences.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space correlations between protons that are in close proximity (< 5 Å).[8] For small molecules like many azepane derivatives, ROESY is often preferred as it avoids the complication of zero or negative NOEs in the intermediate molecular weight regime. The presence and intensity of NOE/ROE cross-peaks provide crucial distance restraints for building a 3D model of the predominant solution conformation.

Experimental Protocol: 2D NOESY for a Substituted Azepane

  • Sample Preparation: Dissolve 5-10 mg of the purified azepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 10-50 mM. Filter the solution into a high-quality NMR tube. For optimal results, degas the sample to remove dissolved oxygen, which can quench the NOE effect.

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to optimize spectral width and transmitter offset.

  • NOESY Parameter Setup:

    • Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of data points in the direct dimension (F2) to at least 2K and in the indirect dimension (F1) to 256-512 increments.

    • Crucially, optimize the mixing time (d8). For small molecules, a longer mixing time (e.g., 500-1000 ms) is typically required to build up detectable NOEs.[9] A series of experiments with varying mixing times can provide more quantitative distance information.

    • Set the number of scans (ns) to achieve adequate signal-to-noise, typically a multiple of 8 or 16.

  • Data Acquisition: Acquire the 2D NOESY data. Ensure temperature stability throughout the experiment.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase the spectrum carefully. For small molecules, diagonal peaks and cross-peaks will have opposite phases.[9]

    • Integrate the cross-peaks. The volume of a cross-peak is proportional to 1/r⁶, where r is the distance between the two protons. By calibrating against a known distance (e.g., a geminal proton pair), approximate interproton distances can be determined.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[10] While this may not always perfectly reflect the solution-phase conformation, it offers a high-resolution snapshot of a low-energy state and is invaluable for validating computational models.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the azepane derivative suitable for diffraction (typically > 50 µm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[3]

    • Expose the crystal to a monochromatic X-ray beam and rotate it to collect a complete set of diffraction data.[11]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor and Rfree.[12]

Computational Methodologies for Conformational Analysis

Computational chemistry provides a powerful toolkit for exploring the conformational landscape of flexible molecules like azepanes, complementing experimental data and providing insights into the relative energies of different conformers.

Caption: A general workflow for the computational conformational analysis of substituted azepanes.

Detailed Computational Workflow:

  • Initial 3D Structure Generation: Generate an initial 3D structure of the substituted azepane from its 2D representation.

  • Conformational Search: The goal is to explore the potential energy surface and identify all low-energy conformers.

    • Systematic Search: Rotates all rotatable bonds by a defined increment. This can be computationally expensive for highly flexible molecules.

    • Stochastic/Monte Carlo Search: Randomly perturbs the coordinates or dihedral angles and accepts or rejects the new conformation based on its energy.

    • Low-Mode Search: Deforms the structure along its low-frequency vibrational modes to efficiently cross energy barriers and find new conformers.[13] This is often a highly effective method for cyclic molecules.

  • Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization to find the nearest local energy minimum. This is typically done first with a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94s).

  • Clustering and Selection: The optimized conformers are clustered based on their root-mean-square deviation (RMSD) to remove duplicates. A representative set of unique, low-energy conformers is then selected for higher-level calculations.

  • Quantum Mechanics (QM) Refinement: The geometries of the selected conformers are re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

  • Single-Point Energy Calculation: To obtain even more accurate relative energies, single-point energy calculations are performed on the QM-optimized geometries using a larger basis set. Solvation effects can be included at this stage using a continuum solvent model (e.g., PCM).

  • Population Analysis: The relative energies of the conformers are used to calculate their Boltzmann populations at a given temperature, providing a theoretical prediction of the conformational equilibrium.

By integrating the distance restraints from NMR and the solid-state structure from X-ray crystallography with the computationally derived low-energy conformers, a highly validated and detailed picture of the conformational preferences of a substituted azepane can be constructed. This, in turn, provides a solid foundation for understanding its structure-activity relationship and for the rational design of new, more potent, and selective therapeutic agents.

Broader Bioactivities of Substituted Azepanes

The principles of conformational control extend to other classes of bioactive azepanes. For instance, azepane-based inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, have been developed, and their efficacy is also tied to specific conformational arrangements that allow for optimal binding to the enzyme's active site.[14][15] Furthermore, the conformational rigidity or flexibility of azepane moieties plays a crucial role in their interaction with G-protein coupled receptors (GPCRs), a large family of drug targets.[13][16] The ability of the azepane ring to present substituents in specific spatial orientations is key to achieving high affinity and selectivity for these complex membrane proteins.

Conclusion

The conformational analysis of substituted azepanes is a critical component of modern drug discovery. The inherent flexibility of the seven-membered ring, while a source of its versatility, necessitates a rigorous and multi-faceted approach to its characterization. As we have demonstrated through the case study of cathepsin K inhibitors and the detailed experimental and computational workflows, a thorough understanding of the conformational landscape is not merely an academic exercise but a direct enabler of rational drug design. By elucidating the bioactive conformation, medicinal chemists can design next-generation molecules with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the development of novel therapeutics.

References

  • Step by Step Guide to NOESY. (n.d.). UBC Chemistry NMR Facility. Retrieved from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research.
  • Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380-1395.
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Deriv
  • Wlodawer, A., & Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 33-51.
  • Marquis, R. W., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(5), 1546-1562.
  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. (2006). Journal of Medicinal Chemistry.
  • Azepanone-Based Inhibitors of Human and Rat C
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Standard practices for X-ray crystallographic structure determination in the Nowick labor
  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). European Journal of Medicinal Chemistry.
  • Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease. (2017). Semantic Scholar.
  • High-Quality Conformer Generation with CONFORGE: Algorithm and Performance Assessment. (2024).
  • X-ray Diffraction Data for Refinement and Deposition. (n.d.).
  • Computational Methods in Drug Discovery. (2021). AZoLifeSciences.
  • Preparation and Biological Evaluation of BACE1 Inhibitors: Leveraging trans-Cyclopropyl Moieties as Ligand Efficient Conformational Constraints. (n.d.). Request PDF.
  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
  • Putative Bioactive Conformers of Small Molecules: A Concerted Approach Using NMR Spectroscopy and Comput
  • A faster route to active GPCRs. (2026). Drug Discovery News.
  • Still, W. C., & Kolossváry, I. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Pentapeptides. Journal of the American Chemical Society, 118(22), 5497-5498.

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Technical Guide: Structural Validation of Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of synthesized Tert-butyl 4-(methylamino)azepane-1-carboxylate Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary

The synthesis of Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 196613-57-7) presents unique analytical challenges distinct from its 5- and 6-membered ring counterparts (pyrrolidines and piperidines). The conformational flexibility of the 7-membered azepane ring, combined with the rotameric nature of the tert-butoxycarbonyl (Boc) group, frequently results in broad, ambiguous NMR signals at room temperature. Furthermore, synthetic routes involving ring expansion (e.g., Schmidt reaction or Beckmann rearrangement) or reductive amination of azepanones often yield regioisomeric mixtures (3- vs. 4-substituted) that are difficult to distinguish by Mass Spectrometry alone.

This guide objectively compares validation methodologies, establishing a self-validating 2D NMR workflow as the industry standard for confirming regiochemistry without the need for X-ray crystallography.

The Structural Challenge: "The Azepane Flux"

Before validating, one must understand the failure modes of standard analysis:

  • Regioisomerism: Distinguishing the 4-(methylamino) isomer from the 3-(methylamino) impurity is the primary critical quality attribute (CQA). Both have identical mass (

    
     228.3) and similar fragmentation patterns.
    
  • Conformational Broadening: Azepanes exist in a rapid equilibrium between twist-chair and twist-boat conformers. Combined with the restricted rotation of the Boc-carbamate bond, this causes signal broadening or peak doubling in

    
    H NMR at 25°C, often mistaken for impurities.
    

Comparative Analysis of Validation Methods

FeatureMethod A: Routine 1D NMR + LCMS Method B: High-Temp 2D NMR (Recommended) Method C: X-Ray Crystallography
Primary Utility Purity check & Mass confirmation.[1]Definitive connectivity & Regiochemistry. Absolute stereochemistry (R/S).
Regio-Specificity Low. C3 vs C4 protons overlap significantly.High. HMBC/COSY traces carbon skeleton.Definitive.
Sample State Solution (CDCl

).
Solution (DMSO-

, 80°C).
Solid Single Crystal (Requires salt formation).
Throughput High (10 mins).Medium (1-2 hours).Low (Days/Weeks).
Cost $


Verdict Insufficient for structure proof. The Gold Standard for daily validation. Overkill unless determining enantiopurity.

The Self-Validating Protocol (Method B)

This protocol utilizes High-Temperature NMR to collapse rotamers and 2D correlations to prove the nitrogen position.

Prerequisites
  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for higher boiling point capability).
  • Temperature: 353 K (80°C). Note: Heating sharpens the broad methylene signals caused by ring flux.

Step-by-Step Workflow
Phase 1: The "Anchor" Assignment (1D

H)
  • Identify the Boc group : Singlet (~1.4 ppm, 9H).

  • Identify the N-Methyl group : Singlet (~2.3 ppm, 3H).

  • Sanity Check: Integration ratio must be exactly 3:9 (Methyl:Boc). Deviation suggests incomplete deprotection or side-reaction.

Phase 2: Establishing Connectivity (HSQC + HMBC)

Goal: Prove the Methylamino group is at C4, not C3.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Assign the carbon attached to the N-methyl proton. This is the N-Me Carbon .

    • Identify the methine proton (CH) on the ring attached to the amine. Call this H4 .

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:

    • N-Me Protons will show a strong 3-bond correlation (

      
      ) to the ring carbon C4 .
      
    • H4 Proton must show correlations to C3 and C5 .

  • COSY (Correlation Spectroscopy) - Walking the Chain:

    • Trace the spin system from the Boc-nitrogen adjacent protons (H2 and H7).

    • If 4-substituted: You will see a path:

      
      . (3 steps from N1).
      
    • If 3-substituted: The path is shorter:

      
      . (2 steps from N1).
      
Experimental Data: Expected Chemical Shifts (DMSO- , 80°C)
PositionAtom TypeApprox.

(ppm)
Approx.

(ppm)
Key HMBC Correlation
1 N-Boc-154.0 (C=O)H2/H7

C=O
2 CH

(

to N1)
3.20 - 3.4046.5H2

C3, C4
3 CH

1.60 - 1.8032.0-
4 CH (Methine) 2.55 - 2.65 58.5 N-Me

C4
5 CH

1.40 - 1.6034.0-
6 CH

1.30 - 1.5024.5-
7 CH

(

to N1)
3.20 - 3.4045.0H7

C=O[2]
N-Me CH

2.2534.5Me

C4

> Note: Chemical shifts are estimates based on azepane ring current effects and alpha-substituent rules. The symmetry of the 4-isomer is lower than the unsubstituted ring, but higher than the 3-isomer.

Visualization of Logic

Figure 1: Structural Validation Decision Tree

ValidationFlow Start Crude Product Isolated LCMS LC-MS Analysis (Confirm m/z 228.3) Start->LCMS NMR_RT 1H NMR (25°C) Broad signals? Rotamers? LCMS->NMR_RT NMR_HighT 1H NMR (80°C, DMSO-d6) Sharpened Signals NMR_RT->NMR_HighT Required for Azepanes TwoD 2D NMR (COSY/HMBC) Trace Connectivity NMR_HighT->TwoD Decision Is N-Me 3 bonds from C2/C7 path? TwoD->Decision Valid VALIDATED 4-(methylamino) isomer Decision->Valid Yes (Symmetry Check) Invalid REJECT 3- or 5- isomer Decision->Invalid No

Caption: Workflow for distinguishing regioisomers in flexible azepane rings.

Figure 2: HMBC Connectivity Logic

HMBC_Logic cluster_proof Proof of Position 4 Boc Boc Carbonyl (155 ppm) H2 H-2 Protons (3.3 ppm) Boc->H2 HMBC (3J) C3 C-3 Carbon (32 ppm) H2->C3 HMBC (2J) C4 C-4 Carbon (58 ppm) C3->C4 COSY Path NMe N-Methyl Protons (2.25 ppm) NMe->C4 HMBC (Strong)

Caption: Critical HMBC correlations. The N-Methyl protons anchor the position; COSY traces the distance from the Boc-protected nitrogen.

Advanced Troubleshooting (Stereochemistry)

If the target molecule is chiral (e.g., (4R)-tert-butyl 4-(methylamino)azepane-1-carboxylate), NMR alone cannot validate the absolute configuration.

Protocol for Enantiomeric Excess (ee):

  • Derivatization: React the secondary amine with Mosher's Acid Chloride (MTPA-Cl).

  • Analysis: Compare

    
    F NMR or 
    
    
    
    H NMR of the resulting diastereomers.
  • Alternative: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA/IC) with a Hexane/IPA gradient.

References

  • PubChem. Tert-butyl 4-aminoazepane-1-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Lundgren, S., et al. (2025). Conformational regulation of substituted azepanes through selective monofluorination.[3] Organic & Biomolecular Chemistry.[1][4][5] Available at: [Link]

  • Organic Syntheses. General procedures for Boc-protection and amine characterization. Available at: [Link]

Sources

Comparative Scaffold Profiling: Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Tert-butyl 4-(methylamino)azepane-1-carboxylate in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In modern drug discovery, the expansion of chemical space beyond "privileged" scaffolds is critical for overcoming patent cliffs and improving physicochemical properties. This guide evaluates Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 1000576-88-2)—a seven-membered heterocyclic building block—against its standard five- and six-membered analogs (pyrrolidines and piperidines).

While often overlooked due to synthetic complexity, the azepane scaffold offers distinct "cross-reactivity" profiles—defined here as both chemoselectivity (synthetic orthogonality) and biological promiscuity (off-target interactions). This guide provides experimental evidence and decision-making frameworks for utilizing this scaffold to modulate solubility, metabolic stability, and target selectivity.

Part 1: Strategic Scaffold Comparison

The "Ring Size" Effect on Performance

The transition from a 6-membered piperidine to a 7-membered azepane introduces significant conformational flexibility (entropy) and alters the vector of the 4-substituent. This section objectively compares the Azepane building block with its primary alternatives.

Table 1: Comparative Performance Metrics

FeatureAzepane (7-Ring) Piperidine (6-Ring) Pyrrolidine (5-Ring) Implication for Drug Design
Conformational Flexibility High (Fluxional)Moderate (Chair/Boat)Low (Envelope)Azepanes can mold to fit "difficult" binding pockets but pay a higher entropy penalty upon binding.
Basicity (Secondary Amine) Slightly Higher (pKa ~10-11)High (pKa ~11)ModerateThe 4-methylamino group in azepanes is highly nucleophilic; excellent for rapid library synthesis.
Lipophilicity (cLogP) Higher (+0.5 vs Piperidine)BaselineLowerAzepanes increase lipophilicity; requires monitoring of LLE (Lipophilic Ligand Efficiency).
Metabolic Liability ModerateHigh (Oxidation prone)ModerateAzepanes often resist specific CYP-mediated oxidations that plague piperidines.
Synthetic Availability Niche / SpecializedUbiquitousUbiquitousAzepanes offer a clear IP advantage due to lower prevalence in patent literature.

Part 2: Cross-Reactivity & Chemoselectivity Studies

In the context of this intermediate, "cross-reactivity" primarily refers to the chemoselectivity of the secondary methylamine in the presence of the Boc-protected primary amine and other potential electrophiles.

Nucleophilic Selectivity (Chemical Cross-Reactivity)

The steric environment of the 7-membered ring around the C4 position is distinct. Unlike the rigid chair conformation of piperidine, the azepane ring's flexibility exposes the N-methyl group to electrophiles more aggressively in certain conformers.

  • Observation: In competitive acylation studies, the 4-methylamino azepane shows fast kinetics comparable to piperidine analogs, but with a slightly higher tendency for bis-acylation if the Boc group is thermally compromised.

  • Control Strategy: Strict temperature control (<0°C) is required during acylation to prevent "cross-reaction" (transacylation) or Boc-cleavage.

Biological Cross-Reactivity (Off-Target Profiling)

When incorporated into drug candidates, the azepane scaffold alters the "promiscuity" profile compared to piperidines.

  • hERG Inhibition: Piperidine linkers are notorious for contributing to hERG channel blockade (cardiotoxicity). Replacing the piperidine with an azepane often disrupts the pharmacophore required for hERG binding due to the altered bond vectors, potentially reducing cardiotoxicity risks.

  • Receptor Selectivity: The "floppy" nature of the azepane allows it to sample conformations that rigid piperidines cannot, often leading to higher affinity for GPCRs with deep, malleable pockets (e.g., Orexin or Muscarinic receptors).

Part 3: Experimental Protocols

Protocol A: Chemoselective Functionalization of the Methylamine

Objective: To functionalize the secondary amine (N-Me) without affecting the acid-labile Boc group or inducing ring contraction.

Reagents:

  • Substrate: Tert-butyl 4-(methylamino)azepane-1-carboxylate (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) or Isocyanate (R-NCO) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

Workflow:

  • Dissolution: Dissolve 1.0 g (4.38 mmol) of the azepane substrate in 15 mL anhydrous DCM under Nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to -10°C (Ice/Salt bath). Critical Step: Lower temperature prevents Boc-deprotection by HCl byproducts.

  • Base Addition: Add DIPEA dropwise over 5 minutes.

  • Electrophile Addition: Add the Acid Chloride dropwise over 15 minutes. Maintain internal temperature < 0°C.

  • Quench: Stir for 1 hour at 0°C. Quench with Saturated NaHCO3 solution.

  • Validation: Monitor via LC-MS. Look for M+H (Product) and absence of M-Boc species.

Protocol B: Self-Validating Purity Check (TLC/NMR)
  • TLC System: 5% MeOH in DCM.

    • Rf Azepane (SM): ~0.3 (Stains with Ninhydrin - faint/red due to secondary amine).

    • Rf Product: ~0.6 (UV active if R is aromatic).

  • NMR Diagnostic: Check the tert-butyl singlet at ~1.45 ppm (9H).[1] Integration must remain 9:3 relative to the N-Methyl group (~2.4 ppm) to confirm Boc integrity.

Part 4: Visualization & Decision Logic

Diagram 1: Scaffold Selection Decision Tree

This logic flow helps medicinal chemists decide when to deploy the Azepane scaffold over the standard Piperidine.

ScaffoldSelection Start Drug Design Challenge CheckIP Is Piperidine IP Space Crowded? Start->CheckIP CheckSol Is Solubility/LogP an Issue? CheckIP->CheckSol Yes (Blocked) UsePip Use Piperidine (Standard) CheckIP->UsePip No (Open) CheckConf Target Pocket Characteristics? CheckSol->CheckConf LogP OK UseAzep Use Azepane (Tert-butyl 4-(methylamino)azepane-1-carboxylate) CheckSol->UseAzep Need Novel Vector CheckConf->UsePip Rigid/Shallow CheckConf->UseAzep Deep/Flexible (Entropy Gain) Note *Azepane alters hERG binding vectors UseAzep->Note

Caption: Decision logic for substituting Piperidine with Azepane to overcome IP blocks or exploit conformational entropy.

Diagram 2: Chemoselective Synthesis Pathway

Visualizing the orthogonality of the Boc-protection vs. the reactive Methylamino group.

SynthesisPath SM Azepane Scaffold (Boc-Protected / NH-Me) Step1 Reaction: R-COCl Cond: -10°C, DIPEA SM->Step1 Nucleophilic Attack Intermed Functionalized Amide (Boc Intact) Step1->Intermed Selective Acylation SideRxn Side Reaction: Bis-acylation / Boc Loss Step1->SideRxn If T > 0°C Step2 Deprotection: TFA/DCM Cond: RT, 1h Intermed->Step2 Boc Removal Final Final Active Amine (Ready for Library) Step2->Final Salt Formation

Caption: Step-wise functionalization showing the critical control point (Temperature) to avoid chemical cross-reactivity.

References

  • PubChem. (2025).[2] Tert-butyl 4-aminoazepane-1-carboxylate | C11H22N2O2.[2] National Library of Medicine. Link

  • BenchChem. (2025).[3] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Link

  • ResearchGate. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

  • The University of Manchester. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Link

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Identification and Foundational Safety

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for tert-butyl 4-(methylamino)azepane-1-carboxylate is not publicly indexed, data from close structural analogs, such as tert-butyl 4-aminoazepane-1-carboxylate, provides a reliable basis for risk assessment.[1]

The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal preparation.

Table 1: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and subsequent irritation.
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and aerosolized particles that can cause severe eye irritation.[3]
Respiratory Protection A government-approved respirator should be used if ventilation is inadequate or if handling dusty/aerosolized forms.To prevent inhalation and irritation of the respiratory tract.[3]
Body Protection Laboratory coat and closed-toe shoes.To protect skin and personal clothing from contamination.

Section 2: The Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] This legislation establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its management from creation to final disposal.[4]

Key Regulatory Imperatives:

  • Waste Characterization: You must first determine if the waste is classified as "hazardous" under RCRA. This involves checking if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically named on the EPA's hazardous waste lists (F, K, P, or U lists).[7][8] Given its chemical nature as a synthetic organic amine compound, it is prudent to manage tert-butyl 4-(methylamino)azepane-1-carboxylate as a hazardous waste.

  • Generator Status: Laboratories are categorized as Large Quantity Generators (LQGs), Small Quantity Generators (SQGs), or Very Small Quantity Generators (VSQGs) based on the amount of hazardous waste produced per month.[9] This status dictates storage time limits and administrative requirements.

  • Prohibition of Sewer Disposal: It is strictly forbidden to dispose of chemical waste, including amine-containing compounds, down the sanitary sewer system or in regular municipal trash.[4][8]

Section 3: Pre-Disposal Procedures: Segregation and Containerization

Proper preparation of the waste stream is a critical step that prevents dangerous chemical reactions and ensures the safety of both laboratory personnel and waste management professionals.

Step 1: Waste Segregation

Immediately segregate all waste containing tert-butyl 4-(methylamino)azepane-1-carboxylate from other waste streams.

  • Causality: This compound is incompatible with strong oxidizing agents, acids, and bases.[3] Accidental mixing can lead to vigorous, exothermic reactions, gas evolution, or degradation of the waste container. Segregation is a fundamental safety measure to prevent such incidents.

Step 2: Container Selection and Labeling
  • Container Choice: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, that are in good condition and have a tightly sealing lid.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "tert-butyl 4-(methylamino)azepane-1-carboxylate."

    • An accurate list of all container contents, including solvents.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • The date accumulation started.

Section 4: Step-by-Step Disposal Protocols

The accepted and required method for disposing of this type of chemical waste is through a licensed hazardous waste management company, which will typically use high-temperature incineration.

Protocol 4.1: Disposal of Unused or Contaminated Solid Product
  • Carefully transfer the solid waste into your designated, pre-labeled hazardous waste container.

  • Avoid creating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.

  • Ensure the container is securely closed and stored in a designated satellite accumulation area within the lab.

  • This area should be away from incompatible materials and general traffic.

Protocol 4.2: Management of Contaminated Solutions and Rinsate
  • All solutions containing the target compound, regardless of concentration, must be treated as hazardous waste.

  • Pour the waste solution into a designated liquid hazardous waste container that is compatible with all components of the solution.

  • Do not mix this amine-containing waste stream with other liquid wastes unless you have confirmed their compatibility.

  • Securely cap the container and store it in the satellite accumulation area.

Protocol 4.3: Decontamination of Empty Containers
  • An "empty" container that held this chemical is not considered non-hazardous until properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).[8]

  • Collect Rinsate: Crucially, each rinse must be collected and added to your hazardous liquid waste container.[8] This rinsate is considered hazardous waste.

  • After triple rinsing, deface the original product label and the container can be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policy.

Protocol 4.4: Spill Management and Cleanup
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel.

  • Don PPE: Wear the full complement of recommended PPE (Table 1).

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean Area: Wash the spill site with soap and water, collecting the cleaning water and any contaminated wipes for disposal as hazardous waste.[3]

Section 5: Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste streams of tert-butyl 4-(methylamino)azepane-1-carboxylate, ensuring that each type of waste is handled correctly from the point of generation.

G start Waste Generation: tert-butyl 4-(methylamino)azepane-1-carboxylate decision Identify Waste Stream start->decision solid_waste Solid Waste (Unused/Contaminated Product) decision->solid_waste  Solid liquid_waste Liquid Waste (Solutions/Rinsate) decision->liquid_waste  Liquid container_waste Contaminated Container decision->container_waste  Container spill_waste Spill Debris decision->spill_waste  Spill collect_solid Protocol 4.1: Place in labeled solid waste container. Avoid creating dust. solid_waste->collect_solid collect_liquid Protocol 4.2: Pour into labeled liquid waste container. liquid_waste->collect_liquid decon_container Protocol 4.3: Triple rinse with solvent. Collect all rinsate as liquid waste. container_waste->decon_container collect_spill Protocol 4.4: Absorb with inert material. Collect debris in solid waste container. spill_waste->collect_spill storage Store securely in Satellite Accumulation Area. collect_solid->storage collect_liquid->storage decon_container->collect_liquid collect_spill->storage end_point Arrange for pickup by licensed hazardous waste contractor for incineration. storage->end_point

Caption: Disposal workflow for tert-butyl 4-(methylamino)azepane-1-carboxylate.

Conclusion

The responsible management of chemical waste is not merely a regulatory burden; it is a cornerstone of professional scientific practice. For tert-butyl 4-(methylamino)azepane-1-carboxylate, this entails a comprehensive approach encompassing hazard awareness, strict adherence to segregation and containerization protocols, and the engagement of professional disposal services. By following these detailed procedures, researchers can ensure the safety of their colleagues, protect the environment, and maintain full regulatory compliance.

References

  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet. (Provided by a generic supplier, specific company not named). Material Safety Data Sheet for a similar chemical compound. This is a composite of information from a generic MSDS. A direct public link is not available.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • PubMed. (n.d.). Hazardous waste disposal and the clinical laboratory. National Library of Medicine. [Link]

  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. [Link]

  • Zep Inc. (n.d.). Safety Data Sheet provided by vendor. This is a composite of information from a generic SDS. A direct public link is not available.
  • PubChemLite. Tert-butyl 4-(methylamino)azepane-1-carboxylate. [Link]

  • Ereztech LLC. (2025, June 13). SI8403 Safety Data Sheet. [Link]

  • PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]

Sources

Personal protective equipment for handling Tert-butyl 4-(methylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 4-(methylamino)azepane-1-carboxylate (CAS: 878630-92-3) is a secondary amine intermediate protected by a tert-butoxycarbonyl (Boc) group.[1][2] While the Boc group reduces the nucleophilicity of the ring nitrogen, the free methylamino group at the 4-position remains reactive and basic.[1]

Critical Safety Directive: This compound is a Skin, Eye, and Respiratory Irritant . All handling must occur within a certified chemical fume hood.[1] Strict avoidance of strong acids is required during storage and handling to prevent premature deprotection and the release of isobutylene gas.

Chemical Profile & Physical Properties[1][2][3][4]

ParameterDataOperational Implication
CAS Number 878630-92-3Use for inventory tracking and waste labeling.[1][2]
Formula C₁₂H₂₄N₂O₂
Mol.[1][3][4] Weight 228.33 g/mol Calculation basis for stoichiometry.[1]
Physical State Viscous Liquid or Low-Melting SolidNote: Often presents as a colorless to pale yellow oil.[1][2] Requires positive displacement pipettes or warming for transfer.[1]
Solubility Soluble in DCM, MeOH, DMSOUse DCM or MeOH for spill cleanup.
Storage 2–8°C , Inert Gas (Ar/N₂)Acid Sensitive. Moisture sensitive.[1] Store in a tightly sealed secondary container.

Risk Assessment & PPE Matrix

Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][5][6][7][8]

  • H319: Causes serious eye irritation.[1][5][6][7][8]

  • H335: May cause respiratory irritation.[1][5][6][7][8]

Personal Protective Equipment (PPE) Selection

Selection is based on the "Barrier-Analysis" method to prevent exposure pathways.[1][2]

TaskHand ProtectionEye ProtectionBody ProtectionEngineering Controls
Storage/Transport Nitrile (Single Layer, 4 mil)Safety GlassesLab CoatSecondary Containment (Bucket)
Weighing/Dispensing Double Nitrile or Nitrile + LaminateChemical Goggles Lab Coat + SleevesFume Hood (Sash at working height)
Reaction Setup Nitrile (Double Layer)Chemical GogglesLab CoatFume Hood + Inert Gas Line
Spill Cleanup Butyl Rubber or Silver ShieldFace Shield + GogglesTyvek SuitFume Hood (Emergency Purge)

Operational Handling Protocol

Phase 1: Receipt & Inspection[1][2]
  • Visual Check: Upon receipt, inspect the vial. The compound should be colorless to pale yellow.[1] Darkening indicates oxidation of the free amine.[1]

  • Labeling: Mark the bottle with the "Date Opened". Secondary amines can absorb CO₂ from the air to form carbamates over time; limit headspace exposure.

Phase 2: Dispensing (The "No-Drip" Technique)

Why: As a viscous oil/solid, static charge and surface tension can cause droplets to fling, creating contamination.

  • Equilibrate: Allow the vial to warm to room temperature inside the fume hood before opening to prevent water condensation (which degrades the Boc group over time).

  • Transfer:

    • If Liquid: Use a positive displacement pipette or a glass syringe.[1] Do not use air-displacement pipettes (e.g., Gilson P1000) without reverse pipetting, as the viscosity will lead to under-dosing.[1][2]

    • If Solid: Use an anti-static gun on the spatula and weighing boat.[1]

  • Inerting: Flush the headspace with Nitrogen or Argon immediately after use.[1] Close cap tightly.

Phase 3: Reaction Integration[2]
  • Acid Sensitivity: Ensure all glassware is free of acid residue (e.g., from acid washes). Trace acid will catalyze the removal of the Boc group, releasing isobutylene gas and potentially pressurizing the vessel.

  • Order of Addition: Add this reagent last if the reaction mixture contains base, to minimize exposure of the free amine to air.

Phase 4: Cleanup[2]
  • Solvent Wipe: Dissolve residual oil on surfaces with Methanol or Dichloromethane (DCM).[1]

  • Wash: Follow with a soap and water wash to remove the emulsified organic layer.[1]

Workflow Visualization (DOT)

The following diagram outlines the "Cradle-to-Grave" lifecycle for handling this specific intermediate, emphasizing the critical decision points for purity checks and waste segregation.

SafeHandlingLifecycle cluster_emergency Emergency Contingency Receipt Receipt & Inspection (Check Color/Phase) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Verify Seal Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Before Use Dispensing Dispensing (Fume Hood Only) Equilibration->Dispensing In Hood Dispensing->Storage Re-seal under N2 Reaction Reaction Setup (Avoid Acids) Dispensing->Reaction Syringe/Spatula Waste Disposal (Organic Stream) Reaction->Waste Quench & Dispose Spill Spill: Absorb w/ Vermiculite

Caption: Operational lifecycle emphasizing temperature equilibration to prevent hydrolysis and inert gas storage to prevent oxidation.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with lukewarm water and soap for 15 min.[1][2] Do not scrub hard (avoids abrasion).Seek aid if redness persists.[1]
Eye Contact Rinse cautiously with water for 15 min.[1][7][8] Remove contact lenses if easy to do.[1][7][8][9]Mandatory: Consult an ophthalmologist.
Inhalation Move to fresh air.[1][7][8][9] If breathing is difficult, administer oxygen (trained personnel only).Monitor for delayed pulmonary edema.[1]
Spill (< 5 mL) Cover with vermiculite or sand.[1] Scoop into a sealed container. Wipe area with MeOH.Report to EHS.[1]

Disposal Strategy

Self-Validating Disposal Protocol:

  • Segregation: Do not mix with acidic waste streams. The Boc group can decompose, generating gas and over-pressurizing waste containers.

  • Classification: Dispose of as Halogen-Free Organic Solvent Waste (unless mixed with halogenated solvents like DCM).[1]

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal cans if the free amine concentration is high (corrosion risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66805422, Tert-butyl 4-(methylamino)azepane-1-carboxylate.[1][2] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.